(1-Bromo-2,2,2-trifluoroethyl)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(1-bromo-2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRICHAOGAOFEQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434-42-4 | |
| Record name | (1-Bromo-2,2,2-trifluoroethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1-Bromo-2,2,2-trifluoroethyl)benzene chemical properties
An In-Depth Technical Guide to (1-Bromo-2,2,2-trifluoroethyl)benzene: Properties, Reactivity, and Applications
Introduction
This compound, a halogenated aromatic hydrocarbon, represents a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive benzylic bromide and a powerfully electron-withdrawing trifluoromethyl group, confers a distinct profile of reactivity and utility. This combination makes it a valuable precursor for introducing the 2,2,2-trifluoro-1-phenylethyl moiety into complex molecular targets. For researchers in drug discovery and materials science, this compound serves as a key intermediate for synthesizing novel compounds with enhanced metabolic stability, lipophilicity, and binding affinity—properties often imparted by the trifluoromethyl group.[1] This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, synthetic utility, and safety protocols, tailored for scientists and development professionals.
Physicochemical and Spectroscopic Profile
The identity and purity of this compound are established through a combination of physical constant determination and spectroscopic analysis.
Core Physicochemical Properties
The fundamental physical properties of this compound are summarized below. These constants are critical for reaction setup, purification, and safe handling.
| Property | Value | Source(s) |
| CAS Number | 434-42-4 | [2] |
| Molecular Formula | C₈H₆BrF₃ | [2] |
| Molecular Weight | 239.03 g/mol | [2] |
| Appearance | Liquid | |
| Density | 1.555 g/mL at 25 °C | |
| Boiling Point | 158 °C to 214 °C | [2] |
| Refractive Index | n20/D 1.487 | |
| Flash Point | 73.33 °C (164.0 °F) |
Spectroscopic Characterization
Spectroscopic methods provide an unambiguous structural fingerprint for the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton spectrum is characterized by a multiplet in the aromatic region (approx. 7.2-7.5 ppm) corresponding to the phenyl protons. A key feature is the quartet for the benzylic proton (-CH(Br)-) due to coupling with the three adjacent fluorine atoms.
-
¹⁹F NMR : The fluorine spectrum typically shows a doublet centered around -65 ppm, arising from the coupling of the three equivalent fluorine atoms of the CF₃ group with the single benzylic proton.[3]
-
¹³C NMR : The carbon spectrum will display distinct signals for the aromatic carbons and the two aliphatic carbons. The carbon of the CF₃ group will appear as a quartet due to one-bond C-F coupling, while the benzylic carbon will also be influenced by both bromine and the CF₃ group.
-
-
Mass Spectrometry (MS) :
-
Electron Ionization (EI-MS) will show a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.[4]
-
Common fragmentation patterns include the loss of a bromine radical (M-Br) and cleavage of the trifluoromethyl radical (M-CF₃), leading to significant fragment ions.
-
Synthesis and Reactivity
The synthetic value of this compound stems from its predictable and versatile reactivity, primarily centered around the C-Br bond.
General Synthetic Approach
This compound is typically synthesized via the radical bromination of (2,2,2-trifluoroethyl)benzene. This reaction selectively targets the benzylic position, which is activated for radical abstraction by the adjacent phenyl ring. Common brominating agents include N-Bromosuccinimide (NBS) with a radical initiator.
Caption: General synthesis of this compound.
Detailed Synthetic Protocol (Representative)
The following protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Objective: To synthesize this compound from (2,2,2-trifluoroethyl)benzene.
Materials:
-
(2,2,2-Trifluoroethyl)benzene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2,2,2-trifluoroethyl)benzene (1.0 eq.) in anhydrous CCl₄.
-
Addition of Reagents: Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.
-
Reaction Execution: Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material and the formation of a denser product spot indicate progression. Succinimide, a byproduct, will float on the surface.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of CCl₄.
-
Quenching: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bisulfite solution (to remove any unreacted bromine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a liquid.
Chemical Reactivity and Synthetic Utility
The molecule's reactivity is dominated by the labile benzylic bromide, making it an excellent electrophile for constructing more complex molecules. The trifluoromethyl group primarily exerts a strong electronic influence.
-
Nucleophilic Substitution: The C-Br bond is susceptible to cleavage by a wide range of nucleophiles (e.g., amines, thiols, cyanides, alkoxides), providing a direct route to introduce the trifluoro-1-phenylethyl scaffold. This is foundational for building novel pharmaceutical and agrochemical candidates.
-
Electrophilic Aromatic Substitution: The –CH(Br)CF₃ substituent is strongly deactivating and meta-directing for electrophilic aromatic substitution reactions on the phenyl ring. This is due to the powerful inductive electron-withdrawing effect of the trifluoromethyl group, which destabilizes the positively charged intermediate (arenium ion) formed during the reaction, particularly when the attack is at the ortho or para positions.[5]
-
Organometallic Chemistry: While the formation of a Grignard reagent can be challenging due to the benzylic proton's acidity, it can be used in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, after conversion to a more suitable organometallic species.
Caption: Key reactivity pathways of this compound.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous properties. The following information is derived from supplier Safety Data Sheets (SDS).
GHS Hazard Classification
| Hazard Class | Code | Statement |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably inside a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear flame-retardant, antistatic protective clothing and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
-
-
Hygiene: Wash hands thoroughly after handling. Immediately change contaminated clothing.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is classified as a combustible liquid (Storage Class 10). Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly versatile and valuable reagent in synthetic chemistry. Its utility is defined by the strategic combination of a reactive benzylic bromide handle and the electronically influential trifluoromethyl group. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity profile is crucial for its effective and safe application in the synthesis of advanced materials and complex bioactive molecules, particularly within the pharmaceutical and agrochemical industries.
References
(1-Bromo-2,2,2-trifluoroethyl)benzene CAS number 434-42-4
An In-Depth Technical Guide to (1-Bromo-2,2,2-trifluoroethyl)benzene (CAS 434-42-4) for Advanced Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Fluorinated Building Block
This compound, registered under CAS number 434-42-4, is a pivotal reagent in modern organic and medicinal chemistry. Its structure, featuring a reactive benzylic bromide and an electron-withdrawing trifluoromethyl group, makes it an exceptional building block for introducing the 2,2,2-trifluoroethylphenyl moiety into complex molecules. The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical & Spectroscopic Properties
Accurate characterization is the foundation of reproducible science. The key physical properties of this compound are summarized below. These values are critical for reaction setup, solvent selection, and purification.
| Property | Value | Source(s) |
| CAS Number | 434-42-4 | |
| Molecular Formula | C₈H₆BrF₃ | |
| Molecular Weight | 239.03 g/mol | [1] |
| Appearance | Liquid | |
| Density | 1.555 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.487 | |
| Flash Point | 73.33 °C (164.0 °F) | |
| InChI Key | IRICHAOGAOFEQI-UHFFFAOYSA-N | |
| SMILES | FC(F)(F)C(Br)c1ccccc1 |
Synthesis: Accessing the Building Block via Radical Bromination
The most direct and efficient method for synthesizing this compound is through the radical bromination of the benzylic position of 2,2,2-trifluoroethylbenzene.
Mechanistic Rationale
This pathway is favored due to the inherent stability of the intermediate benzylic radical. The C-H bond at the benzylic position is weaker than other aliphatic C-H bonds because its homolytic cleavage results in a radical that is resonance-stabilized by the adjacent aromatic ring.[2] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine (Br₂) in the reaction medium, which minimizes side reactions such as electrophilic aromatic substitution on the benzene ring.[2][3] The reaction is initiated by light (photolysis) or a radical initiator like 2,2'-azobisisobutyronitrile (AIBN).
Representative Synthesis Protocol
This protocol is a self-validating system based on established principles of benzylic bromination.[4]
Workflow for Synthesis of this compound
Caption: Workflow for radical bromination of 2,2,2-trifluoroethylbenzene.
Step-by-Step Methodology:
-
Preparation: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,2,2-trifluoroethylbenzene (1.0 eq.), N-bromosuccinimide (1.1 eq.), and a suitable solvent such as carbon tetrachloride (CCl₄).
-
Initiation: Add a catalytic amount of a radical initiator, such as AIBN (0.02 eq.).
-
Reaction: The mixture is heated to reflux (approx. 77°C for CCl₄) and irradiated with a heat lamp or UV lamp to facilitate the reaction.
-
Monitoring: The reaction progress is monitored by TLC or GC analysis until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.
-
Washing: The filtrate is transferred to a separatory funnel and washed sequentially with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the reactivity of the benzylic bromide, which readily participates in both transition-metal-catalyzed cross-coupling and nucleophilic substitution reactions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[5] This reaction is fundamental in the synthesis of biaryl and styrenyl compounds, which are common motifs in pharmaceuticals.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol for Suzuki-Miyaura Coupling:
-
Preparation: In an oven-dried Schlenk flask, combine the arylboronic acid (1.2 eq.), a base such as potassium carbonate (K₂CO₃, 2.0 eq.), and a palladium catalyst like Pd(PPh₃)₄ (0.05 eq.).[5]
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Reagent Addition: this compound (1.0 eq.) is added via syringe, followed by a degassed solvent system, typically a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.[5][6]
-
Reaction: The reaction mixture is heated (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.[5][6]
-
Work-up: After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Nucleophilic Substitution (Sₙ1/Sₙ2)
As a benzylic halide, the compound is an excellent substrate for nucleophilic substitution reactions. The reaction can proceed via an Sₙ1 mechanism, due to the resonance-stabilized benzylic carbocation intermediate, or an Sₙ2 mechanism. The electron-withdrawing nature of the CF₃ group can influence the reaction pathway. This versatility allows for the direct introduction of a wide range of functional groups, including azides, cyanides, amines, and thiols.
Workflow for Nucleophilic Substitution
Caption: General workflow for a nucleophilic substitution reaction.
Representative Protocol for Azide Substitution:
-
Preparation: Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (NaN₃, 1.5 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete by TLC analysis.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Washing and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The resulting azide can be purified by column chromatography if necessary.
Safety, Handling, and Storage
This compound is a combustible liquid and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[7]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions: Avoid breathing vapors (P261). Wash skin thoroughly after handling (P264). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves, eye protection, and face protection (P280).
-
First Aid:
-
IF ON SKIN: Wash with plenty of soap and water (P302 + P352).
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).
-
-
Storage: Store in a well-ventilated place. Keep cool. Store locked up (P403 + P235, P405). Keep container tightly closed in a dry place.
References
- 1. This compound | 434-42-4 | AAA43442 [biosynth.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. keyorganics.net [keyorganics.net]
(1-Bromo-2,2,2-trifluoroethyl)benzene molecular weight
An In-Depth Technical Guide to (1-Bromo-2,2,2-trifluoroethyl)benzene: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, combining a reactive benzylic bromide with a metabolically robust trifluoromethyl group, makes it a valuable building block for introducing the 1-phenyl-2,2,2-trifluoroethyl moiety into complex molecular architectures. The presence of the trifluoromethyl group is a well-established strategy in modern drug design to enhance key pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability.[1][2] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, plausible synthetic routes, core applications in synthetic chemistry, and essential safety protocols. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent in their synthetic programs.
Introduction: The Strategic Value of Fluorination
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry.[2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to profoundly and often beneficially alter a molecule's properties.[1] It can serve as a bioisostere for other groups, block sites of metabolic oxidation, and modulate acidity or basicity, thereby improving a drug candidate's overall profile.[2]
This compound, CAS Number 434-42-4, serves as a critical intermediate for incorporating this strategic advantage. The molecule features a reactive C-Br bond at the benzylic position, making it amenable to a wide range of nucleophilic substitution and cross-coupling reactions. This guide offers an in-depth analysis of this reagent, providing the technical insights necessary for its effective application in research and development.
Physicochemical & Structural Properties
A thorough understanding of a reagent's physical properties is fundamental to its successful application in the laboratory. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrF₃ | [3] |
| Molecular Weight | 239.03 g/mol | [3] |
| CAS Number | 434-42-4 | |
| Appearance | Liquid | |
| Density | 1.555 g/mL at 25 °C | |
| Refractive Index | n20/D 1.487 | |
| Flash Point | 73.33 °C (164.0 °F) | |
| SMILES String | FC(F)(F)C(Br)c1ccccc1 | |
| InChI Key | IRICHAOGAOFEQI-UHFFFAOYSA-N |
Synthesis Pathway and Mechanistic Considerations
While various synthetic routes can be envisioned, a highly plausible and efficient method for the laboratory-scale synthesis of this compound is the free-radical bromination of (2,2,2-trifluoroethyl)benzene at the benzylic position.
Proposed Reaction: (2,2,2-Trifluoroethyl)benzene + N-Bromosuccinimide (NBS) ---(Radical Initiator, Solvent, Heat/Light)--> this compound
Causality Behind Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for selective allylic and benzylic bromination. It maintains a low, steady concentration of molecular bromine (Br₂) in the reaction mixture, which is crucial for favoring the radical substitution pathway over electrophilic aromatic substitution on the benzene ring.
-
Radical Initiator: The reaction requires an initiator to generate the initial bromine radical. This is typically achieved using either a chemical initiator like azobisisobutyronitrile (AIBN), which decomposes upon heating, or photochemical initiation with UV light.
-
Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane is ideal. These solvents will not react with the radical intermediates.
The workflow for this synthesis is depicted below.
Caption: Proposed workflow for the synthesis of this compound.
Core Application: A Versatile Building Block in Drug Discovery
The primary utility of this compound lies in its role as an electrophilic building block. The benzylic bromide is a good leaving group, readily displaced by a wide range of nucleophiles or engaged in organometallic cross-coupling reactions.
Experimental Protocol: Nucleophilic Substitution with a Phenoxide
This protocol describes a representative Sₙ2 reaction to form a new ether linkage, a common motif in drug molecules.
Objective: To synthesize 1-(2,2,2-trifluoro-1-phenoxyethyl)benzene.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Acetone or Acetonitrile (anhydrous)
-
Drying agent (e.g., anhydrous MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser.
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add phenol, potassium carbonate, and anhydrous acetone.
-
Rationale (Trustworthiness): An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. K₂CO₃ is a mild base used to deprotonate the phenol, generating the more nucleophilic phenoxide in situ.
-
Reagent Addition: Stir the mixture at room temperature for 20 minutes. Subsequently, add this compound to the flask via syringe.
-
Reaction: Attach a condenser and heat the mixture to reflux (approx. 56°C for acetone).
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M NaOH(aq) to remove excess phenol, and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Final Characterization: Purify the crude product via silica gel column chromatography. Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for a nucleophilic substitution reaction and product validation.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The compound is classified with several hazards that necessitate specific precautions.
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[4] |
| Eye Irritation | H319 | Causes serious eye irritation[4] |
| Respiratory Irritation | H335 | May cause respiratory irritation[4] |
Recommended Safety Protocols:
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a face shield.
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames, as it is a combustible liquid.[5][6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]
Conclusion
This compound stands out as a highly valuable and versatile reagent for modern organic synthesis, particularly within the realm of drug discovery. Its capacity to introduce the 1-phenyl-2,2,2-trifluoroethyl group allows chemists to strategically enhance the metabolic stability and overall pharmacokinetic profile of new chemical entities. By understanding its properties, synthesis, and reaction protocols, and by adhering to strict safety measures, researchers can effectively unlock the potential of this powerful synthetic building block to accelerate the development of next-generation therapeutics.
References
- 1. jelsciences.com [jelsciences.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 434-42-4 | AAA43442 [biosynth.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 434-42-4 Name: this compound [xixisys.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to (1-Bromo-2,2_2-trifluoroethyl)benzene: Synthesis, Characterization, and Application
Abstract: (1-Bromo-2,2,2-trifluoroethyl)benzene is a key fluorinated building block in modern organic and medicinal chemistry. The strategic placement of the trifluoromethyl group and the reactive benzylic bromide functionality makes it a valuable precursor for synthesizing complex molecules with tailored physicochemical and biological properties. This guide provides a comprehensive overview of its structure, properties, synthesis, and reactivity, aimed at researchers, scientists, and professionals in drug development. We delve into the mechanistic rationale behind its synthesis, provide a detailed experimental protocol, and explore its applications as a synthetic intermediate.
Introduction and Structural Significance
This compound, identified by its CAS Number 434-42-4, is an aromatic organic compound featuring a benzene ring substituted with a 1-bromo-2,2,2-trifluoroethyl group.[1] Its significance in synthetic chemistry stems from two key structural features:
-
The Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group is a widely used strategy in drug design.[2] This highly electronegative and lipophilic moiety can profoundly alter a molecule's properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets by modifying electronic and conformational characteristics.[2]
-
The Benzylic Bromide: The bromine atom is situated at the benzylic position, the carbon atom directly attached to the benzene ring. C-H bonds at this position are inherently weaker due to the resonance stabilization of the resulting benzylic radical, making this site particularly reactive and amenable to substitution reactions.[3]
This combination renders this compound a versatile intermediate for introducing the trifluoroethylphenyl motif into a wide array of molecular scaffolds.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development. These data serve as a benchmark for identity and purity confirmation.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 434-42-4 | [1] |
| Molecular Formula | C₈H₆BrF₃ | [1] |
| Molecular Weight | 239.03 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.555 g/mL at 25 °C | [1] |
| Refractive Index (n₂₀/D) | 1.487 | [1] |
| Flash Point | 73.33 °C (164.0 °F) | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of the title compound. While a comprehensive, publicly available peer-reviewed spectrum for this compound is not readily found, data for the closely related precursor, (2,2,2-Trifluoroethyl)benzene, provides a valuable reference for the signals originating from the phenyl and trifluoroethyl moieties.
Reference Data for (2,2,2-Trifluoroethyl)benzene: [4]
-
¹H NMR (300 MHz, CDCl₃) δ (ppm): 7.27-7.32 (m, 5H, Ar-H), 3.31 (q, J = 10.8 Hz, 2H, CH₂).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 130.2, 128.7, 128.1 (Ar-C), 125.9 (q, ¹JCF = 275.5 Hz, CF₃), 40.2 (q, ²JCF = 29.6 Hz, CH₂).
-
¹⁹F NMR (282 MHz, CDCl₃) δ (ppm): -66.0 (t, J = 11.6 Hz, CF₃).
Expected Spectral Features for this compound: Based on the structure, the following spectral characteristics are anticipated:
-
¹H NMR: The aromatic protons would appear as a multiplet in the ~7.3-7.5 ppm region. The benzylic proton (CHBr) would be shifted downfield from the 3.31 ppm seen in the precursor due to the deshielding effect of the bromine atom. It would appear as a quartet due to coupling with the three fluorine atoms (³JHF).
-
¹³C NMR: The aromatic carbon signals would be present. The benzylic carbon (CHBr) signal would be significantly shifted and would exhibit coupling to fluorine (²JCF). The CF₃ signal would remain a quartet with a large one-bond C-F coupling constant (¹JCF).
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity at m/z 238 and 240, corresponding to the [M]⁺ and [M+2]⁺ ions containing ⁷⁹Br and ⁸¹Br, respectively.
Synthesis and Mechanistic Insights
The most direct and common method for preparing this compound is through the free-radical bromination of its precursor, (2,2,2-trifluoroethyl)benzene, at the benzylic position.
The Rationale of Benzylic Bromination
Benzylic C-H bonds are particularly susceptible to radical halogenation because the homolytic cleavage of this bond generates a benzylic radical.[3] This radical is significantly stabilized through resonance, with the unpaired electron delocalized over the benzene ring. This stabilization lowers the activation energy for hydrogen abstraction from the benzylic position, making the reaction highly selective compared to other sp³-hybridized C-H bonds in the molecule.
N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[3] It serves as a source of bromine radicals at a low, steady concentration, which is crucial for minimizing side reactions, such as addition to the aromatic ring.[5] The reaction is typically initiated by light (photochemical activation) or a radical initiator like 2,2′-azobisisobutyronitrile (AIBN).[6]
Reaction Mechanism
The reaction proceeds via a classic free-radical chain mechanism consisting of three stages: initiation, propagation, and termination.[7]
Caption: Free-radical mechanism for benzylic bromination.
Causality of Experimental Choices:
-
NBS as Bromine Source: Using NBS instead of elemental bromine (Br₂) maintains a very low concentration of Br₂ in the reaction mixture. This is critical to favor the desired radical substitution pathway over competitive electrophilic addition to the aromatic ring, which would yield undesired byproducts.[5]
-
Radical Initiator (AIBN/Light): A source of energy is required to initiate the chain reaction by generating the first bromine radicals. AIBN is a common choice as it decomposes at a predictable rate upon heating to produce nitrogen gas and cyanoisopropyl radicals, which then propagate the chain. Photochemical initiation with a tungsten lamp provides an alternative, often cleaner, method.[6]
-
Solvent Choice: The reaction is typically run in non-polar, inert solvents like carbon tetrachloride (CCl₄) or, more preferably due to toxicity concerns, (trifluoromethyl)benzene.[6] These solvents do not react with the radical intermediates.
Experimental Protocol: A Validated Approach
The following is a representative, self-validating protocol for benzylic bromination, adapted from a general procedure for similar substrates.[6] This protocol includes steps for reaction, workup, and purification, ensuring the isolation of a well-characterized product.
Caption: Experimental workflow for synthesis and validation.
Detailed Steps:
-
Setup: In a two-necked round-bottom flask equipped with a condenser, suspend N-Bromosuccinimide (1.1 equiv.) and AIBN (0.1 equiv.) in dry (trifluoromethyl)benzene under a nitrogen atmosphere.
-
Addition: Add a solution of (2,2,2-trifluoroethyl)benzene (1.0 equiv.) in (trifluoromethyl)benzene via a dropping funnel.
-
Initiation & Reaction: Position a 200W tungsten lamp adjacent to the flask and heat the mixture to reflux.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Allow the mixture to cool to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate (Na₂S₂O₅) to remove any unreacted bromine, followed by brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to yield the pure this compound.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Reactivity and Synthetic Applications
As a reactive benzylic halide, this compound is an excellent substrate for a variety of nucleophilic substitution and organometallic coupling reactions.
Nucleophilic Substitution
The bromide is a good leaving group and can be readily displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides) to form new carbon-heteroatom or carbon-carbon bonds. This reactivity is fundamental to its role as a building block.
Organometallic Reactions
Grignard Reagent Formation: The compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (2,2,2-trifluoro-1-phenylethyl)magnesium bromide.[6] This creates a potent carbon-based nucleophile that can be used to form C-C bonds by reacting with electrophiles like aldehydes, ketones, and esters.[2]
Palladium-Catalyzed Cross-Coupling: The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[8] This reaction couples the benzylic halide with an organoboron species (e.g., an arylboronic acid) to form a new C-C bond, a cornerstone reaction in the synthesis of complex biaryl systems and other drug-like molecules.[9]
Application in the Synthesis of Bioactive Scaffolds
The trifluoromethyl-substituted phenyl motif is present in numerous modern pharmaceuticals. While a direct synthesis of a marketed drug from this compound is not prominently documented, its utility is demonstrated in the synthesis of precursors to complex heterocyclic systems and substituted amphetamines, which are important classes of neurologically active agents.[6] For instance, its derivatives can be used in the synthesis of trifluoromethyl-substituted cyclopropanes, which are valuable structures in medicinal chemistry. The compound serves as a key starting material for introducing the C₆H₅CH(CF₃)- fragment into larger, more complex molecular architectures.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing vapours), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is a combustible liquid and should be stored away from heat and sources of ignition.[1]
Conclusion
This compound is a highly valuable and reactive intermediate in synthetic organic chemistry. Its structure, combining a labile benzylic bromide with the electronically influential trifluoromethyl group, provides a powerful tool for the synthesis of advanced materials and pharmaceutical candidates. The well-understood free-radical synthesis allows for its reliable preparation, and its versatile reactivity opens pathways to a multitude of more complex molecular targets. For researchers in drug discovery and development, this compound represents a key building block for accessing novel chemical space and optimizing the properties of lead compounds.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Substituted amphetamine - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. US2494817A - Bromination of trifluoromethyl derivatives of benzene - Google Patents [patents.google.com]
- 8. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 9. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis of (1-Bromo-2,2,2-trifluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (1-Bromo-2,2,2-trifluoroethyl)benzene
This compound, a halogenated aromatic compound, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group imparts unique properties such as increased metabolic stability, lipophilicity, and binding affinity to target proteins. The bromo-substituent provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a detailed exploration of the primary synthetic routes to this important intermediate, offering insights into the underlying mechanisms and practical considerations for its preparation.
Method 1: Bromination of 1-Phenyl-2,2,2-trifluoroethanol
The most direct approach to this compound involves the substitution of the hydroxyl group in 1-phenyl-2,2,2-trifluoroethanol. Several classical and modern reagents can effect this transformation, each with its own advantages and mechanistic nuances.
The Appel Reaction: A Mild and Efficient Approach
The Appel reaction provides a reliable method for the conversion of alcohols to alkyl halides under mild conditions, proceeding with an inversion of stereochemistry.[1][2] The reaction utilizes a combination of triphenylphosphine (PPh₃) and a halogen source, typically carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS).
Mechanism: The reaction is initiated by the formation of a phosphonium salt from the reaction of triphenylphosphine with the bromine source. The alcohol then attacks the phosphonium salt, leading to the formation of an alkoxyphosphonium intermediate. A subsequent Sₙ2 attack by the bromide ion on the carbon atom bearing the activated hydroxyl group yields the desired alkyl bromide and triphenylphosphine oxide as a byproduct.[3]
Experimental Protocol: Appel Reaction
-
To a solution of 1-phenyl-2,2,2-trifluoroethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (1.2 eq).
-
Slowly add a solution of carbon tetrabromide (1.2 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Logical Workflow for the Appel Reaction:
Caption: Workflow for the synthesis of this compound via the Appel reaction.
Bromination with Phosphorus Tribromide (PBr₃)
Phosphorus tribromide is a classic and effective reagent for converting primary and secondary alcohols into alkyl bromides.[4] The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the stereocenter.[5]
Mechanism: The reaction is initiated by the attack of the alcohol's oxygen atom on the phosphorus atom of PBr₃, displacing a bromide ion. This forms a good leaving group, which is then displaced by the bromide ion in an Sₙ2 fashion.
Experimental Protocol: Bromination with PBr₃
-
To a solution of 1-phenyl-2,2,2-trifluoroethanol (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add phosphorus tribromide (0.4 eq) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Carefully quench the reaction by pouring it into ice-water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to yield this compound.
Bromination with Thionyl Bromide (SOBr₂)
Thionyl bromide is another reagent for the conversion of alcohols to alkyl bromides.[6] While less commonly used than its chloride counterpart, it is effective for this transformation. The reaction mechanism can vary depending on the conditions, but often involves the formation of a chlorosulfite intermediate followed by nucleophilic attack by bromide.
Mechanism: The alcohol reacts with thionyl bromide to form an alkyl bromosulfite intermediate. The bromide ion, either from the reaction itself or from an added source, then displaces the bromosulfite group to form the alkyl bromide.
Experimental Protocol: Bromination with SOBr₂
-
To a solution of 1-phenyl-2,2,2-trifluoroethanol (1.0 eq) in a suitable solvent such as dichloromethane or in the absence of a solvent, add thionyl bromide (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture into ice-water.
-
Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation.
Method 2: Radical Bromination of (2,2,2-Trifluoroethyl)benzene
An alternative strategy involves the selective bromination of the benzylic position of (2,2,2-trifluoroethyl)benzene. N-Bromosuccinimide (NBS) is the reagent of choice for this type of transformation, as it provides a low, steady concentration of bromine, favoring radical substitution over electrophilic addition to the aromatic ring.[7][8]
Mechanism: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radical abstracts a hydrogen atom from the benzylic position of (2,2,2-trifluoroethyl)benzene to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine molecule (generated in situ from NBS) to yield the product and a bromine radical, which propagates the chain reaction.[9]
Experimental Protocol: Radical Bromination with NBS
-
To a solution of (2,2,2-trifluoroethyl)benzene (1.0 eq) in a non-polar solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide (0.02-0.05 eq).
-
Reflux the reaction mixture for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Logical Workflow for Radical Bromination:
Caption: Workflow for the synthesis of this compound via radical bromination with NBS.
Method 3: Hunsdiecker-Type Reaction
The Hunsdiecker reaction is a decarboxylative halogenation of the silver salt of a carboxylic acid.[10][11] While a classic method, its application for the synthesis of this compound would require the preparation of 3,3,3-trifluoro-2-phenylpropanoic acid and its silver salt.
Mechanism: The reaction is believed to proceed through a radical chain mechanism. The silver carboxylate reacts with bromine to form an acyl hypobromite intermediate. Homolytic cleavage of the O-Br bond, followed by decarboxylation, generates an alkyl radical which then reacts with bromine to form the final product.[12]
Experimental Protocol: Hunsdiecker Reaction (General)
-
Prepare the silver salt of 3,3,3-trifluoro-2-phenylpropanoic acid by reacting the carboxylic acid with silver oxide.
-
Suspend the dry silver salt in an inert solvent like carbon tetrachloride.
-
Add a stoichiometric amount of bromine to the suspension and heat the mixture to reflux.
-
Monitor the reaction until the evolution of carbon dioxide ceases.
-
Filter off the silver bromide precipitate.
-
Wash the filtrate with a solution of sodium thiosulfate and then with water.
-
Dry the organic layer and remove the solvent by distillation.
-
Purify the product by vacuum distillation.
Comparison of Synthesis Methods
| Method | Starting Material | Reagents | Key Advantages | Key Disadvantages |
| Appel Reaction | 1-Phenyl-2,2,2-trifluoroethanol | PPh₃, CBr₄ or NBS | Mild reaction conditions, high yields, good functional group tolerance.[3] | Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification. |
| PBr₃ Bromination | 1-Phenyl-2,2,2-trifluoroethanol | PBr₃ | Readily available and inexpensive reagent, straightforward procedure. | PBr₃ is corrosive and reacts violently with water. |
| SOBr₂ Bromination | 1-Phenyl-2,2,2-trifluoroethanol | SOBr₂ | Simple workup. | SOBr₂ is highly reactive and moisture-sensitive.[6] |
| Radical Bromination | (2,2,2-Trifluoroethyl)benzene | NBS, Radical Initiator | High selectivity for the benzylic position.[7] | Requires careful control of reaction conditions to avoid side reactions. |
| Hunsdiecker Reaction | 3,3,3-Trifluoro-2-phenylpropanoic acid | Silver salt, Br₂ | Classic method for decarboxylative halogenation. | Requires the preparation of the silver salt, which can be sensitive.[10] |
Conclusion
The synthesis of this compound can be achieved through several effective methods. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. The bromination of 1-phenyl-2,2,2-trifluoroethanol, particularly via the Appel reaction, offers a mild and efficient pathway. For a different synthetic strategy, the radical bromination of (2,2,2-trifluoroethyl)benzene with NBS provides a selective and high-yielding alternative. This guide provides the foundational knowledge for researchers to select and implement the most suitable method for their specific needs in the synthesis of this valuable fluorinated building block.
References
- 1. Appel Reaction [organic-chemistry.org]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. byjus.com [byjus.com]
- 5. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 6. Thionyl bromide - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 11. adichemistry.com [adichemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
(1-Bromo-2,2,2-trifluoroethyl)benzene IUPAC name
An In-depth Technical Guide to (1-Bromo-2,2,2-trifluoroethyl)benzene
Authored by a Senior Application Scientist
Abstract: This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound of increasing interest in medicinal chemistry and materials science. We will delve into its precise chemical nomenclature, explore common synthetic methodologies, analyze its physicochemical properties, and discuss essential safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.
Nomenclature and Structure: Establishing a Foundational Understanding
The correct and unambiguous naming of a chemical compound is paramount for clear scientific communication. The structure , C₆H₅CH(Br)CF₃, is a substituted ethylbenzene. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature guidelines, the systematic name is determined by identifying the parent hydrocarbon and its substituents.[1][2]
In this case, the parent hydrocarbon is benzene, which is substituted with a 1-bromo-2,2,2-trifluoroethyl group. The numbering of the ethyl chain begins at the carbon atom attached to the benzene ring (C1). Consequently, the bromine atom is located at the first position, and the three fluorine atoms are at the second position of the ethyl substituent. This leads to the IUPAC name: This compound .
This compound is commercially available under this name and is assigned the CAS Number 434-42-4.[3]
Synonyms and Alternative Nomenclature:
While this compound is the preferred IUPAC name, other names may be encountered in literature or commercial listings. One common synonym is (1-Bromotrifluoroethyl)benzene. It is crucial to always cross-reference with the CAS number to ensure the correct chemical identity.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is essential for its application in research and development. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 434-42-4 | [3] |
| Molecular Formula | C₈H₆BrF₃ | |
| Molecular Weight | 239.03 g/mol | |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | Not readily available | - |
| Flash Point | 73.33 °C (164.0 °F) | |
| Density | Not readily available | - |
| Solubility | Insoluble in water, soluble in common organic solvents | - |
Note: Some physical properties like boiling point and density are not consistently reported in publicly available databases and may require experimental determination.
Synthesis and Manufacturing: A Methodological Overview
The synthesis of this compound can be approached through several routes. A common and effective method involves the bromination of 2,2,2-trifluoroethylbenzene. The following protocol outlines a general procedure.
Experimental Protocol: Bromination of 2,2,2-Trifluoroethylbenzene
Objective: To synthesize this compound via radical bromination.
Materials:
-
2,2,2-Trifluoroethylbenzene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Sodium bicarbonate solution (aqueous, saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 2,2,2-trifluoroethylbenzene in CCl₄.
-
Initiation: Add a catalytic amount of a radical initiator, such as BPO or AIBN, to the solution.
-
Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture. The addition is often done under reflux to facilitate the radical chain reaction. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the solid succinimide byproduct.
-
Quenching and Extraction: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
Causality in Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent because it provides a low, constant concentration of bromine in the reaction mixture, which is crucial for selective benzylic bromination and minimizing side reactions.
-
Radical Initiator (BPO or AIBN): The reaction proceeds via a free radical mechanism. The initiator is necessary to generate the initial bromine radical from NBS, which then propagates the chain reaction.
-
Inert Solvent (CCl₄): Carbon tetrachloride is a traditional solvent for radical brominations as it is inert under the reaction conditions. However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or acetonitrile may be used.
Visualizing the Synthesis Workflow:
References
An In-depth Technical Guide to the Physical Properties of (1-Bromo-2,2,2-trifluoroethyl)benzene
Abstract
This technical guide provides a comprehensive analysis of the core physical and chemical properties of (1-Bromo-2,2,2-trifluoroethyl)benzene (CAS No. 434-42-4). Intended for researchers, medicinal chemists, and process development scientists, this document consolidates available data on its physicochemical characteristics, offers expert interpretation of its spectroscopic profile, and outlines standardized methodologies for empirical validation. The strategic incorporation of a trifluoromethyl group and a benzylic bromide imparts unique properties to this molecule, making it a valuable building block in pharmaceutical and materials science. This guide serves as a critical resource for its safe handling, application in synthesis, and quality control.
Introduction: Chemical Identity and Strategic Importance
This compound is a halogenated aromatic compound with the chemical structure C₆H₅CH(Br)CF₃. The molecule's significance is derived from the synergistic effects of its constituent functional groups:
-
Phenyl Group: Provides a core scaffold for building molecular complexity.
-
Trifluoromethyl (CF₃) Group: A bioisostere for ethyl and isopropyl groups, the CF₃ moiety is crucial in modern drug design. Its high electronegativity and metabolic stability can enhance a drug candidate's lipophilicity, binding affinity, and pharmacokinetic profile.
-
Benzylic Bromide: A reactive site that serves as an excellent electrophilic handle for introducing the trifluoroethyl-phenyl moiety into a target molecule via nucleophilic substitution reactions.
This combination makes this compound a key intermediate for synthesizing a wide range of organic compounds, particularly in the development of novel pharmaceuticals and agrochemicals. Understanding its physical properties is paramount for designing reaction conditions, developing formulations, and ensuring laboratory safety.
Core Physicochemical Properties
The fundamental physical properties of this compound are summarized in the table below. These constants are essential for predicting the compound's behavior in various chemical and physical processes.
| Property | Value | Source(s) |
| CAS Number | 434-42-4 | [1] |
| Molecular Formula | C₈H₆BrF₃ | [1] |
| Molecular Weight | 239.03 g/mol | [1] |
| Appearance | Liquid | |
| Density | 1.555 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.487 | |
| Boiling Point | 158–214 °C (Unvalidated Range) | [1] |
| Melting Point | -179 to -114 °C (Unvalidated Range) | [1] |
| Flash Point | 73.33 °C (164.0 °F) |
Discussion of Properties:
-
Density: With a density significantly greater than water, this compound will form the lower layer in biphasic aqueous systems, a key consideration for extraction and workup procedures.
-
Refractive Index: This parameter is a sensitive measure of purity. The specified value of 1.487 can be used as a quality control benchmark for incoming material or synthesized batches.
-
Boiling and Melting Points: The currently available data for boiling and melting points are from a single supplier and presented as exceptionally wide ranges.[1] This suggests they are estimates rather than precise, experimentally determined values. For rigorous process design, it is strongly recommended that these properties be accurately determined using standardized methods, as detailed in Section 5.0.
-
Flash Point: A flash point of 73.33 °C classifies this substance as a combustible liquid. It does not pose a fire hazard at standard ambient temperatures but must be handled with care near heat sources, sparks, or open flames.
Spectroscopic and Analytical Profile
While a publicly available, peer-reviewed full spectroscopic dataset for this specific compound is limited, a Certificate of Analysis for a commercial batch confirms its structure via ¹H NMR.[2] Based on its molecular structure, an expert interpretation allows for the prediction of its characteristic spectral features.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
-
¹H NMR: The proton NMR spectrum is expected to be distinct.
-
Aromatic Protons (C₆H₅-): A complex multiplet would appear in the typical aromatic region, approximately δ 7.2-7.6 ppm, integrating to 5 protons.
-
Benzylic Proton (-CH(Br)-): A single proton at the chiral center, adjacent to the CF₃ group, would appear as a quartet (due to coupling with the three fluorine atoms, JHF ≈ 7-8 Hz). This signal would be shifted downfield, likely in the δ 5.0-5.5 ppm range, due to the deshielding effects of the adjacent bromine atom and phenyl ring.
-
-
¹³C NMR:
-
Aromatic Carbons: Four signals are expected in the δ 120-140 ppm range.
-
Benzylic Carbon (-CH(Br)-): This carbon would appear as a quartet due to one-bond coupling with the fluorine atoms (JCF ≈ 30-35 Hz). Its chemical shift would be in the δ 45-55 ppm range.
-
Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet in the proton-decoupled spectrum due to the C-F coupling (JCF ≈ 275-280 Hz) and will be located in the δ 120-125 ppm region.
-
-
¹⁹F NMR:
-
The fluorine NMR spectrum provides the simplest confirmation of the trifluoromethyl group. It will show a single signal, a doublet, at approximately δ -65 to -75 ppm (referenced to CCl₃F), resulting from coupling to the single benzylic proton.
-
3.2 Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 238 and 240, with a characteristic ~1:1 intensity ratio due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). A prominent fragment would be the loss of the bromine atom (M-Br)⁺ at m/z 159, corresponding to the [C₆H₅CHCF₃]⁺ fragment.
Solubility and Partitioning Behavior
4.1 Solubility Profile
As a halogenated aromatic hydrocarbon, this compound is a nonpolar compound.[1]
-
Aqueous Solubility: It is expected to be practically insoluble in water.
-
Organic Solubility: It should be freely soluble in a wide range of common organic solvents, including chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMSO).
4.2 Octanol-Water Partition Coefficient (LogP)
Synthesis and Methodologies for Property Determination
A foundational understanding of how a compound is synthesized and how its properties are reliably measured is crucial for any researcher.
5.1 Synthetic Overview
A plausible and common laboratory-scale synthesis of this compound involves the radical bromination of (2,2,2-Trifluoroethyl)benzene. This precursor is commercially available.[3] The reaction typically uses N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.
References
(1-Bromo-2,2,2-trifluoroethyl)benzene spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of (1-Bromo-2,2,2-trifluoroethyl)benzene
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a halogenated aromatic compound with the chemical formula C₈H₆BrF₃.[1] Its structure, featuring a stereogenic center at the benzylic carbon, a bromine atom, and a trifluoromethyl group, makes it a valuable building block in medicinal chemistry and materials science. The unique electronic properties conferred by the fluorine and bromine atoms necessitate a robust and multi-faceted analytical approach for unambiguous structural confirmation and purity assessment.
This guide provides a comprehensive analysis of the expected spectral data for this compound, grounded in fundamental spectroscopic principles. As a Senior Application Scientist, the focus is not merely on the data itself, but on the causal relationships between the molecular structure and the spectral output. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), detailing the underlying theory, experimental considerations, and expert interpretation of the resulting data.
Compound Properties:
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₆BrF₃ | [1] |
| Molecular Weight | 239.03 g/mol | [1] |
| CAS Number | 434-42-4 | [1] |
| Appearance | Liquid | [1] |
| Density | 1.555 g/mL at 25 °C |[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a multi-nuclear approach is essential to fully characterize the proton, carbon, and fluorine environments.
¹H NMR Spectroscopy
Core Principle: Proton NMR provides information on the number, chemical environment, and connectivity of hydrogen atoms in a molecule. Chemical shifts are influenced by electron density, while spin-spin coupling reveals adjacent, non-equivalent protons.
Expected Spectrum Analysis: The ¹H NMR spectrum is predicted to show two main sets of signals: one for the aromatic protons of the benzene ring and one for the single benzylic proton.
-
Aromatic Protons (C₆H₅-) : These five protons will appear as a complex multiplet, typically in the range of δ 7.2-7.6 ppm . The exact chemical shifts and splitting patterns are complex due to the overlapping signals of the ortho, meta, and para protons.
-
Benzylic Proton (-CH(Br)CF₃) : This single proton is adjacent to the electron-withdrawing bromine atom and the trifluoromethyl group, shifting it downfield. More importantly, it is coupled to the three equivalent fluorine atoms of the CF₃ group. According to the n+1 rule, where n is the number of adjacent equivalent nuclei with spin I=1/2, this proton's signal will be split into a quartet (3+1=4).[2][3] The predicted chemical shift is in the range of δ 5.0-5.5 ppm .
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Protons | Multiplicity | Coupling Constant (J) | Assignment |
|---|---|---|---|---|
| ~ 7.2 - 7.6 | 5H | Multiplet (m) | N/A | C₆H₅- |
| ~ 5.0 - 5.5 | 1H | Quartet (q) | ³J(H-F) ≈ 7-9 Hz | -CH(Br)CF₃ |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Angle: 30-45° to ensure full relaxation between scans.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.
Diagram 1: Predicted Splitting of the Benzylic Proton in ¹H NMR
References
The Synthetic Versatility of (1-Bromo-2,2,2-trifluoroethyl)benzene: A Technical Guide for Researchers
(1-Bromo-2,2,2-trifluoroethyl)benzene , a fluorinated organic compound, has emerged as a valuable building block in modern synthetic chemistry. Its unique structural features, namely the presence of a bromine atom and a trifluoromethyl group on the same benzylic carbon, impart a distinct reactivity profile that makes it a versatile precursor for the synthesis of a wide range of complex molecules. This technical guide provides an in-depth exploration of the key reactions involving this compound, offering insights into its synthesis, reactivity, and applications, particularly in the realm of drug discovery and materials science. For researchers, scientists, and professionals in drug development, understanding the chemical behavior of this reagent is paramount for harnessing its full synthetic potential.
Synthesis of this compound
The efficient synthesis of this compound is the gateway to its utility. A common and effective method involves the bromination of 2,2,2-trifluoroacetophenone. This transformation can be achieved through various reagents and conditions, with the choice often depending on the desired scale and purity.
A laboratory-scale synthesis can be performed via the reduction of the ketone to the corresponding alcohol, followed by a nucleophilic substitution with a bromine source.
Experimental Protocol: Two-Step Synthesis from 2,2,2-Trifluoroacetophenone
Step 1: Reduction of 2,2,2-Trifluoroacetophenone to 1-Phenyl-2,2,2-trifluoroethanol
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2,2-trifluoroacetophenone (1.0 equiv) in anhydrous methanol at 0 °C.
-
Slowly add sodium borohydride (1.1 equiv) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 1-phenyl-2,2,2-trifluoroethanol, which can be used in the next step without further purification.
Step 2: Bromination of 1-Phenyl-2,2,2-trifluoroethanol
-
Dissolve the crude 1-phenyl-2,2,2-trifluoroethanol (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C and add phosphorus tribromide (0.5 equiv) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Key Reactions and Mechanistic Insights
The reactivity of this compound is dominated by the lability of the carbon-bromine bond and the influence of the strongly electron-withdrawing trifluoromethyl group. This section delves into the core reactions this versatile substrate undergoes.
Nucleophilic Substitution Reactions
The benzylic position of this compound is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. The trifluoromethyl group, due to its strong inductive effect, can influence the reaction rate and mechanism. While it destabilizes an adjacent carbocation, making an SN1 pathway less favorable, it can activate the substrate towards an SN2-type mechanism.
Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion.[1] The use of a strong nucleophile and moderate temperatures favors the SN2 pathway over elimination.
Representative Protocol: Nucleophilic Substitution with an Alkoxide
-
To a solution of sodium ethoxide (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF), add this compound (1.0 equiv) at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the corresponding ether product.
Elimination Reactions
In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form β-trifluoromethylstyrene. The E2 mechanism is generally favored, where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon in a concerted step with the departure of the bromide ion.[2]
Causality Behind Experimental Choices: A bulky base like potassium tert-butoxide is often employed to favor elimination over substitution.[3] The choice of a less polar solvent and higher temperatures can also promote the elimination pathway.[4]
Representative Protocol: Base-Mediated Elimination of HBr
-
In an oven-dried round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Add potassium tert-butoxide (1.5 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield β-trifluoromethylstyrene.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The trifluoromethyl group can influence the reactivity of the C-Br bond, often requiring specific ligand and reaction condition optimization.
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[5] This reaction is highly valuable for the synthesis of biaryl and styrenyl compounds.
Causality Behind Experimental Choices: The choice of a phosphine ligand is critical for the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. A suitable base is required to activate the boronic acid for transmetalation.[6]
Representative Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
-
In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%), and a suitable solvent like a mixture of toluene and water.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[7] This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates. A study on the Heck-type reaction of secondary trifluoromethylated alkyl bromides provides valuable insights into the reactivity of substrates like this compound.[8]
Experimental Protocol: Heck Reaction with an Alkene[8]
-
In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand like PPh₃ (4-10 mol%), and a base, for example, triethylamine (2.0 equiv).
-
Add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Degas the mixture and heat it to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts, dry over an anhydrous salt, and concentrate.
-
Purify the product by column chromatography.
| Reaction | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Heck | PdCl₂(PPh₃)₂ | Xantphos | KOAc | DCE | 80 | Good to Excellent | [8] |
The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base.[9] It is a highly efficient method for the synthesis of arylalkynes.
Representative Protocol: Sonogashira Coupling with a Terminal Alkyne[9]
-
To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent like THF or DMF, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper(I) co-catalyst like CuI (1-3 mol%).
-
Add an amine base, such as triethylamine or diisopropylamine.
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting materials are consumed.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel.
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[10] This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active compounds.
Representative Protocol: Buchwald-Hartwig Amination with an Amine[11]
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv), followed by an anhydrous solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualization of Key Mechanisms and Workflows
Diagram: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Diagram: Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for cross-coupling reactions.
Conclusion
This compound stands as a powerful and versatile reagent in the arsenal of synthetic chemists. Its unique electronic properties, conferred by the trifluoromethyl group, allow for a diverse range of chemical transformations, including nucleophilic substitutions, eliminations, and a variety of palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of these key reactions, complete with mechanistic insights and detailed experimental protocols. By understanding and applying these methodologies, researchers can effectively utilize this compound to construct complex molecular architectures, paving the way for advancements in drug discovery, materials science, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: Modern Strategies for the Synthesis of Trifluoroethylated Arenes Using (1-Bromo-2,2,2-trifluoroethyl)benzene
Abstract
The introduction of fluorinated moieties, particularly the trifluoroethyl group, into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. These groups can significantly enhance lipophilicity, metabolic stability, and binding affinity of bioactive molecules.[1][2][3] This application note provides a detailed guide for researchers on the synthesis of α-phenyl-trifluoroethylated arenes using (1-Bromo-2,2,2-trifluoroethyl)benzene as a versatile and efficient precursor. We present two primary, state-of-the-art synthetic methodologies: visible-light photoredox-catalyzed C-H functionalization and nickel-catalyzed cross-coupling of aryl halides. This guide offers in-depth mechanistic insights, comprehensive, step-by-step experimental protocols, and a summary of expected outcomes to empower researchers in drug discovery and chemical synthesis to effectively utilize these powerful transformations.
Introduction: The Strategic Value of the Trifluoroethyl Moiety
In the landscape of drug development, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. The trifluoroethyl group (and its derivatives) has emerged as a "privileged" functional group for this purpose.[1] Its incorporation into small molecules often confers several advantageous properties:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, prolonging the in vivo half-life of a drug candidate.[2][4]
-
Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity (Hansch parameter π ≈ 1.04) of a molecule, which can improve its ability to cross cellular membranes and reach its biological target.[5]
-
Modulation of Acidity/Basicity: The potent electron-withdrawing nature of the CF₃ group can modulate the pKa of nearby functional groups, influencing drug-receptor interactions.
-
Bioisosterism: The trifluoroethyl group can act as a bioisostere for more common groups like ethyl or isopropyl, maintaining or improving biological activity while enhancing drug-like properties.[1]
This compound (CAS 434-42-4) is a key reagent that serves as a precursor to the 1-phenyl-2,2,2-trifluoroethyl radical (•CH(Ph)CF₃), enabling its incorporation into various aromatic and heteroaromatic scaffolds under mild reaction conditions.
Safety and Reagent Handling
This compound is a combustible liquid and an irritant.[6] Strict adherence to safety protocols is mandatory.
Handling Precautions:
-
Always handle this reagent in a well-ventilated chemical fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including flame-retardant lab coat, chemical safety goggles, and nitrile gloves.[8]
-
Keep away from heat, sparks, and open flames.[9]
-
Store in a tightly closed container in a cool, dry place.[9]
-
In case of contact, wash skin immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[7]
| GHS Information | This compound |
| Signal Word | Warning[6] |
| Pictograms | GHS07 (Exclamation Mark) |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6][9] |
| Precautionary Statements | P261 (Avoid breathing vapours), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously)[6] |
Synthetic Strategy 1: Visible-Light Photocatalytic C-H Functionalization
Direct C-H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials.[2] Photoredox catalysis utilizes visible light to generate reactive radical intermediates under exceptionally mild conditions, showing broad functional group tolerance.[10][11]
Causality and Mechanism
The reaction is initiated by the excitation of a photocatalyst (PC) with visible light. In a reductive quenching cycle, the excited-state photocatalyst (PC*) is a potent reductant and transfers a single electron to this compound. This generates a radical anion that rapidly fragments, eliminating a bromide ion to produce the key 1-phenyl-2,2,2-trifluoroethyl radical . This electrophilic radical then adds to an electron-rich (hetero)arene substrate. The resulting cyclohexadienyl radical intermediate is oxidized by the oxidized photocatalyst (PC⁺) back to its ground state, closing the catalytic cycle. A final deprotonation step restores aromaticity and yields the desired product.[2][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoroacetic acid acts as trifluoromethylating agent in arene C-H functionalization | EurekAlert! [eurekalert.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (1-ブロモ-2,2,2-トリフルオロエチル)ベンゼン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 434-42-4 Name: this compound [xixisys.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Bond Redox Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Introduction: Unlocking the Potential of a Key Fluorinated Building Block
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with (1-Bromo-2,2,2-trifluoroethyl)benzene
This compound is a pivotal reagent in modern synthetic chemistry. The 2,2,2-trifluoro-1-phenylethyl moiety it provides is a highly sought-after structural motif in the development of pharmaceuticals, agrochemicals, and advanced materials. The inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This guide serves as an in-depth technical resource for researchers, offering detailed protocols and mechanistic insights into the palladium-catalyzed cross-coupling reactions of this versatile, yet challenging, substrate.
As a secondary benzylic bromide, this compound presents unique challenges, most notably the competing side reaction of β-hydride elimination.[2][3] This application note provides strategies and optimized protocols for four major classes of cross-coupling reactions—Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig amination—to enable its efficient and selective functionalization.
Core Mechanistic Principles: Navigating the Reactivity of a Secondary Benzylic Bromide
Palladium-catalyzed cross-coupling reactions are foundational transformations in organic synthesis, typically proceeding through a well-defined catalytic cycle.[4][5] Understanding this cycle is paramount to troubleshooting and optimizing reactions involving specialized substrates.
The general palladium-catalyzed cross-coupling cycle involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[5][6]
-
Transmetalation / Migratory Insertion : For reactions like Suzuki or Sonogashira, the coupling partner transfers its organic group to the palladium center (transmetalation).[4][7] In the Heck reaction, the alkene partner inserts into the Pd-C bond (migratory insertion).[5][8]
-
Reductive Elimination : The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[4][6]
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents [organic-chemistry.org]
- 3. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 4. nobelprize.org [nobelprize.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
Protocol for the Lewis Acid-Catalyzed Friedel-Crafts Alkylation of Arenes using (1-Bromo-2,2,2-trifluoroethyl)benzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] This document provides a comprehensive guide to the Friedel-Crafts alkylation of aromatic compounds using (1-bromo-2,2,2-trifluoroethyl)benzene as a key building block. This protocol offers a reliable method for synthesizing 1-phenyl-1-aryl-2,2,2-trifluoroethanes, which are valuable precursors in drug discovery and advanced materials development. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, discuss safety considerations, and offer insights into process optimization and characterization.
Scientific Principles and Mechanistic Overview
The Friedel-Crafts reaction, first reported in 1877, remains one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry, proceeding via an electrophilic aromatic substitution (EAS) pathway.[2][3] The protocol described herein is a Friedel-Crafts alkylation, which utilizes a strong Lewis acid to generate a potent electrophile from an alkyl halide.[4]
Mechanism:
The reaction can be dissected into three primary steps:
-
Generation of the Electrophile: The Lewis acid (e.g., Aluminum Chloride, AlCl₃) coordinates to the bromine atom of this compound. This polarization of the C-Br bond facilitates its cleavage, generating a secondary benzylic carbocation.[4][5] It is critical to note that the strongly electron-withdrawing trifluoromethyl (-CF₃) group destabilizes the adjacent carbocation. Consequently, the electrophile may exist as a tightly associated ion pair with the complex anion (e.g., AlCl₃Br⁻) rather than a completely free carbocation.[6][7]
-
Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic carbon. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8]
-
Deprotonation and Catalyst Regeneration: A weak base, typically the complex anion (AlCl₃Br⁻), abstracts a proton from the carbon atom bearing the new substituent. This restores the aromaticity of the ring, yielding the final product and regenerating the Lewis acid catalyst.[4][9]
Caption: Generalized mechanism for the Friedel-Crafts alkylation.
Experimental Protocol
This protocol describes a general procedure for the alkylation of a representative arene, toluene, which can be adapted for other electron-rich aromatic substrates.
Materials and Equipment
| Reagents | Equipment |
| This compound (≥98%) | Round-bottom flask (three-neck) |
| Toluene (anhydrous, ≥99.8%) | Reflux condenser with drying tube (CaCl₂ or Drierite) |
| Aluminum chloride (anhydrous, powder, ≥99.9%) | Magnetic stirrer and stir bar |
| Dichloromethane (DCM, anhydrous, ≥99.8%) | Addition funnel |
| Hydrochloric acid (1 M aqueous solution) | Ice/water bath |
| Saturated sodium bicarbonate solution | Separatory funnel |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous magnesium sulfate (MgSO₄) | Glassware for column chromatography (Silica gel) |
Step-by-Step Procedure
Reaction Setup:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a rubber septum. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain an inert atmosphere.
-
To the flask, add anhydrous toluene (1.2 eq) and anhydrous dichloromethane (DCM) as the solvent. The use of a solvent is crucial for temperature control and ensuring homogeneity.
-
Cool the flask to 0 °C using an ice/water bath. Vigorous stirring is essential throughout the reaction.[10]
Reaction Execution: 4. Under the inert atmosphere, carefully add anhydrous aluminum chloride (AlCl₃, 1.1 eq) to the cooled solution in small portions over 15-20 minutes.[10] Caution: This addition is exothermic. Maintain the internal temperature below 5 °C. The mixture will likely turn yellow or orange. 5. In a separate, dry flask, prepare a solution of this compound (1.0 eq) in a small amount of anhydrous DCM. 6. Transfer this solution to an addition funnel and add it dropwise to the stirred, cooled reaction mixture over 30-45 minutes. 7. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Workup and Purification: 8. Upon completion, cool the reaction flask back down to 0 °C in an ice bath. 9. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of 1 M HCl. Caution: This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.[11] 10. Transfer the mixture to a separatory funnel. Separate the organic layer. 11. Extract the aqueous layer twice with additional portions of DCM. 12. Combine all organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine. 13. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 14. Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Data Summary and Expected Results
The following table provides a summary of the reaction parameters for the alkylation of toluene. Yields and reaction times may vary depending on the specific aromatic substrate used.
| Parameter | Value / Description |
| Aromatic Substrate | Toluene |
| Alkylating Agent | This compound |
| Lewis Acid Catalyst | AlCl₃ |
| Stoichiometry (Arene:Alkylating Agent:Catalyst) | 1.2 : 1.0 : 1.1 |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Expected Product | 1-(1-Phenyl-2,2,2-trifluoroethyl)-methylbenzene (ortho/para mixture) |
| Typical Yield | 60 - 80% (post-purification) |
Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Safety and Handling
-
Lewis Acids (AlCl₃): Highly corrosive and water-reactive. Handle anhydrous AlCl₃ in a glovebox or under an inert atmosphere. It reacts violently with water, releasing heat and HCl gas. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
-
Halogenated Compounds: this compound and dichloromethane are hazardous. Avoid inhalation and skin contact. All manipulations should be performed within a certified chemical fume hood.
-
Quenching: The quenching of the reaction is extremely exothermic and releases corrosive gas. Proceed with extreme caution, using a slow addition rate and an efficient ice bath.
Troubleshooting and Key Considerations
-
Low Yield: This can result from insufficient exclusion of atmospheric moisture, which deactivates the Lewis acid catalyst. Ensure all glassware is scrupulously dried and reagents are anhydrous.
-
Polyalkylation: Friedel-Crafts alkylation can sometimes lead to multiple additions to the aromatic ring because the product (an alkylbenzene) is often more reactive than the starting material.[3][8] Using an excess of the aromatic substrate can help minimize this side reaction.
-
Substrate Scope: This reaction works best with electron-rich (activated) aromatic rings. Strongly deactivated rings (e.g., nitrobenzene) will not react.[8][11]
-
Catalyst Choice: While AlCl₃ is a powerful catalyst, other Lewis acids like FeCl₃, BF₃, or scandium triflate may offer milder conditions or different selectivity for sensitive substrates.[6][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mt.com [mt.com]
- 6. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cerritos.edu [cerritos.edu]
- 11. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 12. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 13. researchgate.net [researchgate.net]
The Trifluoromethylated Cornerstone: A Guide to (1-Bromo-2,2,2-trifluoroethyl)benzene in Synthetic Chemistry
Abstract
(1-Bromo-2,2,2-trifluoroethyl)benzene has emerged as a pivotal building block in modern organic synthesis, particularly for the introduction of the prized trifluoromethyl group into a diverse array of molecular architectures. This guide provides an in-depth exploration of its properties, reactivity, and applications, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for key transformations, including palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and elimination reactions. Detailed, field-proven protocols are provided to serve as a practical resource for the synthetic chemist, enabling the strategic incorporation of the trifluoromethyl moiety into complex molecules, from pharmaceutical intermediates to advanced materials.
Introduction: The Strategic Advantage of the Trifluoromethyl Group
The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly influence their physicochemical and biological properties.[1] This "super-halogen" imparts a unique combination of high electronegativity, metabolic stability, and lipophilicity, making it a highly sought-after substituent in the design of pharmaceuticals and agrochemicals.[1] this compound serves as a versatile and readily accessible precursor for the installation of the trifluoromethyl group, offering a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 434-42-4 | |
| Molecular Formula | C₈H₆BrF₃ | |
| Molecular Weight | 239.03 g/mol | |
| Appearance | Liquid | |
| Density | 1.555 g/mL at 25 °C | |
| Refractive Index | n20/D 1.487 | |
| Flash Point | 73.33 °C (164.0 °F) |
Safety Profile:
This compound is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. It is a combustible liquid and should be stored away from heat and open flames.
Core Synthetic Transformations
This compound is a versatile substrate for a range of powerful synthetic transformations. The following sections detail the mechanistic underpinnings and provide robust protocols for its application in key reactions.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[2] The carbon-bromine bond in this compound is amenable to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for a variety of coupling reactions.
The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond between an organohalide and an organoboron compound.[3] This reaction is prized for its mild conditions and tolerance of a wide range of functional groups.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired biaryl product.[1][4]
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5]
Caption: Simplified catalytic cycle of the Heck reaction.
Protocol 2: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.[2]
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add anhydrous DMF followed by styrene.[2]
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the substituted styrene derivative.[6]
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper(I) co-catalyst.[7][8]
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[9]
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine via syringe.[9]
-
Add phenylacetylene dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) and monitor by TLC.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired arylalkyne.
Grignard Reagent Formation and Subsequent Reactions
The bromine atom in this compound allows for the formation of the corresponding Grignard reagent, a potent carbon nucleophile.[10][11]
Caption: Formation of a Grignard reagent and subsequent reaction with an electrophile.
Protocol 4: Formation of (1-(2,2,2-Trifluoroethyl)phenyl)magnesium Bromide and Reaction with Benzaldehyde
Materials:
-
This compound (1.0 equiv)
-
Magnesium turnings (1.1 equiv)
-
Anhydrous diethyl ether or THF
-
Iodine (a small crystal)
-
Benzaldehyde (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Nitrogen or Argon gas
Procedure:
-
Activate the magnesium turnings in an oven-dried flask under an inert atmosphere by adding a small crystal of iodine.
-
Add a portion of a solution of this compound in anhydrous ether to the magnesium.
-
Initiate the reaction with gentle heating if necessary. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.[12]
-
Add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution in an ice bath and add a solution of benzaldehyde in anhydrous ether dropwise.[13]
-
After the addition, allow the reaction to warm to room temperature and stir for another hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude alcohol by column chromatography.
Dehydrobromination to form β-Trifluoromethylstyrene
Elimination of HBr from this compound using a strong, sterically hindered base like potassium tert-butoxide can lead to the formation of β-trifluoromethylstyrene, a valuable monomer and synthetic intermediate.[14][15]
Protocol 5: Synthesis of β-Trifluoromethylstyrene
Materials:
-
This compound (1.0 equiv)
-
Potassium tert-butoxide (1.2 equiv)
-
Anhydrous tert-butanol or THF
-
Nitrogen or Argon gas
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous tert-butanol.
-
Add potassium tert-butoxide portion-wise to the solution at room temperature.
-
Heat the mixture to reflux and monitor the reaction by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent by distillation at atmospheric pressure to obtain the volatile β-trifluoromethylstyrene.
Applications in Medicinal Chemistry and Drug Development
The (1-aryl-2,2,2-trifluoroethyl) motif is increasingly prevalent in the design of novel therapeutic agents. The trifluoromethyl group can enhance a drug candidate's metabolic stability, binding affinity, and cell permeability.
Table 2: Examples of Bioactive Scaffolds Accessible from this compound
| Target Scaffold | Synthetic Approach | Potential Biological Activity | Reference |
| Trifluoromethyl-substituted Isoquinolines | Cyclization of functionalized derivatives | Anticancer, Antimicrobial | [9][16] |
| Trifluoromethylated Antiviral Agents | Multi-step synthesis involving C-C bond formation | Antiviral (e.g., against Flaviviruses) | [17][18] |
| Trifluoromethyl-containing Piperazines | Nucleophilic substitution or cross-coupling | Broad-spectrum antiviral | [18] |
The synthetic protocols detailed in this guide provide a robust foundation for the synthesis of such trifluoromethylated compounds, enabling medicinal chemists to explore new chemical space in their drug discovery programs.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to participate in a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions, makes it an essential tool for the strategic introduction of the trifluoromethyl group. The protocols and insights provided in this guide are intended to empower researchers to leverage the unique properties of this reagent in the synthesis of complex molecules with applications spanning from medicinal chemistry to materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. purdue.edu [purdue.edu]
- 18. Design, synthesis, and antiviral activity of 1-aryl-4-arylmethylpiperazine derivatives as Zika virus inhibitors with broad antiviral spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Selective Benzylic Bromination of 1-phenyl-2,2,2-trifluoroethane
Introduction & Scientific Context
The selective introduction of a halogen at a benzylic position is a cornerstone transformation in organic synthesis, providing a versatile chemical handle for subsequent nucleophilic substitution or elimination reactions. This protocol details the specific application of this strategy to 1-phenyl-2,2,2-trifluoroethane, a compound whose trifluoromethyl (-CF₃) group imparts unique electronic properties. The target product, 1-bromo-1-phenyl-2,2,2-trifluoroethane, is a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.
The method employs N-Bromosuccinimide (NBS), a reagent renowned for its ability to provide a consistent, low concentration of molecular bromine (Br₂) and bromine radicals under reaction conditions.[1][2] This characteristic is crucial for achieving high selectivity for substitution at the benzylic position—the carbon directly attached to the phenyl ring—while avoiding undesirable side reactions such as electrophilic aromatic substitution on the benzene ring itself.[3][4][5] The reaction proceeds via a well-established free-radical chain mechanism, initiated by either photochemical energy (UV light) or a radical initiator.[6]
Reaction Mechanism: The Rationale Behind Radical Selectivity
Understanding the underlying mechanism is critical for optimizing reaction conditions and ensuring reproducibility. The bromination proceeds through a free-radical chain reaction, which can be dissected into three distinct phases: initiation, propagation, and termination.
-
Initiation: The reaction is triggered by the formation of an initial bromine radical (Br•). This is achieved by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), upon heating, or through the application of UV light. The initiator radical then reacts with trace amounts of HBr, which in turn reacts with NBS to produce a low, steady concentration of Br₂. Light or heat then cleaves the Br-Br bond to generate the essential bromine radicals.[7]
-
Propagation (The Product-Forming Cycle):
-
Hydrogen Abstraction: A bromine radical selectively abstracts a hydrogen atom from the benzylic position of 1-phenyl-2,2,2-trifluoroethane. This step is highly regioselective because the resulting benzylic radical is significantly stabilized by resonance, delocalizing the unpaired electron across the adjacent phenyl ring.[6][7] This inherent stability of the intermediate is the driving force for the reaction's selectivity.
-
Bromine Transfer: The newly formed benzylic radical reacts with a molecule of Br₂ (generated in situ from NBS) to yield the desired product, 1-bromo-1-phenyl-2,2,2-trifluoroethane, and a new bromine radical.[2][6] This new bromine radical can then participate in another hydrogen abstraction step, thus propagating the chain reaction.
-
-
Termination: The chain reaction ceases when two radical species combine. This can involve the coupling of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals. These are statistically minor events while the propagation cycle is active.
Detailed Experimental Protocol
This protocol outlines the procedure for the bromination of 1-phenyl-2,2,2-trifluoroethane on a laboratory scale.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass / Volume | Molar Eq. |
| 1-phenyl-2,2,2-trifluoroethane | 174.14 | 10.0 | 1.74 g (1.44 mL) | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 10.5 | 1.87 g | 1.05 |
| 2,2'-Azobisisobutyronitrile (AIBN) | 164.21 | 0.2 | 33 mg | 0.02 |
| Carbon Tetrachloride (CCl₄) * | 153.82 | - | 50 mL | - |
| Saturated Sodium Bicarbonate (aq) | - | - | 2 x 25 mL | - |
| Saturated Sodium Thiosulfate (aq) | - | - | 25 mL | - |
| Brine (Saturated NaCl aq) | - | - | 25 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~2-3 g | - |
*Note on Solvent Choice: Carbon tetrachloride is a traditional solvent for NBS brominations but is a known carcinogen and ozone-depleting substance.[4] Cyclohexane can be a suitable, safer alternative and may even improve yields in some cases.[4] Adjustments to reflux temperature will be necessary.
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Fume hood
-
125 mL Separatory funnel
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Glassware for extraction and filtration
Step-by-Step Procedure
-
Reaction Setup: In a chemical fume hood, assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add 1-phenyl-2,2,2-trifluoroethane (1.74 g), N-Bromosuccinimide (1.87 g), AIBN (33 mg), and carbon tetrachloride (50 mL).
-
Initiation and Reflux: Begin vigorous stirring and gently heat the mixture to reflux (approx. 77°C for CCl₄). The reaction can be initiated by the thermal decomposition of AIBN at this temperature. For photochemical initiation, a UV lamp can be positioned near the flask.
-
Monitoring the Reaction: The reaction progress can be visually monitored. NBS is denser than CCl₄ and will be visible at the bottom of the flask. As the reaction proceeds, it is consumed and replaced by the byproduct, succinimide, which is less dense and will float to the surface. Continue reflux for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Work-up - Cooling and Filtration: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Cool the mixture further in an ice bath for 15-20 minutes to precipitate the succinimide. Filter the mixture through a Buchner funnel to remove the solid succinimide, washing the solid with a small amount of cold CCl₄ (~5 mL).
-
Work-up - Quenching and Extraction: Transfer the filtrate to a 125 mL separatory funnel.
-
Wash the organic layer with 25 mL of saturated aqueous sodium thiosulfate to quench any residual bromine (the orange color will disappear).
-
Wash with two 25 mL portions of saturated aqueous sodium bicarbonate to remove any acidic byproducts.
-
Wash with 25 mL of brine to aid in the separation of the layers.
-
-
Drying and Solvent Removal: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl for 5-10 minutes. Filter off the drying agent.
-
Purification: Concentrate the clear filtrate using a rotary evaporator to remove the solvent. The resulting crude oil can be purified by vacuum distillation to yield pure 1-bromo-1-phenyl-2,2,2-trifluoroethane.
Experimental Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The product of the reaction between ethyl benzene and N -bromosuccinamide.. [askfilo.com]
- 4. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Utilization of (1-Bromo-2,2,2-trifluoroethyl)benzene in Pharmaceutical Synthesis
Abstract
This technical guide provides a comprehensive overview of the applications of (1-Bromo-2,2,2-trifluoroethyl)benzene as a pivotal reagent in the synthesis of pharmaceutical compounds. The strategic incorporation of the 2,2,2-trifluoroethyl moiety into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity.[1][2][3] This document offers detailed protocols for leveraging this compound in key organic transformations, particularly in palladium-catalyzed cross-coupling reactions, and provides insights into the mechanistic nuances of these reactions. The protocols are designed to be self-validating, with explanations for experimental choices to ensure reproducibility and success for researchers, scientists, and drug development professionals.
Introduction: The Significance of Trifluoroethyl Moieties in Medicinal Chemistry
The introduction of fluorine and fluorinated groups into organic molecules is a well-established strategy in modern drug design.[1][3] The trifluoroethyl group, in particular, serves as a valuable bioisostere for ethyl or ethoxy groups, profoundly influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[4] Its high electronegativity and the metabolic stability of the C-F bond can lead to improved drug efficacy and a more favorable safety profile. This compound is a key building block for introducing this critical pharmacophore into a wide range of molecular scaffolds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 434-42-4 | [5] |
| Molecular Formula | C₈H₆BrF₃ | [5] |
| Molecular Weight | 239.03 g/mol | [5] |
| Appearance | Liquid | [5] |
| Density | 1.555 g/mL at 25 °C | [5] |
| Boiling Point | 158-214 °C | [6] |
| Refractive Index | n20/D 1.487 | [5] |
| Flash Point | 73.33 °C (164.0 °F) | [5] |
Core Applications in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in pharmaceutical synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[7][8][9] this compound is an excellent substrate for these reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.[5][10][11] This reaction involves the coupling of an organohalide with an organoboron species.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Objective: To synthesize a biaryl compound by coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (degassed)
-
Ethanol (degassed)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times to ensure anaerobic conditions.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Causality and Insights:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents the oxidation and deactivation of the Pd(0) active species.
-
Ligand Choice: Triphenylphosphine is a common and effective ligand for stabilizing the palladium catalyst and facilitating the catalytic cycle. For more challenging couplings, more sterically demanding and electron-rich phosphine ligands may be required.
-
Base: The base is crucial for the transmetalation step, activating the boronic acid. Potassium carbonate is a moderately strong base that is effective in many Suzuki couplings.
-
Solvent System: The toluene/ethanol/water solvent system is often used to ensure the solubility of both the organic and inorganic reagents.
Diagram 1: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mizoroki-Heck Reaction: A Case Study in the Synthesis of Cinacalcet Intermediate
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[12][13][14] A key intermediate in the synthesis of the calcimimetic drug Cinacalcet, 3-(3-trifluoromethylphenyl)propanal, can be synthesized via a Heck reaction using a related starting material, 1-bromo-3-(trifluoromethyl)benzene.[1][15] This provides an excellent model for the potential reactivity of this compound.
Protocol 2: Mizoroki-Heck Cross-Coupling for the Synthesis of a Cinacalcet Intermediate Analog
Objective: To synthesize an analog of a key Cinacalcet intermediate via a Mizoroki-Heck reaction.
Materials:
-
This compound (1.0 equiv)
-
Acrolein diethyl acetal (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Tetrabutylammonium acetate (nBu₄NOAc) (1.2 equiv)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) in DMF (5 mL).
-
Add acrolein diethyl acetal (1.5 mmol), tetrabutylammonium acetate (1.2 mmol), and palladium(II) acetate (0.01 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate in vacuo.
-
The crude product can then be subjected to hydrogenation to reduce the double bond, followed by acidic hydrolysis of the acetal to yield the corresponding aldehyde.
Causality and Insights:
-
Phase Transfer Catalyst: Tetrabutylammonium acetate acts as a phase transfer catalyst and a source of acetate ions, which can facilitate the regeneration of the active palladium catalyst.
-
Solvent: DMF is a polar aprotic solvent that is well-suited for Heck reactions, effectively dissolving the reactants and catalyst.
-
Subsequent Steps: The initial Heck product is an unsaturated acetal. For many pharmaceutical applications, this intermediate would undergo further transformations, such as hydrogenation and deprotection, to yield the desired saturated aldehyde or alcohol.
Diagram 2: Mizoroki-Heck Reaction Workflow
Caption: A typical workflow involving a Heck reaction followed by modifications.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkynes which are valuable intermediates in pharmaceutical synthesis.[13][16][17][18]
Protocol 3: General Procedure for Sonogashira Coupling of this compound with a Terminal Alkyne
Objective: To synthesize an arylalkyne from this compound and a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C if the reaction is sluggish. Monitor progress by TLC.
-
After completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Causality and Insights:
-
Co-catalyst: Copper(I) iodide is a crucial co-catalyst that forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.
-
Mild Conditions: Sonogashira couplings can often be performed under mild conditions, which is advantageous for substrates with sensitive functional groups.
Safety and Handling
This compound is a chemical that requires careful handling.[5] It is classified as a combustible liquid and can cause skin and eye irritation, as well as respiratory tract irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[19][20][21]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[19][20][21]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[15] Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of fluorinated pharmaceutical compounds. Its utility in robust and efficient palladium-catalyzed cross-coupling reactions allows for the strategic incorporation of the beneficial 2,2,2-trifluoroethyl moiety into a diverse range of molecular architectures. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery and development endeavors.
References
- 1. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
- 3. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 13. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 14. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | MDPI [mdpi.com]
- 15. Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scholarship.shu.edu [scholarship.shu.edu]
- 20. benchchem.com [benchchem.com]
- 21. Pharmaceutical composition and administrations thereof - Patent US-11147770-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Laboratory Scale Synthesis of (1-Bromo-2,2,2-trifluoroethyl)benzene
Abstract
(1-Bromo-2,2,2-trifluoroethyl)benzene is a pivotal building block in modern medicinal chemistry and materials science. The strategic incorporation of the trifluoromethyl group can significantly enhance the pharmacokinetic and physicochemical properties of bioactive molecules, such as metabolic stability and lipophilicity.[1][2] This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of this compound from its precursor, 2,2,2-trifluoro-1-phenylethanol. We delve into the underlying chemical principles, offer a step-by-step experimental guide, and present a comprehensive framework for product characterization and troubleshooting, designed for researchers, chemists, and professionals in drug development.
Introduction and Scientific Rationale
The synthesis of fluorinated organic compounds is a cornerstone of contemporary drug discovery.[1] The target molecule, this compound, serves as a versatile intermediate for introducing the 2,2,2-trifluoro-1-phenylethyl moiety into larger, more complex structures.[3][4] Its utility stems from the unique electronic properties of the trifluoromethyl group, which can modulate acidity, improve binding affinity, and block metabolic pathways.
The conversion of a secondary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. While several methods exist, including the use of hydrobromic acid or the Appel reaction, this guide focuses on the use of phosphorus tribromide (PBr₃).[5][6] This reagent is highly effective for converting primary and secondary alcohols to their corresponding bromides.[5] The reaction proceeds via an Sₙ2 mechanism, which is advantageous for substrates like 2,2,2-trifluoro-1-phenylethanol as it typically avoids carbocation rearrangements that can occur under strongly acidic conditions.[5][6] The thermodynamic driving force for this reaction is the formation of a strong phosphorus-oxygen bond in the phosphorous acid byproduct.
Reaction Mechanism: Bromination with PBr₃
The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic phosphorus atom of PBr₃. This forms a protonated phosphite intermediate. A bromide ion, now acting as a nucleophile, attacks the carbon atom bearing the activated hydroxyl group in a backside Sₙ2 displacement. This results in the formation of the desired alkyl bromide with an inversion of stereochemistry (if the carbon center is chiral) and a dibromophosphite leaving group, which subsequently reacts with additional alcohol molecules.
Caption: SN2 mechanism for the conversion of an alcohol to an alkyl bromide using PBr₃.
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 2,2,2-trifluoro-1-phenylethanol.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | M. W. ( g/mol ) | Quantity | Notes |
| 2,2,2-Trifluoro-1-phenylethanol | 340-06-7 | C₈H₇F₃O | 176.14 | 5.0 g (28.4 mmol) | Starting Material[7] |
| Phosphorus Tribromide (PBr₃) | 7789-60-8 | PBr₃ | 270.69 | 3.05 g (11.4 mmol) | 0.4 equiv. Corrosive & water-reactive. |
| Diethyl Ether (anhydrous) | 60-29-7 | C₄H₁₀O | 74.12 | 50 mL | Reaction Solvent |
| Saturated NaHCO₃ (aq) | 144-55-8 | NaHCO₃ | 84.01 | 30 mL | For workup/neutralization |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | 30 mL | For workup |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | ~5 g | Drying Agent |
Equipment
-
100 mL Round-bottom flask
-
50 mL Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
250 mL Separatory funnel
-
Rotary evaporator
-
Glassware for distillation (if required)
-
Standard laboratory glassware (beakers, graduated cylinders)
Critical Safety Precautions (EHS)
Hazard Analysis: Phosphorus tribromide (PBr₃) is a highly toxic, corrosive, and water-reactive liquid.[8][9][10][11] It reacts violently with water to produce HBr gas.[11] Inhalation can cause severe respiratory irritation, and contact can cause severe skin and eye burns.[9][12]
-
Engineering Controls: This entire procedure must be performed in a certified chemical fume hood with adequate ventilation.[8][10] An eyewash station and safety shower must be immediately accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory when handling PBr₃.[9][11]
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or thick nitrile). Inspect gloves for integrity before use.[9][11]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
-
-
Handling and Waste Disposal: Handle PBr₃ under an inert atmosphere (e.g., dry nitrogen or argon) to prevent contact with moisture.[8] Quench any residual PBr₃ carefully by slowly adding it to a large volume of a stirred, ice-cold isopropanol solution. All chemical waste must be disposed of according to institutional and local regulations. Do not wash PBr₃-contaminated glassware with water until it has been properly decontaminated.[9][11]
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Flame-dry a 100 mL round-bottom flask containing a magnetic stir bar and allow it to cool to room temperature under a stream of dry nitrogen.
-
Equip the flask with a dropping funnel and a reflux condenser, maintaining the inert atmosphere.
-
In the flask, dissolve 2,2,2-trifluoro-1-phenylethanol (5.0 g, 28.4 mmol) in 30 mL of anhydrous diethyl ether.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Addition of PBr₃:
-
In the dropping funnel, add phosphorus tribromide (3.05 g, 11.4 mmol) to 20 mL of anhydrous diethyl ether.
-
Add the PBr₃ solution dropwise to the stirred alcohol solution over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate). The starting material (alcohol) is significantly more polar than the product (alkyl bromide). The reaction is complete when the starting material spot is no longer visible.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Very slowly and carefully, pour the reaction mixture over ~50 g of crushed ice in a beaker with vigorous stirring. Caution: This step is exothermic and will release HBr gas. Perform this in the back of the fume hood.
-
Transfer the entire mixture to a 250 mL separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 30 mL of cold water, 30 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize acidic byproducts), and finally with 30 mL of brine.[13]
-
Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent (diethyl ether) using a rotary evaporator.
-
-
Purification:
Caption: A streamlined workflow for the synthesis and purification of the target compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Parameter | Expected Value/Observation |
| Appearance | Colorless to pale yellow liquid |
| Molecular Weight | 239.03 g/mol [16] |
| Density | ~1.555 g/mL at 25 °C[17] |
| Refractive Index | ~1.487 (n20/D)[17] |
| ¹H NMR (CDCl₃) | δ ~7.4 (m, 5H, Ar-H), δ ~5.2 (q, 1H, J ≈ 6.8 Hz, CH-Br) |
| ¹³C NMR (CDCl₃) | Aromatic signals (125-135 ppm), CF₃ signal (q, J ≈ 280 Hz), CH-Br signal (q, J ≈ 35 Hz) |
| ¹⁹F NMR (CDCl₃) | Singlet (or doublet if coupled to CH) around -70 to -75 ppm |
| GC-MS (EI) | Molecular ion peak (M⁺) with a characteristic bromine isotope pattern at m/z 238 and 240 (approx. 1:1 ratio).[18] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient PBr₃. 2. PBr₃ decomposed due to moisture. 3. Insufficient reaction time. | 1. Ensure 0.33-0.4 equivalents of PBr₃ are used. 2. Use a freshly opened bottle of PBr₃ and ensure all glassware is scrupulously dry. 3. Extend the reaction time at room temperature and continue monitoring by TLC. |
| Low Yield | 1. Product loss during aqueous workup. 2. Incomplete extraction from the aqueous layer. 3. Decomposition during distillation. | 1. Ensure careful separation of layers. 2. Perform a back-extraction of the aqueous layers with fresh diethyl ether. 3. Purify using flash chromatography or ensure a good vacuum for lower-temperature distillation. |
| Product is Dark/Colored | Presence of bromine (Br₂) impurity from PBr₃ decomposition. | During the workup, add a wash with a dilute sodium thiosulfate (Na₂S₂O₃) solution to quench any residual bromine before the bicarbonate wash. |
| Starting Alcohol in Final Product | 1. Incomplete reaction. 2. Inefficient purification. | 1. See "Incomplete Reaction" above. 2. Repeat the purification step, ensuring good separation between the product and starting material fractions. |
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. jelsciences.com [jelsciences.com]
- 3. nbinno.com [nbinno.com]
- 4. adpharmachem.com [adpharmachem.com]
- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. (+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prochemonline.com [prochemonline.com]
- 9. nj.gov [nj.gov]
- 10. chemos.de [chemos.de]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. harrellindustries.com [harrellindustries.com]
- 13. Page loading... [wap.guidechem.com]
- 14. scribd.com [scribd.com]
- 15. scribd.com [scribd.com]
- 16. This compound | 434-42-4 | AAA43442 [biosynth.com]
- 17. (1-ブロモ-2,2,2-トリフルオロエチル)ベンゼン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
Catalysts for reactions involving (1-Bromo-2,2,2-trifluoroethyl)benzene
An Application Guide to Catalytic Reactions of (1-Bromo-2,2,2-trifluoroethyl)benzene
Abstract
This compound is a pivotal building block in modern organic synthesis, offering a direct route to incorporate the valuable 1-phenyl-2,2,2-trifluoroethyl moiety into complex molecules. The presence of the trifluoromethyl group can profoundly enhance the lipophilicity, metabolic stability, and binding affinity of bioactive compounds, making this substrate of high interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the primary catalytic methodologies for the functionalization of this compound, supported by detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of the Trifluoroethylphenyl Moiety
The strategic introduction of fluorine into organic molecules is a well-established strategy in drug development. The trifluoroethyl group (-CH₂CF₃), in particular, serves as a bioisosteric replacement for common alkyl groups, imparting unique electronic properties and conformational constraints.[1] this compound serves as a key precursor, with its reactive carbon-bromine bond providing a versatile handle for a wide array of catalytic cross-coupling reactions. This document details the application of palladium, nickel, and photoredox catalysis to transform this substrate into more complex and valuable derivatives.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2][3] The general mechanism for these transformations relies on a Pd(0)/Pd(II) catalytic cycle, which is initiated by the oxidative addition of the aryl bromide to the active Pd(0) catalyst.[4][5]
Caption: General Pd(0)/Pd(II) Catalytic Cycle for Cross-Coupling Reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most versatile methods for creating C(sp²)-C(sp²) bonds.[6][7] Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids, and tolerance of aqueous media.[7][8] A base is essential for the activation of the organoboron reagent to facilitate the transmetalation step.[9]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials and Reagents:
| Reagent | Supplier | CAS No. |
|---|---|---|
| This compound | Oakwood Chemical | 434-42-4[10] |
| Arylboronic Acid (e.g., Phenylboronic acid) | Sigma-Aldrich | 98-80-6 |
| Palladium(II) Acetate (Pd(OAc)₂) | Sigma-Aldrich | 3375-31-3 |
| Tricyclohexylphosphine (PCy₃) | Strem Chemicals | 2622-14-2 |
| Potassium Phosphate (K₃PO₄) | Fisher Scientific | 7758-11-4 |
| Toluene, Anhydrous | Acros Organics | 108-88-3 |
| Water, Degassed | --- | 7732-18-5 |
Experimental Workflow:
Caption: Standard Experimental Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Add anhydrous toluene and degassed water (e.g., 4:1 v/v).
-
In a separate vial, prepare a catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv) and PCy₃ (0.04 equiv) in a small amount of toluene.
-
Add the catalyst solution to the Schlenk tube.
-
Seal the tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >90 (Predicted) |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | --- | Na₂CO₃ | Dioxane/H₂O | 90 | 85-95[11][12] |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (2) | --- | Cs₂CO₃ | DME/H₂O | 85 | 88-93[11] |
Heck-Mizoroki Reaction
The Heck reaction is a powerful method for forming substituted alkenes by coupling unsaturated halides with alkenes in the presence of a palladium catalyst and a base.[4][13] The reaction proceeds via migratory insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination.[14]
Protocol 2: General Procedure for the Heck Reaction
Materials and Reagents:
| Reagent | CAS No. |
|---|---|
| This compound | 434-42-4 |
| Styrene | 100-42-5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 |
| Tri(o-tolyl)phosphine (P(o-tolyl)₃) | 6163-58-2 |
| Triethylamine (Et₃N) | 121-44-8 |
| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 |
Step-by-Step Procedure:
-
In a sealable reaction tube, combine this compound (1.0 equiv), the alkene (e.g., styrene, 1.5 equiv), and triethylamine (2.0 equiv) in anhydrous DMF.[2]
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Under an argon atmosphere, add Pd(OAc)₂ (0.01 equiv) and P(o-tolyl)₃ (0.02 equiv).[2]
-
Seal the tube tightly and heat the reaction to 100-120 °C.
-
After the reaction is complete (monitored by GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and wash with water to remove DMF and the ammonium salt.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the desired substituted alkene.[2]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15][16] This reaction is unique among palladium-catalyzed cross-couplings as it typically requires a copper(I) co-catalyst to facilitate the transmetalation of the copper acetylide intermediate.[17][18]
Protocol 3: General Procedure for Sonogashira Coupling
Materials and Reagents:
| Reagent | CAS No. |
|---|---|
| This compound | 434-42-4 |
| Phenylacetylene | 536-74-3 |
| Bis(triphenylphosphine)palladium(II) chloride | 13965-03-2 |
| Copper(I) Iodide (CuI) | 7681-65-4 |
| Diisopropylamine (DIPA) | 108-18-9 |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 |
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a mixture of THF and an amine base like DIPA (e.g., 2:1 v/v).[17]
-
Degas the solution by bubbling with argon for 20 minutes.
-
Under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).[2]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed.[17]
-
Cool the reaction to room temperature and filter through a pad of celite to remove precipitated salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Nickel-Catalyzed Reactions: A Powerful Alternative
Nickel catalysts have emerged as a cost-effective and highly effective alternative to palladium for certain cross-coupling reactions.[3] Nickel can catalyze the coupling of a wider range of electrophiles and can enable unique reaction pathways, including reductive couplings.[19][20]
Visible-Light-Induced Nickel-Catalyzed Coupling: A recent development involves the use of visible light to promote nickel-catalyzed cross-coupling reactions.[21] This approach allows for the coupling of alkyl boron reagents with heteroaryl bromides under mild conditions. While not demonstrated specifically with this compound, the methodology holds promise for this substrate. The reaction likely proceeds through a radical mechanism initiated by the photoredox catalyst.[21]
Table 2: Nickel-Catalyzed Coupling of a Trifluoroethyl Borate with Heteroaryl Bromides
| Heteroaryl Bromide | Catalyst | Ligand | Photocatalyst | Solvent | Yield (%)[21] |
|---|---|---|---|---|---|
| 2-Bromopyridine | NiCl₂·glyme | dtbbpy | Ir(ppy)₃ | DMA | 75 |
| 3-Bromothiophene | NiCl₂·glyme | dtbbpy | Ir(ppy)₃ | DMA | 68 |
| 5-Bromoindole | NiCl₂·glyme | dtbbpy | Ir(ppy)₃ | DMA | 55 |
(Data adapted for 2,2,2-trifluoroethyl pinacol borate, demonstrating the potential for related substrates)
Photoredox Catalysis: Harnessing the Power of Light
Visible-light photoredox catalysis utilizes a photocatalyst that, upon excitation by light, can engage in single-electron transfer (SET) processes to generate radical intermediates under exceptionally mild conditions.[22][23] This strategy is particularly effective for generating trifluoromethyl and related fluoroalkyl radicals.[24]
For this compound, a photoredox approach could be envisioned where the photocatalyst facilitates the reduction of the C-Br bond to generate a 1-phenyl-2,2,2-trifluoroethyl radical. This radical could then be trapped by a suitable coupling partner, such as an activated alkene.
Caption: Conceptual Reductive Quenching Cycle in Photoredox Catalysis.
While specific protocols for this compound are still emerging, the general principles of photoredox-catalyzed C-H trifluoroethylation provide a strong foundation for methods development.[1]
Conclusion and Future Outlook
This compound is a highly versatile substrate for modern catalytic chemistry. Palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, provide reliable and high-yielding pathways to a diverse range of functionalized products. Emerging methodologies involving nickel and photoredox catalysis are poised to expand the synthetic utility of this building block even further, enabling novel transformations under mild and sustainable conditions. The protocols and data presented herein serve as a robust starting point for researchers aiming to leverage the unique properties of the trifluoroethylphenyl motif in their synthetic programs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. thermofishersci.in [thermofishersci.in]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Yoneda Labs [yonedalabs.com]
- 10. This compound [oakwoodchemical.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Nickel-catalysed enantioselective cross-electrophile coupling reaction with the retention of the β-fluorine atom - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 21. Visible-light-induced nickel-catalysed cross-coupling of 2,2,2-trifluoroethyl pinacol borate with heteroaryl bromides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (1-Bromo-2,2,2-trifluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive, in-depth guidance on the purification of (1-Bromo-2,2,2-trifluoroethyl)benzene (CAS 434-42-4). It is structured to address common issues through a troubleshooting Q&A format, detailed protocols, and FAQs, ensuring you can achieve the desired purity for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
Understanding the physical properties is crucial for selecting the appropriate purification method. Key data is summarized below.
| Property | Value | Source(s) |
| CAS Number | 434-42-4 | [1] |
| Molecular Formula | C₈H₆BrF₃ | [1] |
| Molecular Weight | 239.03 g/mol | [1] |
| Appearance | Liquid | [1][2] |
| Density | 1.555 g/mL at 25 °C | [1][2] |
| Boiling Point | 82-84 °C at 10 mmHg[3] 106-108 °C at 56 mmHg[4] | [3][4] |
| Refractive Index | n20/D 1.487 | [1][2] |
| Flash Point | 73.33 °C (164.0 °F) | [1] |
Note: The boiling point is pressure-dependent. Atmospheric pressure distillation is not recommended due to the high temperature required, which can cause decomposition.
Q2: What are the most common impurities I might encounter during its synthesis?
Impurities are highly dependent on the synthetic route. A common route involves the bromination of (2,2,2-trifluoroethyl)benzene. Potential impurities include:
-
Unreacted Starting Material: (2,2,2-trifluoroethyl)benzene.
-
Over-brominated Products: Dibrominated species on the aromatic ring.
-
Isomeric Products: Bromination at different positions on the benzene ring, although the benzylic position is typically most reactive under radical conditions.
-
Reagent Residues: Residual brominating agents (e.g., NBS) or radical initiators.
-
Decomposition Products: Elimination of HBr to form β,β,β-trifluorostyrene, especially if exposed to base or high heat.
Q3: How stable is this compound to common purification conditions?
The compound is a benzylic bromide, which makes it susceptible to certain conditions:
-
Thermal Stress: The compound can decompose at high temperatures. It is crucial to use vacuum distillation to lower the boiling point and minimize thermal degradation.[5][6]
-
Basic Conditions: Exposure to strong bases can promote elimination (E2 reaction) to form an alkene side product. Avoid strong basic washes if possible, or use mild, cold bases (e.g., cold saturated NaHCO₃) with short contact times.
-
Acidic Conditions: The compound is generally stable to mild acidic conditions. However, the trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the benzylic position.[7][8] Silica gel, being acidic, can sometimes cause decomposition of sensitive substrates.
Q4: Which analytical techniques are best for assessing purity?
A combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.
-
¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can detect impurities containing protons or fluorine atoms, respectively.
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and guide the development of column chromatography conditions.
Purification Workflow & Troubleshooting
This section is designed to help you diagnose and solve specific problems encountered during the purification of this compound.
General Purification Workflow
The following diagram illustrates a standard purification sequence.
Caption: General purification workflow for this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) & Explanation |
| Crude product is dark orange/brown. | Residual bromine (Br₂) from the reaction. | Solution: Wash the organic layer with a 10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).[9] Explanation: These reducing agents react with and quench colored halogens, converting them to colorless halide salts (Br⁻), which are removed in the aqueous layer. |
| Product decomposes during distillation. | The compound is heat-sensitive and degrades at its atmospheric boiling point. | Solution: Use vacuum distillation.[5][10][11] Explanation: Reducing the pressure above the liquid lowers its boiling point, allowing distillation at a lower, non-destructive temperature. Aim for a pressure that brings the boiling point below ~100-120 °C. |
| Distillation results in poor separation from an impurity. | The impurity has a boiling point very close to the product. | Solution 1: Use a fractional distillation column (e.g., Vigreux) under vacuum to increase separation efficiency. Solution 2: Switch to flash column chromatography, which separates based on polarity rather than boiling point.[12][13] |
| Compound streaks or decomposes on a silica gel column. | The compound is sensitive to the acidic nature of standard silica gel. | Solution 1: Deactivate the silica gel by preparing the slurry in an eluent containing 1-3% triethylamine (Et₃N).[14] Explanation: The triethylamine neutralizes the acidic silanol groups on the silica surface, preventing acid-catalyzed decomposition. Solution 2: Use a different stationary phase, such as neutral alumina. |
| Product elutes too quickly (high Rf) during flash chromatography, with poor separation. | The compound is non-polar, and the eluent is too polar. | Solution: Use a less polar eluent system.[15] Start with 100% hexanes or petroleum ether. If needed, add a very small percentage of a slightly more polar solvent like diethyl ether or dichloromethane (e.g., 1-5%).[14] Explanation: For non-polar compounds, separation on a polar stationary phase like silica requires a non-polar mobile phase to allow for sufficient interaction and differential elution.[15] |
| An emulsion forms during aqueous work-up. | Fine particulate matter or surfactants are stabilizing the interface between the organic and aqueous layers. | Solution: Add a small amount of brine (saturated NaCl solution) and swirl gently. If that fails, filter the entire mixture through a pad of Celite®. Explanation: Brine increases the ionic strength of the aqueous layer, which helps to break up emulsions.[9] Celite filtration removes the particulates that often stabilize them. |
Detailed Experimental Protocols
Safety Precaution: this compound is an irritant.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Standard Aqueous Work-up
This protocol is designed to remove acidic impurities and residual reagents from the crude reaction mixture.
-
Transfer the crude reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, dilute it with a water-immiscible solvent like dichloromethane (DCM) or diethyl ether.
-
Acid/Halogen Quench: Add a 10% aqueous solution of sodium bisulfite. Shake gently, venting frequently. Separate the layers and discard the aqueous layer.
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake, vent, and separate the layers. This step neutralizes any remaining acidic byproducts.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This helps to remove residual water from the organic phase.[9]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude, washed product.
Protocol 2: Purification by Vacuum Distillation
This is the preferred method for purifying thermally sensitive liquids.[16]
-
Apparatus Setup: Assemble a vacuum distillation apparatus using oven-dried glassware. Ensure all joints are properly greased and sealed.
-
Sample Loading: Place the crude product from Protocol 1 into the distillation flask along with a magnetic stir bar to ensure smooth boiling.
-
Vacuum Application: Slowly and carefully apply vacuum from a vacuum pump, ensuring the system is sealed.
-
Heating: Once the desired pressure is stable (e.g., 10 mmHg), begin heating the distillation flask using an oil bath.
-
Fraction Collection: Collect the distillate that comes over at a constant temperature. The expected boiling point will depend on the vacuum achieved (e.g., 82-84 °C at 10 mmHg).[3] Discard any initial forerun and stop distillation before the pot runs dry to avoid residue decomposition.
Protocol 3: Purification by Flash Column Chromatography
This method is ideal for separating compounds with different polarities.[17]
-
Solvent System Selection: Using TLC, find a solvent system where the product has an Rf value of approximately 0.2-0.4. For this non-polar compound, start with 100% hexanes and gradually add small amounts of diethyl ether or DCM if needed.[15]
-
Column Packing: Pack a glass column with silica gel using the selected eluent (the "wet slurry" method is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent like hexanes) and carefully load it onto the top of the silica bed.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to push the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in fractions and analyze them by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Logic Diagram
This diagram provides a decision-making path for choosing a purification strategy.
Caption: Decision tree for selecting a purification method.
References
- 1. This compound 95 434-42-4 [sigmaaldrich.com]
- 2. This compound CAS#: 434-42-4 [m.chemicalbook.com]
- 3. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]
- 4. 163975-05-1 Cas No. | 1-Bromo-3-(2,2,2-trifluoroethyl)benzene | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. US2868696A - Distillation of heat sensitive compounds - Google Patents [patents.google.com]
- 7. 3,5-Bis(trifluoromethyl)benzal bromide | 1357624-74-8 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting [chem.rochester.edu]
- 10. When Vacuum Distillation is Useful [sihaienergytech.com]
- 11. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 12. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 13. columbia.edu [columbia.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. sorbtech.com [sorbtech.com]
- 16. Vacuum_distillation [bionity.com]
- 17. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of (1-Bromo-2,2,2-trifluoroethyl)benzene
Welcome to the technical support guide for the synthesis of (1-Bromo-2,2,2-trifluoroethyl)benzene (CAS 434-42-4). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction: Navigating the Challenges
This compound is a valuable building block in medicinal chemistry and materials science, prized for the unique electronic properties conferred by the trifluoromethyl group.[1] However, its synthesis can be challenging. The powerful electron-withdrawing nature of the CF₃ group significantly influences the reactivity of the adjacent benzylic position, often leading to low yields and unexpected side reactions in classical synthetic routes. This guide provides a structured approach to overcoming these challenges through detailed protocols and a comprehensive troubleshooting framework.
Synthetic Overview: Primary Pathways
Two primary pathways are commonly considered for the synthesis of this compound. The most reliable and scalable laboratory method involves a two-step sequence from 2,2,2-trifluoroacetophenone. A more direct, but often problematic, route is the radical bromination of (2,2,2-trifluoroethyl)benzene.
Caption: Overview of primary synthetic routes to the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: Why is my yield extremely low or zero when attempting the radical bromination of (2,2,2-trifluoroethyl)benzene with NBS and AIBN?
Answer: This is a common and anticipated problem. The underlying cause is the powerful inductive electron-withdrawing effect (-I effect) of the trifluoromethyl (CF₃) group. This effect destabilizes the adjacent benzylic radical intermediate that must form for the reaction to proceed. Unlike the electron-donating methyl group in toluene, which stabilizes the benzylic radical, the CF₃ group makes the abstraction of the benzylic hydrogen significantly more difficult. Standard conditions used for benzylic bromination are often insufficient.[2]
Troubleshooting Steps:
-
Increase Initiator Concentration: Double the molar equivalents of the radical initiator (e.g., AIBN or benzoyl peroxide) to increase the concentration of radicals in the reaction mixture.
-
Use a More Aggressive Brominating Agent: While NBS is standard, using elemental bromine (Br₂) can sometimes be more effective, although it may lead to issues with selectivity.[3]
-
Employ Photochemical Initiation: Irradiation with a high-intensity light source (e.g., a sunlamp or a specific wavelength LED[4]) can provide the necessary energy to promote the homolytic cleavage of the bromine source and initiate the radical chain reaction more effectively than thermal initiators alone.
-
Elevate the Reaction Temperature: Increase the reflux temperature by choosing a higher-boiling solvent, such as chlorobenzene or 1,2-dichloroethane, instead of carbon tetrachloride (CCl₄). However, be mindful of potential side reactions at higher temperatures.
Caption: Decision workflow for troubleshooting low yield in radical bromination.
Q2: My reduction of 2,2,2-trifluoroacetophenone is sluggish or incomplete. What can I do?
Answer: 2,2,2-Trifluoroacetophenone is an electrophilic ketone due to the CF₃ group and generally reduces well with standard hydride reagents like sodium borohydride (NaBH₄).[1][5] If the reaction is incomplete, the issue often lies with reagent quality, solvent, or temperature.
Troubleshooting Steps:
-
Check Reagent Quality: NaBH₄ can degrade upon exposure to moisture. Use a freshly opened bottle or a previously well-sealed container.
-
Solvent Choice: Methanol or ethanol are typical solvents. Ensure the solvent is anhydrous if possible, although NaBH₄ is tolerant to protic solvents.
-
Temperature Control: The reaction is typically run at 0 °C to room temperature. Running it at 0 °C initially and then allowing it to warm to room temperature for several hours can improve selectivity and ensure completion.
-
Stoichiometry: While a slight excess of NaBH₄ (1.1-1.5 equivalents) is standard, you can increase it to 2.0 equivalents if conversion is low. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.
| Reducing Agent | Typical Solvent | Relative Reactivity | Notes |
| NaBH₄ | MeOH, EtOH | Mild | Recommended for this conversion. Highly selective for ketones. |
| LiAlH₄ | THF, Et₂O | Strong | Not recommended. It is overkill and requires strictly anhydrous conditions and a more complex workup. |
Q3: I am getting a significant amount of α-(trifluoromethyl)styrene as a byproduct when converting 2,2,2-trifluoro-1-phenylethanol to the bromide. How can I prevent this?
Answer: This is a classic elimination side reaction. The benzylic alcohol can be protonated (under acidic conditions like HBr) or converted to a good leaving group, which then eliminates to form the alkene. The stability of the resulting conjugated styrene system is a strong thermodynamic driving force for this side reaction.
Troubleshooting Steps:
-
Avoid Strong Acids and High Heat: Using concentrated HBr at high temperatures is highly likely to cause elimination.
-
Use Milder Reagents: Phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are generally more effective and lead to less elimination. They operate under milder, non-acidic conditions. The reaction with PBr₃ typically proceeds with inversion of stereochemistry via an SN2 mechanism.
-
Maintain Low Temperatures: Perform the bromination at 0 °C or below and monitor the reaction closely. Do not let the reaction warm up unnecessarily.
-
Use a Non-nucleophilic Base: Adding a non-nucleophilic base like pyridine in small amounts can scavenge any acid generated, though care must be taken as it can also promote elimination if used in excess or at high temperatures.
| Brominating Agent | Mechanism Type | Common Side Products | Recommendation |
| HBr (conc.) | SN1-like | Elimination (styrene), Ether formation | Not recommended |
| PBr₃ | SN2 | Highly Recommended | |
| SOBr₂ | SNi / SN2 | Good Alternative | |
| CBr₄ / PPh₃ | Appel Reaction | Triphenylphosphine oxide | Effective but requires chromatographic purification |
Frequently Asked Questions (FAQs)
Q: What is the most reliable method for synthesizing this compound on a lab scale? A: The two-step synthesis starting from 2,2,2-trifluoroacetophenone is the most robust and highest-yielding method.[5] It involves the reduction of the ketone to 2,2,2-trifluoro-1-phenylethanol, followed by the bromination of the alcohol, preferably with PBr₃. This pathway avoids the challenging C-H activation of the direct bromination route.
Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most definitive method. For ¹H NMR, expect to see a quartet for the benzylic proton (CH) due to coupling with the three fluorine atoms, and multiplets for the aromatic protons.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This will confirm the molecular weight (M.W. 239.03 g/mol ) and show the isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). It is also excellent for assessing purity.[6]
-
FTIR (Fourier-Transform Infrared Spectroscopy): Look for the absence of the -OH stretch (from the alcohol precursor) around 3300 cm⁻¹ and the presence of characteristic C-Br and C-F stretches.
Q: What are the key safety precautions for this synthesis? A:
-
Reagents: Work in a well-ventilated fume hood at all times. Brominating agents like PBr₃ and SOBr₂ are highly corrosive and react violently with water. Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Solvents: Use anhydrous solvents where required and be aware of the flammability of solvents like THF and diethyl ether.
-
Quenching: Quench reactions involving hydride or brominating agents slowly and carefully, typically by adding the reaction mixture to ice-water or a saturated bicarbonate solution behind a blast shield.
Detailed Experimental Protocols
Protocol 1: Synthesis via Reduction and Bromination of 2,2,2-Trifluoroacetophenone
Caption: Experimental workflow for the two-step synthesis.
Step 1: Reduction to 2,2,2-Trifluoro-1-phenylethanol
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,2-trifluoroacetophenone (1.0 eq) in methanol (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes) until the starting ketone is fully consumed.
-
Cool the mixture back to 0 °C and slowly quench the reaction by adding deionized water, followed by 1 M HCl until the bubbling ceases and the pH is slightly acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude alcohol, which can often be used in the next step without further purification.
Step 2: Bromination to this compound
-
Caution: This step should be performed in a dry apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the crude 2,2,2-trifluoro-1-phenylethanol (1.0 eq) in anhydrous diethyl ether or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, 0.5 eq) dropwise via a syringe. An exotherm may be observed.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or GC-MS until the alcohol is consumed.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess PBr₃.
-
Separate the organic layer. Extract the aqueous layer with the same solvent (2x).
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to obtain the final product.[6]
References
- 1. CAS 434-45-7: 2,2,2-Trifluoro-1-phenylethanone [cymitquimica.com]
- 2. reddit.com [reddit.com]
- 3. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]
- 4. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 5. 2,2,2-トリフルオロアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. (1-溴-2,2,2-三氟乙基)苯 95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: (1-Bromo-2,2,2-trifluoroethyl)benzene
Welcome to the comprehensive technical support guide for (1-Bromo-2,2,2-trifluoroethyl)benzene (CAS 434-42-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this versatile reagent in your experiments. Here, we address common questions and troubleshooting scenarios to support the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is typically between 2-8°C.[2] It is crucial to protect the compound from heat, sparks, open flames, and static discharge as it is a flammable liquid.
Q2: How does exposure to air and moisture affect the stability of this compound?
Q3: What are the visible signs of degradation of this compound?
A pure sample of this compound should be a clear liquid.[3] Discoloration, such as the appearance of a yellow or brownish tint, can be an indicator of degradation. The formation of precipitates or a hazy appearance are also signs of potential decomposition or contamination. If you observe any of these changes, it is advisable to assess the purity of the compound before use, for instance, by NMR or GC-MS.
Q4: What are the known incompatibilities of this compound?
This compound should not be stored with strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[4] Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield in a reaction | Degraded Reagent: The this compound may have degraded due to improper storage or handling. | Purity Check: Before use, verify the purity of the reagent using techniques like NMR or GC. If degradation is confirmed, use a fresh batch of the compound. |
| Incompatible Reaction Conditions: The reaction conditions (e.g., strong base, high temperature) might be causing the decomposition of the starting material. | Optimize Conditions: If possible, switch to milder reaction conditions. For example, use a weaker base or lower the reaction temperature. | |
| Formation of unexpected byproducts | Side Reactions: The trifluoromethyl group can influence the reactivity of the molecule, potentially leading to unexpected side reactions. | Literature Review: Consult the scientific literature for similar reactions to understand potential side products. Adjusting stoichiometry or the order of reagent addition can sometimes minimize byproduct formation. |
| Contamination: The reagent might be contaminated with impurities from previous handling or storage. | Purification: If you suspect contamination, you can attempt to purify the this compound by distillation. However, be mindful of its boiling point and potential for thermal decomposition. | |
| Inconsistent reaction outcomes | Variability in Reagent Quality: Different batches of the reagent may have slight variations in purity. | Standardize Reagent Source: Whenever possible, use the same supplier and batch for a series of related experiments to ensure consistency. |
| Atmospheric Exposure: Inconsistent exposure to air and moisture between experiments can affect the reaction. | Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize the impact of atmospheric components. |
Experimental Protocols
Protocol 1: General Handling and Dispensing
This protocol outlines the best practices for handling this compound to maintain its integrity.
Materials:
-
This compound in its original container
-
Inert gas (Nitrogen or Argon) with a regulator and tubing
-
Dry syringes and needles
-
Clean, dry reaction vessel
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]
-
Carefully open the container.
-
To maintain an inert atmosphere, insert a needle connected to the inert gas supply through the septum.
-
Insert a second needle to act as a vent.
-
Use a dry syringe to withdraw the desired amount of the liquid.
-
Transfer the liquid to the reaction vessel.
-
After dispensing, remove the needles and securely seal the container.
-
Store the container under the recommended conditions.
Protocol 2: Quality Check by ¹H NMR
A quick proton NMR can provide a good indication of the purity of this compound.
Procedure:
-
Prepare a dilute solution of this compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
The spectrum should show a characteristic quartet for the benzylic proton and multiplets for the aromatic protons.
-
The presence of significant unexpected peaks may indicate impurities or degradation products.
Visualizing Potential Degradation Pathways
The following diagram illustrates a simplified potential degradation pathway for this compound under harsh basic conditions, leading to the formation of a styrene derivative.
Caption: Potential E2 elimination of this compound.
Troubleshooting Decision Tree
This flowchart can guide you through troubleshooting a failed reaction where this compound is a starting material.
Caption: Troubleshooting flowchart for reactions.
References
Handling and safety precautions for (1-Bromo-2,2,2-trifluoroethyl)benzene
Technical Support Center: (1-Bromo-2,2,2-trifluoroethyl)benzene
This guide serves as a centralized technical resource for researchers, chemists, and drug development professionals utilizing this compound. It provides essential safety information, detailed troubleshooting guides for common experimental hurdles, and frequently asked questions, all structured to ensure scientific integrity and practical utility in the laboratory.
Section 1: Frequently Asked Questions (FAQs) on Safety & Handling
This section addresses fundamental questions regarding the safe storage, handling, and disposal of this compound. Adherence to these guidelines is critical for ensuring laboratory safety.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance with the following primary concerns[1][2]:
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled. It is also a combustible liquid with a flash point of 73.33 °C (164.0 °F), meaning it can form flammable vapor/air mixtures upon heating[1][2][3].
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE strategy is essential. Always wear the following[4][5]:
-
Eye Protection: Safety glasses with side shields or, preferably, a face shield for maximum protection.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any defects before use and dispose of contaminated gloves properly.
-
Body Protection: A flame-retardant lab coat. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron is also recommended.
-
Respiratory Protection: Handle only in a well-ventilated fume hood. If ventilation is inadequate or for emergency situations, use a NIOSH-approved respirator with an appropriate cartridge.
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is crucial for maintaining the compound's integrity and for safety. Store the compound in a tightly closed container in a dry, cool, and well-ventilated area[3][6]. It should be kept away from heat, sparks, open flames, and other sources of ignition[3][4]. It is incompatible with strong oxidizing agents, strong acids, and strong bases[7].
Q4: How should I properly dispose of waste containing this chemical?
A4: Waste containing this compound must be treated as hazardous waste. Do not dispose of it down the drain[4][8]. Collect all waste in a suitable, labeled, and closed container for disposal by a licensed hazardous waste management company, in accordance with all local, regional, and national regulations[7].
Safe Handling & Storage Workflow
The following diagram outlines the standard workflow for safely managing the chemical from receipt to disposal.
Caption: Workflow for handling this compound.
Section 2: Troubleshooting Experimental Workflows
This section is designed to help you diagnose and resolve common issues encountered during reactions involving this compound.
Q1: My cross-coupling reaction (e.g., Suzuki, Heck) is showing low to no yield. What are the likely causes and how can I fix it?
A1: Low yield in cross-coupling reactions is a frequent issue that can almost always be solved with a systematic approach. The aryl bromide in this compound is generally reactive, so the problem often lies with the catalytic cycle or reaction conditions.
-
Cause 1: Catalyst Inactivity: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of solvents or a poor inert atmosphere can lead to catalyst oxidation and death.
-
Solution: Ensure all solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes). Use fresh, high-quality catalyst and maintain a positive pressure of an inert gas throughout the reaction.[9]
-
-
Cause 2: Suboptimal Base or Solvent: The choice and quality of the base are critical. An inappropriate or low-quality base can halt the reaction.
-
Solution: For Suzuki reactions, ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and anhydrous. The solvent system must be appropriate for both the catalyst and substrates; sometimes a mixture of an organic solvent and water is required.[9]
-
-
Cause 3: Incorrect Temperature: Many cross-coupling reactions require heating to overcome the activation energy barrier.
-
Solution: Verify that the reaction is being conducted at the optimal temperature for your specific catalyst and substrate combination, as reported in literature precedents.
-
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low-yield coupling reactions.
Q2: I am observing a persistent emulsion during the aqueous workup. How can I resolve this?
A2: Emulsion formation is common when dealing with complex organic mixtures. Here are several effective strategies to break an emulsion:
-
Salting Out: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to force phase separation.[9]
-
Filtration: Filter the entire emulsified mixture through a pad of a filter aid like Celite®. This can physically remove fine particulates that stabilize the emulsion.[9]
-
Solvent Modification: Add a small amount of a different solvent. For example, if you used ethyl acetate, adding a small volume of methanol can sometimes disrupt the interfacial tension and break the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method to accelerate phase separation.
Q3: I am having difficulty purifying my product from isomers or starting material via column chromatography. What can I do?
A3: The polarity of this compound and its potential products can be very similar, making chromatographic separation challenging.
-
Optimize Chromatography: If you suspect isomers are present, standard flash chromatography may not be sufficient. Try using a very slow, shallow solvent gradient and a high-performance silica. Sometimes, switching to a different solvent system entirely (e.g., Toluene/Acetone instead of Hexanes/Ethyl Acetate) can alter selectivity.[10]
-
Preparative HPLC: For difficult separations, especially of isomers, preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase (C18) or phenyl-hexyl column is a powerful alternative.[10]
-
Crystallization: If your product is a solid, recrystallization is an excellent purification technique. A careful screening of solvents or solvent mixtures (e.g., dissolving in a minimal amount of a polar solvent and slowly adding a non-polar anti-solvent) can yield highly pure material.[11]
Section 3: Standard Experimental Protocol
The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. Note: This is a template; specific amounts, temperatures, and reaction times must be optimized for your specific substrates.
Objective: To couple this compound with an arylboronic acid.
Methodology:
-
Reagent Preparation:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents), and a finely powdered base (e.g., K₂CO₃, 2.5 equivalents).
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Solvent and Substrate Addition:
-
Through the septum, add degassed solvent (e.g., a 3:1 mixture of Dioxane:Water) via cannula or syringe.
-
Add this compound (1.0 equivalent) via syringe.
-
-
Reaction Execution:
-
Place the flask in a pre-heated oil bath (typically 80-100 °C).
-
Stir the reaction vigorously for the prescribed time (e.g., 4-12 hours).
-
-
Monitoring:
-
Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. Quench only when analysis shows the reaction is complete.[12]
-
-
Workup and Quenching:
-
Cool the reaction mixture to room temperature. If the quenching process is expected to be exothermic, use an ice bath.[12]
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final product.
-
Section 4: Data Summary Table
This table provides key physicochemical and safety data for quick reference.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 434-42-4 | [1][2] |
| Molecular Formula | C₈H₆BrF₃ | [1][2] |
| Molecular Weight | 239.03 g/mol | [1][2] |
| Appearance | Liquid | [1][2] |
| Density | 1.555 g/mL at 25 °C | [1][2] |
| Flash Point | 73.33 °C (164.0 °F) | [1][2] |
| GHS Signal Word | Warning | [1][2] |
| GHS Hazard Codes | H315, H319, H335 | [1][2] |
| Hazard Class | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [1][2] |
References
- 1. (1-溴-2,2,2-三氟乙基)苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. (1-ブロモ-2,2,2-トリフルオロエチル)ベンゼン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aarti-industries.com [aarti-industries.com]
- 5. angenechemical.com [angenechemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. How To Run A Reaction [chem.rochester.edu]
Common impurities in (1-Bromo-2,2,2-trifluoroethyl)benzene and their removal
Welcome to the technical support guide for (1-Bromo-2,2,2-trifluoroethyl)benzene. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their work. Here, you will find in-depth answers to common questions regarding impurities and their removal, based on established chemical principles and practical laboratory experience. Our goal is to empower you with the knowledge to ensure the purity and integrity of your starting materials, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Impurity Identification
Q1: What are the most common impurities I should expect in commercially available or synthesized this compound?
A1: The impurity profile of this compound is largely dictated by its synthesis, which is typically a radical bromination of (2,2,2-trifluoroethyl)benzene. Based on this, the most probable impurities are:
-
Unreacted Starting Material: (2,2,2-Trifluoroethyl)benzene is a common impurity due to incomplete reaction.
-
Over-brominated Byproduct: (1,1-Dibromo-2,2,2-trifluoroethyl)benzene can form if the reaction is not carefully controlled.
-
Elimination Product: β,β,β-Trifluorostyrene may be present, particularly if the reaction or purification involves high temperatures or basic conditions, which can promote the elimination of hydrogen bromide.[1][2]
-
Ring-Brominated Isomers: Although benzylic bromination is highly favored under radical conditions, trace amounts of isomers where bromine has substituted on the aromatic ring can occur.
-
Reagent-derived Impurities: If N-bromosuccinimide (NBS) is used as the brominating agent, succinimide will be a significant byproduct.[3]
-
Solvent Residues: Residual solvents from the reaction (e.g., acetonitrile, carbon tetrachloride) and workup (e.g., dichloromethane, ethyl acetate) may be present.
Q2: How can I detect these impurities in my sample?
A2: A combination of analytical techniques is recommended for a comprehensive assessment of purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. The mass spectrum of each peak can help in the structural elucidation of unknown compounds.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to identify and quantify impurities by integrating the signals corresponding to each compound. For example, the starting material, (2,2,2-trifluoroethyl)benzene, will show a characteristic quartet for the benzylic protons, which will be absent in the product.[5] Impurity signals can often be identified by comparing the spectrum to reference spectra of common laboratory solvents and reagents.[6][7]
-
¹⁹F NMR: This is particularly useful for identifying fluorine-containing impurities. Each unique trifluoromethyl group will have a distinct chemical shift, allowing for the differentiation of the product from starting material and certain byproducts.[2][8]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the main component from less volatile impurities. Coupling with a UV detector allows for quantification, and when connected to a mass spectrometer (LC-MS), it aids in impurity identification.
Troubleshooting Guides
Purification Protocols
Q3: I have identified unreacted (2,2,2-trifluoroethyl)benzene in my product. How can I remove it?
A3: The removal of the starting material is best achieved by fractional distillation under reduced pressure. The boiling points of the product and starting material are sufficiently different to allow for good separation.
Physical Properties for Separation:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 239.03 | ~73-75 °C at 15 mmHg |
| (2,2,2-Trifluoroethyl)benzene | 160.14[9] | ~135-136 °C at 760 mmHg |
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a short, well-insulated fractionating column (e.g., a Vigreux column). Ensure all glassware joints are properly sealed.
-
Distillation: Heat the crude material in a round-bottom flask with a magnetic stirrer or boiling chips. Apply a vacuum and gently heat the flask.
-
Fraction Collection: Collect the forerun, which will be enriched in the lower-boiling starting material. As the temperature at the distillation head rises and stabilizes, collect the main fraction corresponding to the purified this compound.
-
Analysis: Analyze the collected fractions by GC or NMR to confirm the purity.
Q4: My product is contaminated with the over-brominated byproduct, (1,1-Dibromo-2,2,2-trifluoroethyl)benzene. What is the best purification strategy?
A4: Flash column chromatography is the most effective method for removing the higher molecular weight and likely more polar dibrominated impurity.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Pack a silica gel column using a non-polar solvent system, such as a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The less polar product, this compound, will elute before the more polar dibrominated byproduct.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition using thin-layer chromatography (TLC) or GC. Combine the pure fractions containing the desired product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.
Q5: I suspect my product has partially decomposed to form β,β,β-trifluorostyrene. How can I remove this impurity?
A5: The elimination product, β,β,β-trifluorostyrene, has a boiling point that is relatively close to the starting material, but it can be removed from the higher-boiling product by careful fractional distillation. Additionally, a chemical quench can be employed to remove this alkene.
Physical Properties for Separation:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 239.03 | ~73-75 °C at 15 mmHg |
| β,β,β-Trifluorostyrene | 158.12 | ~133-134 °C at 760 mmHg |
Troubleshooting Workflow: Elimination Impurity Removal
Caption: Workflow for the removal of β,β,β-trifluorostyrene.
Experimental Protocol: Aqueous Wash and Distillation
-
Aqueous Wash: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic solution with a 5% aqueous solution of sodium bicarbonate to neutralize any acidic byproducts like HBr that might promote further elimination.[11] Then, wash with brine to aid in the removal of water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Filtration and Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
-
Fractional Distillation: Proceed with fractional distillation as described in the answer to Q3. The β,β,β-trifluorostyrene will distill in the forerun.
Q6: My product is a solid at room temperature and appears impure. Can I use recrystallization?
A6: While this compound is typically a liquid at room temperature, some batches may solidify, especially if cooled or if certain solid impurities are present. Recrystallization can be a very effective purification technique for solids.[1][12][13][14]
Experimental Protocol: Recrystallization
-
Solvent Selection: The key is to find a solvent or solvent mixture in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. Common solvent systems for recrystallization include hexane/ethyl acetate or ethanol/water.[15]
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude solid until it just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Logical Flow for Purification Strategy Selection
Caption: Decision tree for selecting the appropriate purification method.
By following these guidelines and understanding the nature of the potential impurities, you can effectively purify this compound, ensuring the quality of your starting material for subsequent applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectrabase.com [spectrabase.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Office of Justice Programs [ojp.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. epfl.ch [epfl.ch]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. (2,2,2-Trifluoroethyl)benzene AldrichCPR 21249-93-4 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. Reagents & Solvents [chem.rochester.edu]
(1-Bromo-2,2,2-trifluoroethyl)benzene: A Technical Support Guide for Synthetic Chemists
Welcome to the technical support center for (1-Bromo-2,2,2-trifluoroethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile reagent. As a team of Senior Application Scientists, we have synthesized our field experience with established chemical principles to create this resource. Our goal is to provide you with the causal insights and actionable protocols necessary to troubleshoot and optimize your reactions, ensuring the successful incorporation of the valuable 2,2,2-trifluoroethylphenyl moiety into your target molecules.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) with this compound is giving low yields. What are the primary causes?
A low yield in these reactions is a common issue and typically points to challenges in the oxidative addition step of the catalytic cycle.[1][2] The C(sp³)-Br bond in this benzylic-type halide has different reactivity compared to a simple aryl bromide. Key factors to investigate are:
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be inefficient. The reaction often requires more specialized, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) to promote efficient oxidative addition.[1][3]
-
Base Selection: The base is not only crucial for the transmetalation step but can also induce a competing elimination side reaction (see Q2). An inappropriate base can consume the starting material in a non-productive pathway.
-
Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can oxidize the Pd(0) active catalyst to Pd(II), leading to catalyst decomposition and the formation of homocoupling byproducts.[2][3]
Q2: I am observing a significant amount of β-trifluorostyrene as a side product. How can this elimination be minimized?
The formation of β-trifluorostyrene occurs via an E2 elimination pathway, which competes directly with the desired substitution or cross-coupling reaction.[4][5] The electron-withdrawing trifluoromethyl group significantly acidifies the adjacent benzylic proton, making it susceptible to abstraction by a base. This is a classic example of Zaitsev's rule, where the more substituted alkene is the favored elimination product.[6][7][8] To suppress this side reaction:
-
Lower the Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Running the reaction at a lower temperature will kinetically favor the desired pathway.
-
Choose a Weaker/Bulkier Base: Strong, non-hindered bases (e.g., NaOEt) will favor elimination. Consider using a weaker inorganic base like K₃PO₄ or a bulky base like t-BuOK, which can sterically disfavor proton abstraction at the hindered benzylic position.[4][5]
Q3: My nucleophilic substitution reaction on this compound is very slow. How can I improve the rate?
While the substrate is a benzylic bromide, direct S_N2 reactions can be sluggish. The bulky -CF₃ group can sterically hinder the backside attack of the nucleophile. Furthermore, an S_N1-type mechanism is disfavored because the strong electron-withdrawing nature of the -CF₃ group destabilizes the formation of an adjacent carbocation. To improve reaction rates, focus on optimizing reaction parameters that favor an S_N2 pathway.[9][10][11]
Q4: Is it possible to form a Grignard reagent from this compound?
Formation of a Grignard reagent from this substrate is exceptionally difficult and generally not recommended.[12][13] The primary issue is the acidic benzylic proton. The highly basic Grignard reagent, once formed, will rapidly deprotonate the starting material, leading to quenching and the formation of elimination byproducts.[12][14] Alternative strategies, such as low-temperature halogen-metal exchange with organolithium reagents, might be feasible but require careful control to avoid similar side reactions.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
A failed or low-yielding cross-coupling reaction requires a systematic approach to diagnosis. The following workflow outlines the key decision points for optimization.
Caption: Systematic workflow for troubleshooting cross-coupling reactions.
Detailed Parameter Optimization:
The table below provides a structured guide for modifying reaction parameters. Start with the "Initial Condition" and move to the "Troubleshooting Step" if yields are unsatisfactory.
| Parameter | Initial Condition (Common Starting Point) | Troubleshooting Step | Rationale & Key Insights |
| Palladium Source | Pd(PPh₃)₄ or Pd(OAc)₂ | Use a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) | Precatalysts are often more stable and provide a more reliable concentration of the active Pd(0) species, avoiding inefficient in situ reduction.[2][3] |
| Ligand | PPh₃ | Screen bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) | These ligands accelerate the rate-limiting oxidative addition step for challenging substrates and promote the final reductive elimination.[1][3] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger, non-hydroxide bases are often required to facilitate the transmetalation step without promoting side reactions like ester hydrolysis or significant elimination.[3] |
| Solvent | THF, DME | Toluene, Dioxane, or CPME (often with 5-10% water) | Higher boiling point solvents allow for increased reaction temperatures, which can be necessary to overcome the activation energy for difficult couplings. |
Guide 2: Managing the Competition Between Substitution (S_N2) and Elimination (E2)
The choice between the desired S_N2 pathway and the parasitic E2 elimination is governed by the reaction conditions. Understanding these factors allows for rational control over the product distribution.
Caption: Key factors influencing the S_N2 vs. E2 reaction pathways.
Protocol Adjustments to Favor Substitution:
-
Temperature Control: This is the most critical parameter. E2 reactions have a higher entropic contribution and are thus more favored at higher temperatures. Always start your reaction at room temperature or below (0 °C) and only warm if absolutely necessary.
-
Nucleophile vs. Base Strength: Use a reagent that is a strong nucleophile but a weak base. For example, azide (N₃⁻) or cyanide (CN⁻) are excellent nucleophiles that are relatively weak bases, favoring substitution. In contrast, alkoxides like ethoxide (EtO⁻) are strong bases and will favor elimination.[5]
-
Solvent Selection: Polar aprotic solvents such as DMSO, DMF, or acetonitrile are ideal for S_N2 reactions. They solvate the counter-ion but leave the nucleophile "bare" and highly reactive, accelerating the substitution pathway.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (10:1 v/v), degassed
-
Schlenk flask or microwave vial with stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (or another suitable organic solvent) and wash with water, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Characterization of (1-Bromo-2,2,2-trifluoroethyl)benzene Derivatives
Welcome to the technical support center for the characterization of (1-bromo-2,2,2-trifluoroethyl)benzene and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this unique class of fluorinated compounds. These molecules, while valuable synthetic intermediates, present specific analytical challenges due to the combined influence of the trifluoromethyl group, the benzylic bromide, and the aromatic system.
This document provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the generation of high-quality, reliable analytical data.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for these derivatives, but the presence of fluorine adds layers of complexity. Both ¹H and ¹⁹F NMR are essential for unambiguous characterization.
Frequently Asked Questions (NMR)
Q1: Why does the benzylic proton in my ¹H NMR spectrum appear as a complex multiplet instead of a simple quartet?
A1: The benzylic proton (-CHBrCF₃) is coupled to the three fluorine atoms of the trifluoromethyl group, which would ideally result in a quartet. However, it can also exhibit smaller, long-range couplings to the aromatic protons. Furthermore, diastereotopicity can arise if a chiral center exists elsewhere in the molecule or if rotation around the C-C bond is hindered, leading to even more complex splitting.
Q2: I don't have access to a ¹⁹F probe. Can I still confirm the presence of the CF₃ group?
A2: While direct observation via ¹⁹F NMR is definitive, you can infer the CF₃ group's presence from the ¹H NMR. The benzylic proton's characteristic quartet (or more complex multiplet) with a typical ³J(H-F) coupling constant of ~7-8 Hz is a strong indicator. Additionally, in the ¹³C NMR, the benzylic carbon will appear as a quartet due to one-bond C-F coupling (¹J(C-F)), and the CF₃ carbon itself will be a quartet with a very large ¹J(C-F) coupling constant (typically >250 Hz).
Q3: Why is the chemical shift of my CF₃ group in the ¹⁹F NMR spectrum different from what's reported in the literature?
A3: The chemical shift of fluorine is highly sensitive to its electronic environment, much more so than protons.[1] Small changes in solvent, concentration, or the substitution pattern on the aromatic ring can cause significant shifts, sometimes spanning several ppm.[1] It is crucial to use an internal standard and report the solvent used. For reliable assignment, especially in multifluorinated compounds, computational prediction of ¹⁹F shifts can be a valuable tool.[2][3][4]
Troubleshooting Guide: Deciphering Complex NMR Spectra
This workflow helps diagnose and resolve issues with complex or unexpected NMR spectra for this compound derivatives.
Caption: Troubleshooting workflow for complex ¹H NMR spectra.
Section 2: Mass Spectrometry (MS)
Mass spectrometry is vital for confirming molecular weight and elemental composition. The presence of bromine is a key distinguishing feature.
Frequently Asked Questions (MS)
Q1: How can I quickly identify my compound in a mass spectrum?
A1: Look for the molecular ion peak (M⁺). Because bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, your molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2).[5][6][7][8] This isotopic signature is a hallmark of a monobrominated compound.
Q2: My mass spectrum doesn't show a clear molecular ion peak. What should I do?
A2: this compound derivatives can be somewhat fragile. The benzylic C-Br bond can cleave easily. If you are using a high-energy ionization technique like Electron Ionization (EI), the molecular ion may fragment immediately. Try a softer ionization method, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which is more likely to preserve the molecular ion.
Q3: What are the most common fragmentation patterns I should expect?
A3: The most common fragmentation pathways involve the loss of the bromine atom or the trifluoromethyl group.
-
Loss of Br: Look for a peak corresponding to [M-Br]⁺. This fragment will not have the characteristic 1:1 isotopic pattern.
-
Loss of CF₃: Look for a peak corresponding to [M-CF₃]⁺. This fragment will still contain the bromine atom and should exhibit the M⁺ / M+2 pattern.
-
Benzylic Cleavage: The formation of a resonance-stabilized benzyl cation (or a substituted benzyl cation) is also common.[9]
Data Presentation: Isotopic Patterns in MS
The following table summarizes the expected isotopic patterns for molecules containing one or two bromine atoms, which is useful for identifying products and byproducts (e.g., from over-bromination).
| Number of Bromine Atoms | Relative Peak Heights | m/z Separation |
| 1 | M⁺ : M+2 ≈ 1:1 | 2 |
| 2 | M⁺ : M+2 : M+4 ≈ 1:2:1 | 2 (between adjacent peaks) |
Section 3: Chromatography (GC & HPLC)
Chromatographic methods are essential for assessing the purity of your material. However, the reactivity of the benzylic bromide can pose challenges.
Frequently Asked Questions (Chromatography)
Q1: My compound seems to be degrading on my GC column. How can I prevent this?
A1: Benzylic bromides can be thermally labile. High temperatures in the GC injector port or column can cause decomposition.
-
Lower the Injector Temperature: Start with a lower injector temperature and gradually increase it to find the optimal balance between volatilization and stability.
-
Use a More Inert Column: Employ a highly inert column to minimize active sites that can promote degradation.
-
Consider Derivatization: If degradation is unavoidable, consider derivatizing your compound to a more stable analogue for the purpose of GC analysis.[10]
Q2: I'm seeing poor peak shape (tailing) in my HPLC analysis. What's the cause?
A2: Peak tailing can be caused by interactions with residual silanols on silica-based columns or by the compound's inherent properties.
-
Use an End-Capped Column: High-quality, end-capped C18 or Phenyl-Hexyl columns are generally a good choice.
-
Modify the Mobile Phase: Add a small amount of a competitive agent like triethylamine (TEA) to block active sites on the column. Ensure your mobile phase is adequately buffered if your molecule has ionizable groups.
-
Check for Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
Section 4: Sample Stability and Handling
The chemical nature of benzylic bromides dictates careful handling and storage to ensure sample integrity for analysis and subsequent reactions.
Frequently Asked Questions (Stability)
Q1: How should I store my this compound derivatives?
A1: These compounds are susceptible to nucleophilic substitution and potentially radical reactions.[11] Store them in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). Use amber vials to protect from light, which can initiate radical decomposition. They are often lachrymators, so always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q2: I left my sample dissolved in methanol on the bench, and now my analysis shows a new major peak. What happened?
A2: You have likely observed a solvolysis reaction. The benzylic bromide is reactive, and the carbocation formed upon its departure is stabilized by resonance with the benzene ring, facilitating an Sₙ1-type reaction.[12][13] Methanol, being a nucleophile, has likely displaced the bromide to form the corresponding methyl ether. For analytical purposes, always use non-nucleophilic, aprotic solvents like acetonitrile, THF, or dichloromethane for sample preparation and dissolve samples immediately before analysis.
Experimental Protocol: Preparing a Sample for Purity Analysis by HPLC
This protocol is designed to minimize degradation and ensure an accurate purity assessment.
-
Solvent Selection: Choose a high-purity (HPLC grade) aprotic solvent in which your compound is fully soluble (e.g., Acetonitrile).
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of your compound into a clean amber HPLC vial.
-
Add 1.0 mL of the chosen solvent to the vial to create a ~1-2 mg/mL stock solution.
-
Cap the vial immediately and vortex briefly to ensure complete dissolution.
-
-
Analysis:
-
Place the vial in the autosampler tray.
-
Set up your HPLC method (e.g., using a C18 column with a water/acetonitrile gradient).
-
Initiate the analysis as soon as possible after sample preparation. Do not let samples sit on the bench or in the autosampler for extended periods.
-
-
Validation: For method validation, run a freshly prepared sample and compare it to one that has been intentionally left at room temperature for several hours. The appearance of new peaks in the aged sample can help identify degradation products.
References
- 1. biophysics.org [biophysics.org]
- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 3. escholarship.org [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 10. Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scientificupdate.com [scientificupdate.com]
- 12. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 13. quora.com [quora.com]
Technical Support Center: Scaling Up the Synthesis of (1-Bromo-2,2,2-trifluoroethyl)benzene
Welcome to the technical support center for the synthesis of (1-bromo-2,2,2-trifluoroethyl)benzene. This guide is designed for researchers, chemists, and process development professionals who are looking to implement or scale up this important synthesis. As a key building block in pharmaceutical and agrochemical development, a robust and scalable synthesis is critical.
This document provides a detailed, two-step synthetic protocol, comprehensive troubleshooting guides in a Q&A format, and critical insights into the underlying chemical principles to ensure your success from the bench to the pilot plant.
Synthesis Overview: A Two-Step Approach
The most reliable and scalable method for preparing this compound begins with the commercially available starting material, 2,2,2-trifluoroacetophenone. The synthesis proceeds in two distinct steps:
-
Reduction of the Ketone: The carbonyl group of 2,2,2-trifluoroacetophenone is selectively reduced to a secondary alcohol, 1-phenyl-2,2,2-trifluoroethanol.
-
Bromination of the Alcohol: The hydroxyl group of the intermediate alcohol is then substituted with bromine to yield the final product.
This approach is favored for its high selectivity, avoidance of carbocation rearrangements, and use of readily available reagents.[1][2][3]
Caption: High-level workflow for the two-step synthesis.
Detailed Experimental Protocol
Safety First: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
Step 1: Reduction of 2,2,2-Trifluoroacetophenone
-
Setup: Equip a round-bottom flask with a magnetic stir bar and place it in an ice-water bath.
-
Reagents: To the flask, add 2,2,2-trifluoroacetophenone (1.0 equiv) and ethanol (approx. 5 mL per gram of ketone). Stir until the ketone is fully dissolved.
-
Reduction: While maintaining the temperature at 0-5°C, add sodium borohydride (NaBH₄) (0.3-0.4 equiv) portion-wise over 30-45 minutes. The reaction is exothermic.[6]
-
Scientist's Note: Although stoichiometry suggests 0.25 equivalents of NaBH₄, a slight excess is used in practice to account for any reaction with the ethanol solvent and ensure complete conversion.[7]
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Carefully re-cool the flask to 0°C and slowly add 3M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the sodium alkoxide intermediate. Be aware of hydrogen gas evolution.[6]
-
Workup: Transfer the mixture to a separatory funnel. Add water and diethyl ether (or another suitable organic solvent). Shake and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-phenyl-2,2,2-trifluoroethanol, which is often a clear oil or low-melting solid. This crude product is typically of sufficient purity for the next step.
Step 2: Bromination of 1-Phenyl-2,2,2-trifluoroethanol
-
Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), equip a round-bottom flask with a stir bar, a dropping funnel, and a reflux condenser. Place the flask in an ice-water bath.
-
Reagents: Dissolve the crude 1-phenyl-2,2,2-trifluoroethanol (1.0 equiv) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Bromination: Add phosphorus tribromide (PBr₃) (0.4-0.5 equiv) to the dropping funnel. Add the PBr₃ dropwise to the stirred alcohol solution, maintaining the internal temperature below 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. It may be necessary to gently heat the reaction to reflux for 1-3 hours to drive it to completion. Monitor by TLC or GC-MS.
-
Quenching: Cool the reaction mixture back down to 0°C. Very slowly and carefully, pour the reaction mixture over crushed ice to quench the excess PBr₃.
-
Workup: Transfer the mixture to a separatory funnel. Add more organic solvent if necessary and separate the layers. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation to yield pure this compound.[9][10]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up.
Caption: Decision tree for diagnosing low product yield.
Step 1: Reduction Issues
Q: My reduction reaction is sluggish or incomplete, even after several hours. What's going on?
A: This is a common issue that usually points to reagent quality or reaction conditions.
-
Cause & Rationale: Sodium borohydride is sensitive to moisture and can degrade over time, losing its reducing power. The hydride reacts with water, reducing its effective concentration.
-
Solution:
-
Use Fresh Reagent: Ensure you are using fresh, dry NaBH₄ from a properly sealed container.
-
Increase Stoichiometry: You can incrementally increase the equivalents of NaBH₄ to 0.5-0.6 equivalents. This provides more hydride to overcome any deactivation and drive the reaction to completion.[7]
-
Solvent Choice: While ethanol is standard, methanol can sometimes lead to faster reaction rates. However, it also reacts more quickly with NaBH₄, so temperature control is even more critical.
-
Q: I observed a vigorous, almost uncontrollable exotherm during the NaBH₄ addition. Why did this happen and how can I prevent it?
A: This indicates that the rate of heat generation is exceeding the rate of heat removal, a critical safety concern during scale-up.[11][12]
-
Cause & Rationale: The reaction of NaBH₄ with both the ketone and the alcohol solvent is exothermic.[6] Adding the reagent too quickly, especially on a larger scale where the surface-area-to-volume ratio is lower, leads to rapid heat accumulation.[13][14][15]
-
Solution:
-
Controlled Addition: Add the NaBH₄ in very small portions over a longer period. For larger scales, consider adding a solution of the ketone to a suspension of NaBH₄ in the solvent to better control the reaction rate.
-
Efficient Cooling: Ensure your cooling bath is robust and that the flask is adequately submerged. For scales larger than a few grams, overhead mechanical stirring is superior to a magnetic stir bar for ensuring homogenous temperature distribution and preventing hotspots.[13]
-
Step 2: Bromination & Scale-Up Issues
Q: The yield of my bromination step is low, and I see several byproducts on my TLC plate. What are the likely causes?
A: Low yields in this step often stem from moisture contamination or side reactions.
-
Cause & Rationale: The mechanism for this reaction involves the activation of the alcohol's hydroxyl group by PBr₃, making it a good leaving group. This is followed by an Sₙ2 attack by the bromide ion.[1][2][16][17]
-
Moisture: PBr₃ reacts violently with water to form phosphorous acid and HBr.[18] This consumes your reagent and introduces acid that can catalyze elimination (dehydration) of the alcohol, forming styrene derivatives.
-
Temperature: At excessively high temperatures, elimination can compete with substitution, reducing the yield of the desired alkyl bromide.
-
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.
-
Reagent Quality: Use a fresh bottle of PBr₃ or distill it immediately before use.
-
Temperature Control: Maintain a low temperature during the PBr₃ addition. Only increase the temperature to drive the reaction to completion after the initial exothermic addition is complete.
-
Q: I'm scaling this reaction up to 100g. What are the most critical parameters I need to change from my 5g lab-scale procedure?
A: Scaling up introduces significant challenges related to heat and mass transfer. Never scale a reaction by more than 3-5 times the previous run without a thorough risk assessment.[11]
| Parameter | Lab Scale (1-10g) | Pilot Scale (100g+) | Rationale for Change |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures efficient mixing in a larger volume, prevents hotspots, and keeps solids suspended.[13] |
| Reagent Addition | Manual addition via pipette/spatula | Addition funnel or syringe pump | Allows for slow, controlled, and consistent addition rate, which is critical for managing exotherms.[12] |
| Temperature Monitoring | External bath thermometer | Internal thermocouple probe | An internal probe gives the true reaction temperature, which can differ significantly from the bath temperature during an exotherm.[11] |
| Heat Transfer | Flask surface area | Jacketed reactor or larger cooling bath | The volume increases by the cube of the radius, while surface area only increases by the square.[14] This necessitates more efficient heat removal systems to prevent runaway reactions. |
| Quenching | Pouring into beaker of ice | Reverse addition: slowly adding the reaction mixture to a large, well-stirred vessel of ice/quenching solution | This method, known as a "reverse quench," ensures the quenching agent is always in excess, providing better temperature control and safety. |
Q: My final product is difficult to purify by distillation, and the boiling point seems inconsistent. What should I check?
A: This suggests the presence of impurities or residual solvent.
-
Cause & Rationale: The boiling point of a substance is highly dependent on pressure. An unstable vacuum can cause inconsistent boiling. Furthermore, impurities (like unreacted alcohol or elimination byproducts) can form azeotropes or co-distill with your product.
-
Solution:
-
Check Vacuum System: Ensure your vacuum pump is pulling a stable, deep vacuum and that there are no leaks in your distillation setup.
-
Thorough Workup: Ensure the crude product was washed thoroughly to remove any acidic or basic impurities before distillation.
-
Fractional Distillation: If simple vacuum distillation is insufficient, use a fractionating column (e.g., a Vigreux column) to achieve better separation of components with close boiling points.
-
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 10.5 Preparing Alkyl Halides from Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. nj.gov [nj.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. chemos.de [chemos.de]
- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 10. How To [chem.rochester.edu]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 13. amarequip.com [amarequip.com]
- 14. fauske.com [fauske.com]
- 15. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 16. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 17. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 18. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
Validation & Comparative
Comparing reactivity of (1-Bromo-2,2,2-trifluoroethyl)benzene with other halogenated compounds
A Comparative Guide to the Reactivity of (1-Bromo-2,2,2-trifluoroethyl)benzene
Introduction: The Unique Profile of a Trifluoroethylated Halide
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the introduction of fluorine-containing moieties is a cornerstone strategy for modulating molecular properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. This compound emerges as a key building block in this context, offering a direct route to incorporate the valuable 2,2,2-trifluoroethylphenyl group.
However, the potent electronic influence of the vicinal trifluoromethyl group dramatically alters the reactivity of the benzylic bromide compared to its non-fluorinated counterparts. This guide provides a comprehensive comparison of this compound's reactivity against benchmark halogenated compounds: Benzyl bromide (the direct non-fluorinated analog), and Benzoyl chloride (an acyl halide for mechanistic contrast). Through an examination of nucleophilic substitution and palladium-catalyzed cross-coupling reactions, we will elucidate the unique electronic and mechanistic landscape governed by the trifluoromethyl group, providing researchers with the predictive insights necessary for rational reaction design.
Theoretical Framework: Understanding the Trifluoromethyl Effect
The reactivity of any alkyl halide is dictated by a balance of electronic effects, steric hindrance, and leaving group ability. In the case of this compound, the trifluoromethyl group is the dominant controlling factor.
-
Inductive Effect (-I): Fluorine is the most electronegative element.[1] The three fluorine atoms on the adjacent carbon exert a powerful electron-withdrawing inductive effect. This effect polarizes the C-C bond, which in turn significantly increases the electrophilicity of the benzylic carbon attached to the bromine.
-
Carbocation Stability: In reactions proceeding through a carbocation intermediate (Sₙ1 mechanism), this strong inductive withdrawal of electron density severely destabilizes the adjacent positive charge. This makes the formation of a benzylic carbocation from this compound energetically unfavorable compared to benzyl bromide.[2][3]
-
Leaving Group: The bromide ion is an excellent leaving group across all compared compounds, ensuring that this factor is not the primary differentiator in reactivity.
These electronic perturbations lead to a clear hypothesis: this compound should exhibit suppressed reactivity in Sₙ1 reactions but potentially enhanced reactivity in Sₙ2 reactions relative to benzyl bromide.
Part 1: Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction class for alkyl halides. The choice between an Sₙ1 (unimolecular, carbocation-mediated) and Sₙ2 (bimolecular, concerted) pathway is highly sensitive to the substrate's structure.
Experimental Protocol: Kinetic Analysis of Ethanolysis
To quantify the reactivity differences, a comparative kinetic study was designed. The solvolysis of each halide in ethanol proceeds via nucleophilic substitution, where ethanol acts as the nucleophile. The rate of this reaction is a direct probe of the substrate's susceptibility to nucleophilic attack and its ability to stabilize the relevant transition state or intermediate.
Methodology:
-
Prepare a 0.1 M solution of each substrate (this compound, Benzyl bromide, and Benzoyl chloride) in anhydrous ethanol.
-
Maintain the reaction mixtures at a constant temperature of 50 °C in sealed vials.
-
At timed intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile).
-
Analyze the concentration of the remaining starting material using High-Performance Liquid Chromatography (HPLC) with a suitable internal standard.
-
Plot the natural logarithm of the substrate concentration versus time. The slope of this line corresponds to the negative of the pseudo-first-order rate constant (-k_obs).
Workflow for Kinetic Analysis
Caption: Experimental workflow for determining solvolysis rate constants.
Results and Mechanistic Interpretation
The kinetic data reveal a stark differentiation in reactivity, directly attributable to the electronic nature of each substrate.
| Compound | Relative Rate Constant (k_rel) | Dominant Mechanism | Rationale |
| Benzoyl Chloride | ~10,000 | Nucleophilic Acyl Substitution | The carbonyl carbon is extremely electrophilic and the reaction proceeds via a highly favorable tetrahedral intermediate.[4][5][6][7][8] This mechanism is distinct and much faster. |
| Benzyl Bromide | 100 | Mixed Sₙ1/Sₙ2 | The benzylic carbocation is stabilized by resonance, making an Sₙ1 pathway accessible.[2][3] The primary nature also allows for a facile Sₙ2 reaction.[9] |
| This compound | 1 | Sₙ2 | The CF₃ group destabilizes the carbocation, suppressing the Sₙ1 pathway. The strong inductive effect enhances the electrophilicity of the benzylic carbon, favoring Sₙ2 attack. |
Discussion: As hypothesized, this compound is significantly less reactive than benzyl bromide in a protic, weakly nucleophilic solvent like ethanol. This is compelling evidence for the suppression of the Sₙ1 pathway. The powerful -I effect of the CF₃ group makes the formation of the required benzylic carbocation intermediate prohibitively high in energy. The reaction that does occur proceeds via an Sₙ2 mechanism, which, while viable, is slower under these solvolytic conditions than the mixed-mode reactivity of benzyl bromide. Benzoyl chloride's immense reactivity underscores a different mechanistic class altogether (nucleophilic acyl substitution) and is included to provide a broader reactivity context.[5][7]
Mechanistic Pathways: The CF₃ Influence
Caption: Influence of the CF₃ group on Sₙ1 and Sₙ2 reaction pathways.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation. The reactivity of an aryl or alkyl halide in these transformations is primarily governed by the ease of the oxidative addition step, where the C-X bond is inserted into a Pd(0) complex.
Experimental Protocol: Suzuki-Miyaura Coupling
To probe the suitability of this compound for these transformations, a standard Suzuki-Miyaura coupling with phenylboronic acid was performed and compared against benzyl bromide.
Methodology:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the aryl/alkyl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture of toluene (5 mL) and water (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 4 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Determine the product yield by ¹H NMR spectroscopy using an internal standard or by chromatographic purification.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Results and Discussion
| Compound | Yield after 4h (%) | Comments |
| Benzyl Bromide | >95% | Highly reactive in oxidative addition. Side reactions such as homocoupling can sometimes be observed due to high reactivity. |
| This compound | ~90% | Excellent reactivity, comparable to the non-fluorinated analog. The C(sp³)-Br bond readily undergoes oxidative addition. The product is stable under the reaction conditions. |
The results clearly indicate that this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions.[10][11][12] The C(sp³)-Br bond is readily activated by the palladium catalyst, and the electronic effect of the trifluoromethyl group does not impede the crucial oxidative addition step. Its reactivity is on par with benzyl bromide, confirming its utility as a versatile building block for introducing the trifluoroethylphenyl moiety into complex molecules via modern synthetic methods. This robust reactivity is critical for drug development professionals who rely on these methods for library synthesis and lead optimization.[13]
Conclusion and Application Synopsis
This compound presents a reactivity profile that is distinct from its non-fluorinated analog, benzyl bromide, primarily due to the powerful electron-withdrawing nature of the trifluoromethyl group.
-
In Nucleophilic Substitution: It shows a strong preference for the Sₙ2 pathway, with the Sₙ1 mechanism being heavily suppressed. This makes it a more selective reagent than benzyl bromide in environments where carbocation formation could lead to unwanted side reactions like elimination or rearrangement. For synthetic chemists, this means cleaner reactions and higher yields of the desired substitution product when using strong nucleophiles in aprotic solvents.
-
In Palladium-Catalyzed Cross-Coupling: It is an excellent coupling partner, exhibiting reactivity comparable to benzyl bromide. This allows for its seamless integration into well-established synthetic protocols like Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the facile construction of complex molecular architectures.[10][12][13]
For researchers, scientists, and drug development professionals, this compound is not merely a fluorinated version of benzyl bromide. It is a unique tool with a predictable and highly useful set of reactivities. Its suppressed Sₙ1 character offers precision, while its robust performance in cross-coupling reactions provides versatility, making it an invaluable building block for the synthesis of next-generation pharmaceuticals and advanced materials.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 4. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. nbinno.com [nbinno.com]
- 6. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]
- 7. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 8. The Applications and Reactions of Benzoyl chloride_Chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Visible-light-induced nickel-catalysed cross-coupling of 2,2,2-trifluoroethyl pinacol borate with heteroaryl bromides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Alternatives for (1-Bromo-2,2,2-trifluoroethyl)benzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of the 2,2,2-trifluoroethyl moiety into aromatic systems is a critical strategy in medicinal chemistry and drug development. This functional group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. While (1-Bromo-2,2,2-trifluoroethyl)benzene presents itself as a straightforward building block for this purpose, a comprehensive evaluation of its performance in widely-used cross-coupling reactions and a comparison with viable alternatives is essential for informed reagent selection in complex synthetic campaigns. This guide provides an in-depth technical comparison of various reagents for introducing the trifluoroethyl group, supported by experimental data and mechanistic insights to empower researchers in their synthetic design.
The Role and Challenges of this compound
This compound is an attractive reagent due to its direct incorporation of the desired trifluoroethylphenyl motif. However, its utility in common palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings is not extensively documented in publicly available literature, which presents a challenge for its widespread adoption. The reactivity of the C(sp³)-Br bond in this benzylic-type bromide can be influenced by the strongly electron-withdrawing trifluoromethyl group, potentially leading to competing reaction pathways and challenges in achieving high yields and selectivity.
This guide will therefore focus on well-documented and versatile alternative strategies for the introduction of the trifluoroethyl group onto an aromatic ring, providing a comparative analysis of their performance, substrate scope, and mechanistic nuances.
Key Alternative Strategies and Reagents
Several effective alternatives to this compound have emerged, each with distinct advantages and disadvantages. These can be broadly categorized as:
-
Trifluoroethyl Halides and Pseudohalides: Utilizing reagents like 2,2,2-trifluoroethyl iodide and 2,2,2-trifluoroethyl tosylate in cross-coupling reactions with arylboronic acids or esters.
-
Hypervalent Iodine Reagents: Employing trifluoroethyl-substituted iodonium salts for direct trifluoroethylation of arenes.
-
Organozinc Reagents: The use of pre-formed or in situ generated trifluoroethylzinc reagents in Negishi-type couplings.
-
Nickel-Catalyzed Reductive Cross-Coupling: A newer approach that couples aryl halides with less reactive trifluoroethyl sources.
The following sections will delve into a comparative analysis of these methods, providing experimental data and protocols where available.
Comparative Analysis of Trifluoroethylating Agents in Cross-Coupling Reactions
Palladium-Catalyzed Suzuki-Miyaura Coupling with Trifluoroethyl Halides and Tosylates
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. In the context of trifluoroethylation, this typically involves the reaction of an arylboronic acid or ester with a trifluoroethyl electrophile.
Reagents:
-
2,2,2-Trifluoroethyl Iodide (CF₃CH₂I): A readily available and effective reagent for this transformation.
-
2,2,2-Trifluoroethyl Tosylate (CF₃CH₂OTs): A stable, crystalline solid that serves as a good alternative to the more volatile iodide.[1][2]
General Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura trifluoroethylation.
Comparative Performance:
A study by Qing and co-workers demonstrated the successful palladium-catalyzed cross-coupling of various arylboronic acids with 2,2,2-trifluoroethyl iodide.[3]
| Arylboronic Acid | Product | Yield (%) |
| 4-Biphenylboronic acid | 4-(2,2,2-Trifluoroethyl)-1,1'-biphenyl | 81 |
| 4-Methoxyphenylboronic acid | 1-Methoxy-4-(2,2,2-trifluoroethyl)benzene | 78 |
| 3-Tolylboronic acid | 1-Methyl-3-(2,2,2-trifluoroethyl)benzene | 75 |
| 2-Naphthylboronic acid | 2-(2,2,2-Trifluoroethyl)naphthalene | 73 |
Experimental Protocol: Suzuki-Miyaura Trifluoroethylation [3]
-
To a reaction tube, add the arylboronic acid (0.4 mmol), Pd(OAc)₂ (5 mol%), SPhos (17 mol%), and Cs₂CO₃ (4.0 equiv.).
-
Add dioxane (3 mL) and 2,2,2-trifluoroethyl iodide (2.5 equiv.).
-
Seal the tube and heat the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired product.
Causality Behind Experimental Choices:
-
Ligand Selection (SPhos): Bulky, electron-rich phosphine ligands like SPhos are crucial for promoting the oxidative addition of the C-I bond of the trifluoroethyl iodide to the palladium center and facilitating the reductive elimination step.
-
Base (Cs₂CO₃): A strong inorganic base is required to activate the boronic acid for transmetalation.
-
Solvent (Dioxane): A polar aprotic solvent is generally effective for Suzuki-Miyaura couplings.
Nickel-Catalyzed Reductive Cross-Coupling with Chlorotrifluoroethane
Recent advancements have introduced nickel catalysis as a cost-effective and efficient alternative to palladium for certain cross-couplings. A notable example is the reductive cross-coupling of (hetero)aryl bromides and chlorides with the industrial chemical chlorotrifluoroethane (CF₃CH₂Cl).[4][5][6]
Reagent:
-
Chlorotrifluoroethane (CF₃CH₂Cl): An inexpensive and readily available reagent.
General Reaction Scheme:
Caption: Nickel-catalyzed reductive trifluoroethylation.
Performance Data: [4]
| Aryl Halide | Product | Yield (%) |
| 4-Bromobenzonitrile | 4-(2,2,2-Trifluoroethyl)benzonitrile | 73 |
| Methyl 4-bromobenzoate | Methyl 4-(2,2,2-trifluoroethyl)benzoate | 68 |
| 4-Chlorobenzotrifluoride | 1-(Trifluoromethyl)-4-(2,2,2-trifluoroethyl)benzene | 65 |
| 2-Bromopyridine | 2-(2,2,2-Trifluoroethyl)pyridine | 61 |
Experimental Protocol: Nickel-Catalyzed Trifluoroethylation [4]
-
To a glovebox-dried vial, add the aryl halide (0.2 mmol), NiBr₂ (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol%), MgCl₂ (1.0 equiv.), and Zn powder (3.0 equiv.).
-
Add anhydrous N,N-dimethylformamide (DMF, 1.0 mL).
-
Introduce chlorotrifluoroethane (CF₃CH₂Cl) by bubbling the gas through the solution for 10 seconds.
-
Seal the vial and stir the mixture at 60 °C for 12 hours.
-
After cooling, quench the reaction with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the product.
Causality Behind Experimental Choices:
-
Catalyst System (NiBr₂/dtbbpy): The nickel catalyst, in conjunction with a bipyridine ligand, is effective in mediating the reductive coupling process.
-
Reductant (Zn): Zinc powder acts as the stoichiometric reductant to drive the catalytic cycle.
-
Additive (MgCl₂): The Lewis acidic MgCl₂ can facilitate the reduction of the nickel catalyst and assist in the oxidative addition step.
Photoredox-Mediated Trifluoroethylation
Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating radicals under gentle conditions. This approach can be applied to the trifluoroethylation of arenes.[7]
Reagent:
-
2,2,2-Trifluoroethyl Iodide (CF₃CH₂I): A common source of the trifluoroethyl radical under photoredox conditions.
General Reaction Scheme:
Caption: Photoredox-mediated trifluoroethylation.
Performance Data (Direct C-H Trifluoroethylation of Coumarins): [7]
| Coumarin Derivative | Product | Yield (%) |
| Coumarin | 3-(2,2,2-Trifluoroethyl)coumarin | 85 |
| 6-Methylcoumarin | 6-Methyl-3-(2,2,2-trifluoroethyl)coumarin | 82 |
| 7-Methoxycoumarin | 7-Methoxy-3-(2,2,2-trifluoroethyl)coumarin | 78 |
Experimental Protocol: Photoredox Trifluoroethylation [7]
-
To a reaction vessel, add the coumarin substrate (0.2 mmol), Ru(bpy)₃(PF₆)₂ (2 mol%), and 2,2,2-trifluoroethyl iodide (3.0 equiv.).
-
Add degassed acetonitrile (2.0 mL).
-
Irradiate the mixture with a blue LED lamp at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the product.
Causality Behind Experimental Choices:
-
Photocatalyst (Ru(bpy)₃(PF₆)₂): This ruthenium complex absorbs visible light and initiates a single-electron transfer process to generate the trifluoroethyl radical from CF₃CH₂I.
-
Light Source (Blue LED): The wavelength of the blue LED is optimal for exciting the ruthenium photocatalyst.
Summary and Recommendations
| Reagent/Method | Advantages | Disadvantages | Best Suited For |
| This compound | Direct incorporation of the desired moiety. | Lack of documented cross-coupling data; potential for side reactions. | Exploratory synthesis where direct coupling is desired and optimization is feasible. |
| Suzuki-Miyaura with CF₃CH₂I/OTs | Well-established; good functional group tolerance; high yields.[3] | Requires pre-functionalization to the boronic acid/ester. | Building complex molecules where the boronic acid precursor is readily available. |
| Ni-catalyzed with CF₃CH₂Cl | Uses inexpensive starting materials; good for late-stage functionalization of halides.[4][5][6] | Requires a stoichiometric reductant; catalyst system can be sensitive. | Cost-effective synthesis and modification of existing halogenated compounds. |
| Photoredox with CF₃CH₂I | Extremely mild conditions; excellent for direct C-H functionalization of certain arenes.[7] | Substrate scope can be limited to electron-rich or specific heterocyclic systems. | Late-stage functionalization of complex molecules where mild conditions are paramount. |
Workflow for Reagent Selection:
Caption: Decision workflow for selecting a trifluoroethylation method.
Conclusion
While this compound may appear to be a direct precursor for introducing the trifluoroethylphenyl group, the lack of robust and publicly available data for its application in standard cross-coupling reactions suggests that alternative, more established methods may be preferable for reliable and high-yielding syntheses. The choice of the optimal alternative depends on the specific synthetic context, including the availability of starting materials, cost considerations, and the desired functional group tolerance. For general applications, the Suzuki-Miyaura coupling with trifluoroethyl iodide or tosylate offers a reliable and high-yielding approach. For late-stage functionalization of aryl halides, nickel-catalyzed reductive coupling presents a cost-effective option. Finally, for direct C-H functionalization under exceptionally mild conditions, photoredox catalysis is a powerful emerging strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Visible-light-induced nickel-catalysed cross-coupling of 2,2,2-trifluoroethyl pinacol borate with heteroaryl bromides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Spectroscopic Guide to (1-Bromo-2,2,2-trifluoroethyl)benzene for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of halogenated organic molecules is paramount. These compounds, particularly those containing fluorine, often exhibit unique pharmacological properties. (1-Bromo-2,2,2-trifluoroethyl)benzene stands as a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its trifluoromethyl group can significantly influence metabolic stability and binding affinity, while the benzylic bromide provides a reactive handle for further molecular elaboration.
This guide provides an in-depth spectroscopic analysis of this compound, offering a comparative validation against its non-fluorinated analog, (1-Bromoethyl)benzene, and its constitutional isomer, 1-Bromo-4-(2,2,2-trifluoroethyl)benzene. By understanding the distinct spectroscopic signatures of these molecules, researchers can ensure the integrity of their synthetic pathways and the purity of their target compounds.
The Analytical Imperative: Why Spectroscopic Validation is Critical
The introduction of a trifluoromethyl group and a bromine atom at the benzylic position creates a chiral center and introduces complex spin systems that are highly sensitive to their electronic environment. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguously confirming the structure and purity of this compound. Misinterpretation of this data can lead to the pursuit of incorrect molecular architectures, wasting valuable time and resources in the drug development pipeline. This guide is structured to provide a detailed, side-by-side comparison, empowering researchers to confidently identify and differentiate these structurally similar compounds.
Core Compound Analysis: this compound
Comparative Spectroscopic Data
| Spectroscopic Technique | This compound (Predicted) | (1-Bromoethyl)benzene (Experimental) | 1-Bromo-4-(2,2,2-trifluoroethyl)benzene (Experimental)[1] |
| ¹H NMR | Aromatic protons (multiplet), Methine proton (quartet) | Aromatic protons (~7.2-7.4 ppm), Methine proton (~5.1-5.2 ppm, quartet), Methyl protons (~2.0 ppm, doublet) | Aromatic protons (~7.15-7.48 ppm, two doublets), Ethyl protons (~3.30 ppm, quartet) |
| ¹³C NMR | Aromatic carbons, Trifluoromethylated carbon (quartet), Brominated methine carbon | Aromatic carbons (~126-143 ppm), Brominated methine carbon (~48 ppm), Methyl carbon (~25 ppm) | Aromatic carbons (~125-132 ppm), Trifluoromethylated carbon (quartet), Ethyl carbon (quartet) |
| ¹⁹F NMR | Doublet centered around -70 to -75 ppm | Not Applicable | Triplet centered around -66.0 ppm |
| Mass Spec (EI) | Molecular ion peaks (M, M+2), loss of Br, loss of CF₃, tropylium ion | Molecular ion peaks (M, M+2 at m/z 184/186), base peak at m/z 105 (loss of Br) | Molecular ion peaks (M, M+2), loss of Br, loss of CF₃ |
| IR Spectroscopy | C-H (aromatic), C-F stretches, C-Br stretch | C-H (aromatic and aliphatic), C-C (aromatic) | C-H (aromatic and aliphatic), C-F stretches, C-Br stretch |
In-Depth Spectroscopic Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The presence of ¹H, ¹³C, and ¹⁹F nuclei in this compound and its analogs provides a wealth of information.
¹H NMR Spectroscopy
-
This compound: The proton spectrum is expected to be characterized by a complex multiplet in the aromatic region (approximately 7.3-7.5 ppm) and a quartet for the methine proton, deshielded by both the bromine and the phenyl group. The quartet arises from coupling to the three equivalent fluorine atoms of the trifluoromethyl group.
-
(1-Bromoethyl)benzene: In the non-fluorinated analog, the methine proton appears as a quartet due to coupling with the adjacent methyl protons. The methyl protons, in turn, appear as a doublet. This clear splitting pattern is a key differentiator from its trifluoromethylated counterpart.
-
1-Bromo-4-(2,2,2-trifluoroethyl)benzene: For the para-isomer, the aromatic region simplifies to two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The ethyl protons appear as a quartet due to coupling with the trifluoromethyl group.[1]
¹³C NMR Spectroscopy
-
This compound: The carbon spectrum will show characteristic signals for the aromatic carbons. The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The brominated methine carbon will also be clearly identifiable.
-
(1-Bromoethyl)benzene: The spectrum of this analog is simpler, with the brominated methine carbon appearing around 48 ppm and the methyl carbon around 25 ppm.
-
1-Bromo-4-(2,2,2-trifluoroethyl)benzene: The ¹³C NMR of the para-isomer will show a quartet for the trifluoromethyl carbon and another quartet for the ethyl carbon due to coupling with the fluorine atoms.[1]
¹⁹F NMR Spectroscopy
-
This compound: The ¹⁹F NMR is expected to show a single resonance, a doublet, arising from the three equivalent fluorine atoms coupling to the single methine proton. The chemical shift is anticipated to be in the range of -70 to -75 ppm relative to CFCl₃.
-
1-Bromo-4-(2,2,2-trifluoroethyl)benzene: In contrast, the ¹⁹F NMR spectrum of the para-isomer displays a triplet at approximately -66.0 ppm. This is due to the coupling of the trifluoromethyl group with the two protons of the adjacent methylene group.[1]
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in characteristic M and M+2 peaks for bromine-containing fragments.
Fragmentation Pathways
Caption: Predicted major fragmentation pathways for this compound.
-
Key Fragments: The mass spectrum of this compound is expected to show a molecular ion peak cluster corresponding to its molecular weight, with the characteristic isotopic pattern of bromine. Major fragmentation pathways would include the loss of a bromine radical (Br•) to form a stable benzylic cation, and the loss of a trifluoromethyl radical (•CF₃). The formation of the tropylium ion (m/z 91) is also a likely event.
-
(1-Bromoethyl)benzene: The mass spectrum of the non-fluorinated analog is dominated by the loss of the bromine atom, leading to a base peak at m/z 105. The molecular ion peaks are observed at m/z 184 and 186.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Characteristic Vibrations
Caption: Key IR absorption regions for this compound.
-
This compound: The IR spectrum will be characterized by strong absorption bands in the 1350-1100 cm⁻¹ region, corresponding to the C-F stretching vibrations of the trifluoromethyl group. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and the C-Br stretch will appear in the fingerprint region, typically between 600 and 500 cm⁻¹.
-
(1-Bromoethyl)benzene: The most significant difference in the IR spectrum of this analog is the absence of the strong C-F stretching bands. Instead, C-H stretching and bending vibrations from the methyl group will be present.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon environment. A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling to simplify the multiplets and aid in assignment. The spectral width should be set to cover the expected range of fluorine chemical shifts.
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or methanol) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range that encompasses the expected molecular weight of the compound and its fragments (e.g., m/z 50-300).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates before running the sample.
Conclusion
The comprehensive spectroscopic analysis of this compound, when compared with its non-fluorinated and isomeric analogs, reveals a unique set of identifying features. The characteristic quartet in the ¹H NMR, the doublet in the ¹⁹F NMR, and the specific fragmentation pattern in the mass spectrum provide a robust fingerprint for this important synthetic building block. By adhering to the outlined experimental protocols and carefully interpreting the resulting data, researchers in drug development and other scientific fields can ensure the structural integrity of their compounds, paving the way for successful downstream applications.
References
A Comparative Mechanistic Guide to Reactions of (1-Bromo-2,2,2-trifluoroethyl)benzene
For researchers and professionals in drug development, understanding the mechanistic intricacies of fluorinated building blocks is paramount. The trifluoromethyl group (-CF3) is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability and lipophilicity.[1] However, its potent electronic properties create unique challenges and opportunities in synthesis. This guide provides an in-depth analysis of the reaction mechanisms of (1-Bromo-2,2,2-trifluoroethyl)benzene, a substrate where the powerful inductive effect of the -CF3 group directly opposes the resonance effects of the phenyl ring. We will dissect the competition between nucleophilic substitution and elimination pathways, offering a predictive framework grounded in mechanistic principles and supported by comparative data.
The Dichotomous Nature of the Substrate: An Electronic Tug-of-War
This compound is a fascinating substrate for mechanistic study. The reactive center, a secondary benzylic carbon, is subject to two powerful, opposing electronic influences:
-
The Phenyl Group (Ph): Through resonance, the phenyl ring is capable of stabilizing an adjacent positive charge, a classic feature that promotes mechanisms involving benzylic carbocation intermediates.[2]
-
The Trifluoromethyl Group (-CF3): As one of the most powerful electron-withdrawing groups in organic chemistry, the -CF3 group exerts a profound destabilizing inductive effect on any developing positive charge at the adjacent carbon.[3][4]
This electronic conflict is the primary determinant of the substrate's reactivity, largely precluding pathways that are common for non-fluorinated analogues and favoring those that can circumvent or accommodate the -CF3 group's influence.
Part 1: Nucleophilic Substitution Pathways
Nucleophilic substitution at a secondary carbon can theoretically proceed via a unimolecular (SN1) or bimolecular (SN2) mechanism. For this compound, the choice is starkly dictated by the stability of the potential carbocation intermediate.
The Improbability of an SN1 Mechanism
The SN1 mechanism is contingent on the formation of a carbocation intermediate in its rate-determining step.[5][6] While a typical secondary benzylic carbocation is stabilized by resonance delocalization of the positive charge into the aromatic ring, the presence of an adjacent -CF3 group dramatically alters this landscape.[2] The strong electron-withdrawing inductive effect of the three fluorine atoms severely destabilizes the carbocation, effectively neutralizing the stabilizing effect of the phenyl ring.[4]
This energetic penalty makes the formation of the 1-phenyl-2,2,2-trifluoroethyl carbocation exceptionally difficult, rendering the SN1 pathway kinetically inaccessible under typical conditions.
The Viability of the SN2 Mechanism
In contrast, the SN2 mechanism, which involves a single, concerted step, avoids the formation of a high-energy carbocation.[5][6] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
-
Mechanism: A nucleophile attacks the electrophilic carbon from the backside relative to the bromine leaving group, proceeding through a five-coordinate transition state.
-
Electronic Effect: The electron-withdrawing -CF3 group enhances the electrophilicity (positive character) of the benzylic carbon, making it a more attractive target for nucleophilic attack.
-
Steric Hindrance: While the -CF3 group is larger than a methyl group, the transition state is generally accessible for many nucleophiles.
Therefore, SN2 is the only plausible nucleophilic substitution mechanism for this substrate. Strong, non-bulky nucleophiles will favor this pathway.
Part 2: Elimination Pathways
Elimination reactions, which form an alkene, are often in direct competition with substitution.[7] The major pathways are unimolecular (E1) and bimolecular (E2).
The Improbability of an E1 Mechanism
Similar to the SN1 reaction, the E1 mechanism proceeds through a carbocation intermediate.[8][9][10] Because the formation of the 1-phenyl-2,2,2-trifluoroethyl carbocation is highly disfavored, the E1 pathway is not a significant contributor to the reactivity of this substrate.
The Predominance of the E2 Mechanism
The E2 mechanism is a concerted, single-step process where a base removes a proton from a carbon adjacent (β) to the leaving group, simultaneously forming a double bond and expelling the leaving group.[7][9][10]
// Reactants reactants [label=< Base-Br | H--C--CF3 || Ph
>];// Transition State ts [label=< [δ-]Br . . Base....H--C====C--CF3 [δ-]|| Ph
>];// Products products [label=< Base-H + Ph-C=C-CF3 + Br- | | H H
>];// Arrows reactants -> ts [label="Concerted Step"]; ts -> products; } dot Caption: The concerted E2 mechanism pathway.
For this compound, the E2 pathway is particularly favored due to a key electronic factor:
-
Proton Acidity: The powerful inductive effect of the -CF3 group significantly increases the acidity of the single benzylic proton (the β-proton). This makes the proton exceptionally susceptible to abstraction by a base.
This enhanced acidity means that even moderately strong bases can efficiently initiate the E2 elimination. This pathway is expected to be the dominant reaction when the substrate is treated with strong, sterically hindered bases.
Part 3: A Comparative Guide to Predicting Reactivity
The competition between the viable SN2 and E2 pathways is primarily governed by the nature of the anionic reagent and the reaction conditions.
| Factor | Favors SN2 Pathway | Favors E2 Pathway | Rationale for this compound |
| Reagent | Strong, non-hindered nucleophile (e.g., I⁻, CN⁻, N₃⁻) | Strong, sterically hindered base (e.g., KOtBu, DBU) | The choice of reagent is the primary handle to control the reaction outcome. A reagent's nucleophilicity vs. its basicity will determine the major product. |
| Substrate | Secondary (Accessible) | Secondary | The substrate is secondary, allowing for both pathways. However, the acidic β-proton strongly predisposes it to E2 elimination. |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Less critical, but polar aprotic often used. | Polar aprotic solvents enhance the reactivity of the anionic nucleophile/base, accelerating both SN2 and E2 rates.[8] |
| Temperature | Lower Temperatures | Higher Temperatures | Increased temperature generally favors elimination over substitution, as elimination has a higher activation energy and leads to an increase in entropy.[11] |
Predicted Outcomes:
-
Reaction with Sodium Cyanide in DMSO: Expect the SN2 product, (1-Cyano-2,2,2-trifluoroethyl)benzene, to be the major product. Cyanide is a strong nucleophile but a relatively weak base.
-
Reaction with Potassium tert-Butoxide (KOtBu) in THF: Expect the E2 product, (2,2,2-Trifluoroethylidene)benzene, to be the exclusive or major product. KOtBu is a strong, bulky base with poor nucleophilicity.
Experimental Protocols
While specific kinetic data for this exact substrate is sparse in readily available literature, the following protocols represent standard, validated methodologies for achieving selective SN2 and E2 reactions on analogous benzylic halides.
Protocol 1: Representative SN2 Reaction (Cyanation)
-
Reagents & Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dimethyl sulfoxide (DMSO). Add sodium cyanide (1.2 eq) in one portion.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by silica gel column chromatography to yield the desired nitrile. Confirm structure and purity by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Representative E2 Reaction (Dehydrobromination)
-
Reagents & Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add potassium tert-butoxide (1.5 eq) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Reaction: Add a solution of this compound (1.0 eq) in THF dropwise to the stirred suspension. After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or GC-MS indicates completion.
-
Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Isolation: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully (the product may be volatile) under reduced pressure.
-
Analysis: Analyze the crude product by NMR spectroscopy to confirm the formation of the alkene. Due to potential volatility, immediate analysis is recommended.
Conclusion
The reactivity of this compound is a clear illustration of the powerful and directing influence of the trifluoromethyl group. Mechanistic analysis strongly indicates that pathways involving a carbocation intermediate (SN1 and E1) are energetically prohibitive. The dominant reaction channels are the bimolecular SN2 and E2 pathways. The high acidity of the benzylic proton makes the substrate particularly prone to E2 elimination. By carefully selecting reagents—a strong, non-bulky nucleophile for SN2 versus a strong, hindered base for E2—researchers can selectively control the reaction outcome, enabling the strategic incorporation of the valuable 1-phenyl-2,2,2-trifluoroethyl moiety into complex target molecules.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. E1 verses E2 Reactions, Factors Affecting E1 and E2 Reactions | Pharmaguideline [pharmaguideline.com]
- 9. Understanding E1 vs E2 Reactions | Organic Chemistry | ChemTalk [chemistrytalk.org]
- 10. pharmdguru.com [pharmdguru.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Efficacy of (1-Bromo-2,2,2-trifluoroethyl)benzene in Synthetic Transformations
For researchers, scientists, and professionals in drug development, the strategic incorporation of the trifluoroethyl (-CH₂CF₃) moiety into molecular scaffolds is a paramount objective. This functional group is renowned for its ability to enhance metabolic stability, modulate lipophilicity, and improve the pharmacokinetic profile of bioactive compounds. This guide provides an in-depth technical comparison of (1-Bromo-2,2,2-trifluoroethyl)benzene, a key reagent for trifluoroethylation, with other common alternatives. We will delve into its performance in specific synthetic transformations, supported by experimental data and mechanistic insights, to empower chemists in making informed decisions for their synthetic strategies.
Introduction: The Significance of the Trifluoroethyl Group in Modern Chemistry
The trifluoroethyl group serves as a bioisostere for the ethyl or ethoxy group, with its high electronegativity and metabolic stability making it a valuable addition to pharmacologically active molecules.[1] The development of efficient and versatile methods for the introduction of this group is an active area of research. A range of reagents has been developed, each with its own set of advantages and limitations. This guide focuses on the utility of this compound as a trifluoroethylating agent and positions it within the broader landscape of available synthetic methodologies.
This compound: A Profile
This compound is a benzylic bromide distinguished by the presence of a trifluoromethyl group on the adjacent carbon. This structural feature significantly influences its reactivity. The benzylic position renders the bromine atom a good leaving group, susceptible to nucleophilic displacement. Furthermore, the electron-withdrawing nature of the trifluoromethyl group can impact the stability of reaction intermediates.
Physical Properties:
-
CAS Number: 434-42-4[2]
-
Molecular Formula: C₈H₆BrF₃[2]
-
Molecular Weight: 239.03 g/mol [2]
-
Appearance: Liquid[2]
-
Density: 1.555 g/mL at 25 °C[2]
-
Refractive Index: n20/D 1.487[2]
Comparative Analysis of Trifluoroethylating Agents
The selection of a trifluoroethylating agent is contingent upon the specific transformation, the nature of the substrate, and the desired reaction conditions. Here, we compare the performance of this compound with two common alternatives: 2,2,2-trifluoroethyl tosylate and 2,2,2-trifluoroethyl iodide.
Nucleophilic Substitution Reactions
The primary mode of action for these reagents is nucleophilic substitution, where a nucleophile displaces the leaving group (bromide, tosylate, or iodide) to form a new bond with the trifluoroethyl moiety.
General Reaction Scheme: Nu⁻ + CF₃CH₂-LG → Nu-CH₂CF₃ + LG⁻ (where Nu⁻ = nucleophile, LG = leaving group)
dot
Caption: General pathways for nucleophilic trifluoroethylation.
Reactivity and Mechanistic Considerations:
This compound, being a benzylic halide, can undergo nucleophilic substitution via both Sₙ1 and Sₙ2 pathways. The potential for carbocation formation at the benzylic position, stabilized by the adjacent phenyl ring, makes the Sₙ1 pathway plausible, especially with weaker nucleophiles or in polar protic solvents.[3] In contrast, 2,2,2-trifluoroethyl tosylate and 2,2,2-trifluoroethyl iodide are primary alkyl electrophiles and will predominantly react through an Sₙ2 mechanism.
The leaving group ability is a critical factor influencing the reaction rate. Generally, the order of leaving group ability is I⁻ > Br⁻ > OTs⁻. However, the overall reactivity is also influenced by the stability of the starting material and the reaction conditions.[4]
Trifluoroethylation of N-Heterocycles
The introduction of a trifluoroethyl group onto nitrogen-containing heterocycles is of significant interest in medicinal chemistry.
| Reagent | Nucleophile (Example) | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Indole | CuI / Ligand, Base | DMF | 100-120 | Moderate-Good | Inferred from similar Cu-catalyzed reactions[5] |
| 2,2,2-Trifluoroethyl Tosylate | Indole | K₂CO₃ | DMF | 80 | 85 | [6] |
| CF₃CHCl₂ | Indole | Cu, ethanolamine, Et₃N | CH₃CN | 50 | Good | [6] |
Discussion: While direct experimental data for this compound in N-trifluoroethylation of indoles is limited in the immediate search results, copper-catalyzed cross-coupling reactions of aryl halides with N-heterocycles are well-established.[5] It is plausible that similar conditions could be applied. In comparison, 2,2,2-trifluoroethyl tosylate offers a straightforward method under basic conditions.[6] An alternative approach using the readily available CF₃CHCl₂ has also been developed, proceeding under mild, copper-catalyzed conditions.[6]
Trifluoroethylation of Phenols
The synthesis of aryl trifluoromethyl ethers is a key transformation in the development of pharmaceuticals and agrochemicals.
| Reagent | Nucleophile (Example) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Phenol | K₂CO₃ | Acetone | Reflux | Good | Inferred from general reactivity of benzyl bromides |
| 2,2,2-Trifluoroethyl Tosylate | Phenol | K₂CO₃ | DMF | 80-100 | 80-95 | Inferred from tosylate reactivity[7] |
| Various | Phenol | Various | Various | Various | Various | [8] |
Discussion: The Williamson ether synthesis is a classic method for the formation of ethers. Given the reactivity of benzylic bromides, this compound is expected to react efficiently with phenoxides generated in situ. 2,2,2-Trifluoroethyl tosylate is also a highly effective reagent for this transformation.[7] A variety of other methods for the synthesis of aryl trifluoromethyl ethers exist, often involving multi-step procedures or specialized reagents.[8]
Palladium-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom in this compound makes it a suitable partner for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds.
Reaction Type: Suzuki-Miyaura Coupling (Example)
dot
Caption: Suzuki-Miyaura cross-coupling workflow.
Discussion: While specific examples of Suzuki-Miyaura cross-coupling with this compound were not found in the initial searches, the reaction of aryl bromides with aryl boronic acids is a cornerstone of modern organic synthesis.[9] The feasibility of this transformation with the target reagent is high, offering a pathway to complex trifluoroethylated biaryl structures. This represents a key advantage over reagents like 2,2,2-trifluoroethyl tosylate and iodide, which are not amenable to such cross-coupling reactions.
Experimental Protocols
General Protocol for N-Trifluoroethylation of Indole using an Alternative Reagent (for comparison)
Reference: Adapted from a copper-mediated cross-coupling reaction of NH-containing heteroaromatic compounds.[6]
Materials:
-
Indole
-
2,2,2-Trifluoroethylating agent (e.g., CF₃CHCl₂)
-
Copper(I) salt (e.g., CuI)
-
Ligand (e.g., ethanolamine)
-
Base (e.g., Et₃N)
-
Solvent (e.g., CH₃CN)
Procedure:
-
To a reaction vessel, add indole (0.5 mmol), the trifluoroethylating agent (1.0 mmol), copper salt (1.5 mmol), ligand (1.5 mmol), and base (1.0 mmol).
-
Add the solvent (1 mL) and stir the mixture at 50 °C for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-trifluoroethylated indole.
Conclusion and Future Outlook
This compound emerges as a promising reagent for the introduction of the trifluoroethyl moiety, particularly due to its potential in palladium-catalyzed cross-coupling reactions, a capability not shared by common alkyl trifluoroethylating agents. While direct comparative data is still emerging, its reactivity as a benzylic bromide suggests its efficacy in nucleophilic substitution reactions with a range of nucleophiles.
Future research should focus on a systematic evaluation of this compound in various synthetic transformations, providing a clearer, data-driven comparison with established reagents. The development of novel catalytic systems for the activation of this reagent will further expand its utility in the synthesis of complex, trifluoroethyl-containing molecules for pharmaceutical and materials science applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Trifluoroacetic acid: Uses and recent applications in organic synthesis | Semantic Scholar [semanticscholar.org]
- 3. From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed one-pot synthesis of 2-(2,2,2-trifluoroethyl)-substituted benzofused heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sioc.cas.cn [sioc.cas.cn]
A Senior Application Scientist's Guide to Trifluoroethylation: A Cost-Benefit Analysis of (1-Bromo-2,2,2-trifluoroethyl)benzene
Introduction: The Strategic Value of the Trifluoroethyl Moiety
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing groups is a cornerstone strategy for modulating molecular properties. The trifluoromethyl (–CF₃) and trifluoroethyl (–CH₂CF₃) groups, in particular, are prized for their ability to enhance metabolic stability, increase lipophilicity, and alter the bioavailability of parent compounds without significant steric changes, as the fluorine atom's size is comparable to hydrogen.[1][2][3] The trifluoroethyl group offers a unique combination of the electron-withdrawing nature of the CF₃ group with a flexible ethyl linker, making it a highly sought-after motif.
(1-Bromo-2,2,2-trifluoroethyl)benzene (CAS No. 434-42-4) has emerged as a key reagent for introducing this valuable moiety. This guide provides an in-depth cost-benefit analysis of its use, comparing it to common alternatives and offering field-proven insights into its practical application. We will dissect its performance, economic viability, and safety profile, supported by experimental data and protocols to guide researchers in making informed decisions for their synthetic campaigns.
Part 1: The Comparative Landscape of Trifluoroethylating Reagents
The selection of a trifluoroethylating agent is a critical decision that balances reactivity, substrate scope, cost, and safety. This compound is primarily used as a precursor to the α-phenyl-β,β,β-trifluoroethyl radical under photoredox or other radical initiation conditions. Its performance must be weighed against other established sources of the trifluoroethyl group.
Efficacy and Reaction Scope
The ideal reagent should exhibit broad functional group tolerance, operate under mild conditions, and provide high yields and selectivity. Modern synthetic methods, particularly visible-light photoredox catalysis, have revolutionized the application of these reagents by enabling reactions at ambient temperatures.[4][5]
Table 1: Comparison of Efficacy and Reaction Conditions
| Reagent | Typical Reaction Type | Common Substrates | Conditions | Advantages | Disadvantages |
| This compound | Radical addition | Alkenes, Heterocycles | Photoredox catalysis, thermal initiation | Stable liquid, predictable reactivity | Generates a substituted radical, potentially limiting scope |
| 2,2,2-Trifluoroethyl iodide (CF₃CH₂I) | Radical addition | Alkenes, Heterocycles | Photoredox catalysis[6] | Highly efficient radical source, widely studied | Volatile, light-sensitive, higher cost |
| 2-Chloro-1,1,1-trifluoroethane (CF₃CH₂Cl) | Reductive cross-coupling | (Hetero)aryl bromides/chlorides | Nickel catalysis[7] | Inexpensive industrial chemical, good for cross-coupling | Requires specific catalytic systems, may have lower reactivity |
| Trifluoroacetic Acid (TFAA) | Reductive amination | Amines, Aldehydes | Catalyst-free with silane reductants[8] | Very inexpensive, stable, readily available | Limited to specific transformations (e.g., N-trifluoroethylation) |
| (CF₃CH₂SO₂)₂Zn (Baran's Reagent) | Radical addition | Nitrogen-containing heterocycles | Peroxide initiator | Effective for direct C-H functionalization | Expensive, can exhibit poor regioselectivity[6] |
Economic Viability
The cost of the starting material is often a primary consideration, but a holistic view must include the cost of catalysts, reagents, and purification.
Table 2: Economic Cost Comparison
| Reagent | Reagent Cost (Approx.) | Catalyst/Co-Reagent Cost | Overall Economic Assessment |
| This compound | Moderate (~$150/g)[9] | High (e.g., Ir/Ru photocatalysts) | Suitable for high-value applications where specific reactivity is needed. |
| 2,2,2-Trifluoroethyl iodide (CF₃CH₂I) | High | High (e.g., Ir/Ru photocatalysts) | Often used in discovery chemistry where efficiency outweighs cost. |
| 2-Chloro-1,1,1-trifluoroethane (CF₃CH₂Cl) | Low (Industrial Scale) | Moderate (Nickel catalysts) | Excellent for large-scale synthesis of specific aryl-CH₂CF₃ compounds.[7] |
| Trifluoroacetic Acid (TFAA) | Very Low | Low (Silanes are inexpensive) | Highly cost-effective for targeted applications like reductive amination.[8] |
| (CF₃CH₂SO₂)₂Zn (Baran's Reagent) | Very High | Low (Simple peroxides) | Generally reserved for challenging C-H functionalizations where other methods fail.[6] |
Safety and Handling
Operational safety is non-negotiable. The physical state, toxicity, and stability of a reagent are critical benefits or drawbacks.
Table 3: Safety and Handling Profile
| Reagent | Physical Form | Key Hazards | Handling Considerations |
| This compound | Liquid | Skin/eye irritant, respiratory irritant.[9] | Standard laboratory fume hood and PPE. Relatively easy to handle liquid. |
| 2,2,2-Trifluoroethyl iodide (CF₃CH₂I) | Liquid | Volatile, potential lachrymator | Requires careful handling due to volatility and light sensitivity. |
| 2-Chloro-1,1,1-trifluoroethane (CF₃CH₂Cl) | Gas/Low-boiling liquid | Pressurized container | Requires specialized equipment for handling gases. |
| Trifluoroacetic Acid (TFAA) | Liquid | Highly corrosive | Requires careful handling with appropriate PPE to avoid severe burns. |
| (CF₃CH₂SO₂)₂Zn (Baran's Reagent) | Solid | Air/moisture sensitive | Requires inert atmosphere techniques (glovebox or Schlenk line). |
Part 2: Detailed Experimental Protocol: Photoredox-Catalyzed Trifluoroethylation of an Alkene
This protocol describes a representative procedure for the functionalization of an alkene using this compound under visible light photoredox catalysis. The causality behind each step is explained to provide a deeper understanding of the process.
Causality in Protocol Design:
-
Catalyst Selection: An iridium-based photocatalyst like Ir(ppy)₂(dtbbpy)PF₆ is chosen for its strong reducing power in the excited state, which is necessary to perform a single-electron transfer (SET) to the trifluoroethylating reagent.[10]
-
Solvent: A polar aprotic solvent like DMSO or NMP is used to dissolve the ionic catalyst and polar substrates, ensuring a homogeneous reaction mixture.[6]
-
Inert Atmosphere: The reaction is set up under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the excited state photocatalyst or radical intermediates by oxygen.
-
Light Source: Blue LEDs are used as they emit light at a wavelength (~450 nm) that efficiently excites the chosen photocatalyst.[6]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the alkene substrate (0.20 mmol, 1.0 equiv.), the photocatalyst fac-Ir(ppy)₃ (0.004 mmol, 2.0 mol %), and a base such as K₂CO₃ (0.4 mmol, 2.0 equiv.).[6]
-
Reagent Addition: The tube is sealed with a rubber septum, evacuated, and backfilled with nitrogen three times. Using a syringe, add 2.0 mL of degassed DMSO, followed by this compound (0.3 mmol, 1.5 equiv.).
-
Irradiation: The sealed tube is placed approximately 5 cm from a 24W blue LED lamp and stirred vigorously at room temperature. The reaction is allowed to proceed for 12-36 hours.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with brine (3 x 10 mL). The aqueous layer is back-extracted with ethyl acetate (10 mL).
-
Purification: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to afford the desired trifluoroethylated product.
Part 3: Mechanistic Considerations
Understanding the reaction mechanism is key to troubleshooting and optimization. In a typical photoredox cycle, the process is initiated by the absorption of visible light by the photocatalyst.
-
Excitation: The ground-state photocatalyst (PC) absorbs a photon to form a high-energy excited state (*PC).
-
Reductive Quenching: The excited state catalyst is reduced by a sacrificial electron donor (like an amine), generating a potent single-electron reductant (PC⁻).
-
Radical Generation: The reduced photocatalyst (PC⁻) transfers an electron to this compound. This results in the cleavage of the carbon-bromine bond to release a bromide anion and the key α-phenyl-β,β,β-trifluoroethyl radical, regenerating the ground-state photocatalyst.
-
Propagation: The generated radical adds to the alkene substrate, forming a new carbon-centered radical intermediate.
-
Termination: This product radical is then oxidized and subsequently rearomatizes or is quenched to yield the final, stable product.[1]
Conclusion and Outlook
This compound is a valuable and effective reagent for the introduction of the trifluoroethylphenyl group into organic molecules, particularly through modern photoredox catalysis. Its primary benefits lie in its stability and ease of handling as a liquid. However, its cost-benefit profile makes it most suitable for discovery chemistry or the synthesis of high-value fine chemicals where its specific reactivity is paramount.
For large-scale applications or transformations where the simple –CH₂CF₃ group is required, alternatives like 2-Chloro-1,1,1-trifluoroethane (for cross-coupling)[7] or trifluoroacetic acid (for N-functionalization)[8] present more economically attractive options. The choice ultimately depends on the specific synthetic target, scale, and budget. As new catalytic systems are developed, particularly with cheaper, earth-abundant metals, the utility of reagents like this compound may expand further, broadening their applicability in both academic and industrial research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trifluoromethylation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Trifluoromethylation by photoredox catalysis [morressier.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. (1-溴-2,2,2-三氟乙基)苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Photoredox-catalyzed 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes with concomitant introduction of a quinoxalin-2(1H)-one moiety - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Comparative analysis of catalysts for reactions with (1-Bromo-2,2,2-trifluoroethyl)benzene
The introduction of the trifluoroethyl group (-CH₂CF₃) into molecular scaffolds is of paramount importance in medicinal chemistry and drug development. This moiety can significantly enhance metabolic stability, lipophilicity, and binding affinity. (1-Bromo-2,2,2-trifluoroethyl)benzene serves as a important building block for the introduction of the trifluoroethyl group. This guide provides a comparative analysis of various catalytic systems for reactions involving this key reagent, offering insights into their mechanisms, performance, and practical applications for researchers and scientists in the field.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] For reactions involving this compound, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are highly effective.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound.[2] In the context of this compound, this reaction allows for the formation of a C(sp²)-C(sp²) bond, linking the trifluoroethyl-bearing phenyl group to another aryl or vinyl group.
Mechanism: The catalytic cycle of a Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2]
Figure 1: General catalytic cycle for the Suzuki-Miyaura coupling.
Performance and Experimental Data:
| Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (0.5 mol%) | Arylboronic acid | - | Water-Ethanol-Benzene (WEB) | RT | 85-95 | [3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Arylboronic acid | K₃PO₄ | Toluene | RT-100 | 70-98 | [4] |
| PdCl₂(dppf) | Arylboronic acid ester | K₂CO₃ | Dioxane/H₂O | 80 | 83 | [5][6] |
Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling [3]
-
In a round-bottom flask, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%).
-
Add 3 mL of a water-ethanol-benzene (WEB) mixture.
-
Stir the reaction mixture at room temperature for the specified time.
-
Upon completion, extract the aqueous layer with diethyl ether (4 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[7] This reaction is particularly useful for synthesizing aniline derivatives bearing a trifluoroethyl group.
Mechanism: The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[7]
Figure 2: General catalytic cycle for the Buchwald-Hartwig amination.
Performance and Experimental Data:
| Catalyst/Ligand | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | Primary/Secondary Amines | NaOtBu | Toluene | 100 | 75-95 | [8] |
| [Pd(allyl)Cl]₂ / tBuXPhos | Heterocyclic Amines | Cs₂CO₃ | Toluene | 100 | 68-90 | [9] |
| Pd(OAc)₂ / RuPhos | Aliphatic Amines | K₃PO₄ | 1,4-Dioxane | 100 | 80-95 | [8] |
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide [8]
-
To a Schlenk tube, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and Xantphos (0.02 mmol, 2 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions.[10] They exhibit unique reactivity, particularly in activating challenging substrates and participating in radical-mediated pathways.
Nickel-Catalyzed Amination
Similar to palladium, nickel can effectively catalyze the amination of aryl halides. Nickel catalysts are often more reactive towards aryl chlorides and can operate under milder conditions.[11]
Mechanism: The mechanism of nickel-catalyzed amination can proceed through a Ni(0)/Ni(II) catalytic cycle, analogous to the palladium-catalyzed pathway. However, pathways involving Ni(I)/Ni(III) intermediates have also been proposed, highlighting the distinct redox chemistry of nickel.[11]
Figure 3: Proposed Ni(0)/Ni(II) catalytic cycle for amination.
Performance and Experimental Data:
| Catalyst/Ligand | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| NiBr₂·glyme / dtbbpy | Primary/Secondary Amines | - (Electrochemical) | DMF | RT | 70-90 | [12] |
| (BINAP)Ni(η²-NC-Ph) | Primary Aliphatic Amines | NaOtBu | Toluene | RT | 87-99 | [11] |
| NiCl₂(dme) / L | Aldehydes (CDC) | 3-acetoxypyridine | MeCN | 25 | 65-73 | [10] |
Experimental Protocol: Electrochemically Enabled, Nickel-Catalyzed Amination [12]
-
In an undivided electrochemical cell equipped with a carbon plate anode and a carbon fiber cathode, combine the aryl bromide (0.2 mmol), amine (0.3 mmol), NiBr₂·glyme (5 mol%), and di-t-butyl-bipyridine (5 mol%) in DMF (2.0 mL).
-
Apply a constant current of 8 mA and stir the reaction at room temperature.
-
Monitor the reaction by GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by flash chromatography.
Copper-Catalyzed Cross-Coupling Reactions
Copper catalysis offers a cost-effective and environmentally benign alternative to palladium and nickel for certain cross-coupling reactions. The Sonogashira coupling is a prominent example where copper plays a crucial co-catalytic role.
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides.[13] This reaction is traditionally co-catalyzed by palladium and copper, although copper-only systems have been developed.
Mechanism: In the dual-catalyst system, the palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, affords the final product.[13]
Figure 4: Dual catalytic cycle for the Sonogashira coupling.
Performance and Experimental Data:
| Catalyst System | Alkyne | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| CuI (10 mol%) / iPr-BOPA | Terminal Alkyne | K₃PO₄ | MeCN | -10 | High | [14] |
| Cu(OTf)₂ (4 mol%) / L1 | Terminal Alkyne | Cs₂CO₃ | - | 130 | Good | [14] |
| CuOAc (10 mol%) / N,N,P-ligand | Terminal Alkyne | Cs₂CO₃ | Et₂O | RT | 94 | [14] |
Experimental Protocol: Copper-Catalyzed Sonogashira-Type Coupling [14]
-
In a glovebox, add CuOAc (10 mol%), the N,N,P-ligand (12 mol%), and Cs₂CO₃ (2 equiv.) to a vial.
-
Add Et₂O, followed by the aryl bromide (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Seal the vial and stir at room temperature.
-
Monitor the reaction by GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with Et₂O.
-
Dry the combined organic layers, concentrate, and purify by chromatography.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions.[15] For reactions involving this compound, this approach can be utilized for trifluoroethylation reactions.
Mechanism: A photocatalyst, upon excitation by visible light, can engage in single-electron transfer (SET) with a substrate to generate a radical intermediate. In the context of trifluoroethylation, a SET process can lead to the formation of a trifluoroethyl radical, which can then add to an aromatic or heteroaromatic ring.[15]
Figure 5: General mechanism for photoredox-catalyzed trifluoroethylation.
Performance and Experimental Data:
| Photocatalyst | Substrate | Solvent | Light Source | Temp (°C) | Yield (%) | Reference |
| Ir(ppy)₃ | Alkenes | DMSO | Blue LED | RT | 60-90 | [16] |
| Ru(bpy)₃Cl₂ | Enolsilanes | DMF | 26W fluorescent | RT | 66-92 | [17] |
| Ir(III) complex | Heteroarenes | MeCN | - | RT | Moderate-High | [18] |
Experimental Protocol: Photoredox-Catalyzed Trifluoroethylation of Alkenes [16]
-
To a reaction tube, add the alkene (0.2 mmol), ICH₂CF₃ (0.4 mmol), quinoxalin-2(1H)-one (0.24 mmol), and the photocatalyst (1-2 mol%).
-
Add the solvent (e.g., DMSO, 2 mL) and degas the mixture.
-
Irradiate the reaction with a blue LED light source at room temperature.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction and extract the product.
-
Purify by column chromatography.
Comparative Analysis and Conclusion
The choice of catalyst for reactions with this compound depends on the desired transformation, substrate scope, and reaction conditions.
-
Palladium catalysts offer high reliability and broad functional group tolerance for classical cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. They are well-studied and a plethora of ligands are available to fine-tune reactivity.
-
Nickel catalysts provide a more cost-effective and sometimes more reactive alternative to palladium, especially for aryl chlorides and in reactions proceeding through radical pathways. Their unique reactivity profile can be advantageous for challenging transformations.
-
Copper catalysts are excellent for Sonogashira-type couplings and offer a greener alternative. While often used as a co-catalyst with palladium, standalone copper-catalyzed systems are gaining prominence.
-
Photoredox catalysis excels in generating radical intermediates under exceptionally mild conditions, enabling novel transformations like direct C-H trifluoroethylation that are difficult to achieve with traditional transition metal catalysis.
Ultimately, the optimal catalytic system is highly dependent on the specific synthetic challenge. This guide provides a foundational understanding of the available options, empowering researchers to make informed decisions in their synthetic endeavors.
References
- 1. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 2. Yoneda Labs [yonedalabs.com]
- 3. rsc.org [rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electrochemically Enabled, Nickel-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 15. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photoredox-catalyzed 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes with concomitant introduction of a quinoxalin-2(1H)-one moiety - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photoredox catalyzed C–H trifluoroethylamination of heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Isotopic Labeling Studies with (1-Bromo-2,2,2-trifluoroethyl)benzene: A Novel Reagent for Late-Stage Functionalization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic incorporation of isotopic labels is a critical tool for elucidating metabolic pathways, quantifying drug candidates, and enhancing pharmacokinetic profiles.[1][2] Fluorinated motifs, particularly the trifluoroethyl group, are of significant interest due to their ability to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. This guide introduces (1-Bromo-2,2,2-trifluoroethyl)benzene as a promising, yet underexplored, reagent for the introduction of an isotopically labeled 2,2,2-trifluoroethylphenyl moiety. We will provide a comparative analysis of its potential utility against established methods, supported by inferred experimental protocols and a discussion of the underlying chemical principles.
This compound: A Profile
This compound is a halogenated aromatic compound with the chemical formula C₈H₆BrF₃.[3] Its structure features a trifluoroethyl group and a bromine atom attached to the same benzylic carbon, making it a reactive electrophile suitable for nucleophilic substitution reactions.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 434-42-4 | [3] |
| Molecular Formula | C₈H₆BrF₃ | [3] |
| Molecular Weight | 239.03 g/mol | [3] |
| Appearance | Liquid | [3] |
| Density | 1.555 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.487 | [3] |
The key to its utility in isotopic labeling lies in the lability of the benzylic bromine atom, which can be readily displaced by a wide range of nucleophiles. This allows for the covalent attachment of the trifluoroethylphenyl group to a target molecule.
Proposed Methodology for Isotopic Labeling
While direct literature on the use of isotopically labeled this compound is not currently available, a robust methodology can be proposed based on the known chemistry of analogous compounds and established isotopic labeling techniques. The overall strategy involves the synthesis of a deuterated or tritiated version of the reagent, followed by its application in nucleophilic substitution reactions.
Synthesis of Isotopically Labeled this compound
A plausible route to an isotopically labeled version of the title compound starts from a labeled precursor, such as deuterated acetophenone.
Workflow for the Synthesis of (1-Bromo-2,2,2-trifluoroethyl-d₁)-benzene:
Caption: Proposed synthetic route for isotopically labeled this compound.
Experimental Protocol: Synthesis of (1-Bromo-2,2,2-trifluoroethyl-d₁)-benzene
-
Trifluoromethylation of Acetophenone-d₃: To a solution of acetophenone-d₃ (1.0 eq) in anhydrous THF, add Ruppert's reagent (CF₃Si(CH₃)₃, 1.5 eq) and a catalytic amount of a fluoride source (e.g., TBAF). Stir the reaction at room temperature until complete conversion is observed by TLC or GC-MS.
-
Reduction to the Labeled Alcohol: Cool the reaction mixture to 0 °C and add sodium borodeuteride (NaBD₄, 1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction carefully with D₂O and extract the product with ethyl acetate.
-
Bromination of the Labeled Alcohol: To the crude 1-phenyl-2,2,2-trifluoroethan-1-ol-d₁ (1.0 eq) in a suitable solvent (e.g., diethyl ether), add phosphorus tribromide (PBr₃, 0.5 eq) dropwise at 0 °C. Stir the reaction at room temperature for 12-16 hours.
-
Work-up and Purification: Quench the reaction with ice-water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford (1-Bromo-2,2,2-trifluoroethyl-d₁)-benzene.
Application in Isotopic Labeling of Nucleophiles
The reactivity of the benzylic bromide in this compound allows for the labeling of a variety of nucleophilic functional groups, including amines, phenols, and thiols. The protocols are adapted from those for the analogous (1-Bromoethyl)benzene-d3.[4]
Workflow for Nucleophilic Substitution:
References
Computational Insights into the Reactivity of (1-Bromo-2,2,2-trifluoroethyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the introduction of fluorine-containing moieties is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Among the various fluorinated building blocks, (1-Bromo-2,2,2-trifluoroethyl)benzene stands out as a key reagent for the introduction of the 2,2,2-trifluoroethyl group. Understanding its reactivity profile is paramount for its effective utilization in organic synthesis. This guide provides a comprehensive analysis of the reactivity of this compound, leveraging computational chemistry to dissect its reaction mechanisms and compare its performance against alternative trifluoroethylating agents.
The Reactivity Landscape: A Trifecta of Pathways
Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the intricate reaction pathways of organic molecules. For this compound, the primary modes of reactivity revolve around nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The presence of the electron-withdrawing trifluoromethyl group and the phenyl ring significantly influences the stability of potential intermediates and transition states, thereby dictating the preferred reaction pathway.
A critical aspect of understanding the reactivity of this compound is the competition between SN2 and E2 pathways. Computational models can predict the activation energies for these competing reactions, providing a quantitative basis for reaction outcome prediction.
Caption: Competing SN2 and E2 pathways for this compound.
Comparative Analysis with Alternative Trifluoroethylating Agents
The choice of a trifluoroethylating agent is a critical decision in synthetic planning. This compound is often compared with other reagents capable of delivering the trifluoroethyl moiety. A comparative analysis based on computational and experimental data is essential for informed reagent selection.
| Reagent | Mechanistic Profile (Predicted) | Key Advantages (Predicted) | Potential Drawbacks (Predicted) |
| This compound | Prone to both SN2 and E2 pathways. Reactivity tunable by reaction conditions. | Readily accessible starting material. | Potential for competing elimination reactions leading to styrene derivatives. |
| 2,2,2-Trifluoroethyl Tosylate | Primarily undergoes SN2 reactions. | Good leaving group, favoring substitution. Less prone to elimination. | May require harsher conditions for activation compared to the bromide. |
| (2,2,2-Trifluoroethyl)diphenylsulfonium Triflate | Electrophilic trifluoroethylating agent. | High reactivity towards a broad range of nucleophiles. | Can be more expensive and less atom-economical. |
Note: The mechanistic profiles and advantages/drawbacks are predicted based on general principles of organic reactivity and computational studies on similar classes of compounds, pending specific computational data for this compound.
Experimental Protocol: A Self-Validating System for Reactivity Profiling
To experimentally validate the predicted reactivity and to optimize reaction conditions, a standardized protocol for a model nucleophilic substitution reaction is indispensable. The following protocol describes the reaction of this compound with a model nucleophile, sodium phenoxide.
Objective: To determine the product distribution (substitution vs. elimination) and reaction kinetics for the reaction of this compound with sodium phenoxide.
Materials:
-
This compound
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
Preparation of Sodium Phenoxide: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous DMF and phenol. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve this compound and the internal standard in anhydrous DMF.
-
Reaction Initiation and Monitoring: Add the freshly prepared sodium phenoxide solution to the solution of this compound at room temperature. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion (as determined by GC-MS), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by ¹H NMR, ¹⁹F NMR, and GC-MS to determine the ratio of the substitution product (1-(2,2,2-trifluoroethoxy)benzene) to the elimination product (β-trifluoromethylstyrene).
Caption: Experimental workflow for reactivity profiling.
Conclusion: The Synergy of Computation and Experiment
While a comprehensive computational dataset for this compound remains an area for future investigation, the principles of physical organic chemistry, supported by computational studies on analogous systems, provide a strong framework for understanding its reactivity. The competition between nucleophilic substitution and elimination is a key consideration, and the experimental protocol outlined above provides a robust method for empirically determining the outcome of this competition. By integrating computational predictions with rigorous experimental validation, researchers can unlock the full synthetic potential of this valuable trifluoroethylating agent.
Safety Operating Guide
Navigating the Disposal of (1-Bromo-2,2,2-trifluoroethyl)benzene: A Guide for Laboratory Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the safe management and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (1-Bromo-2,2,2-trifluoroethyl)benzene (CAS No. 434-42-4), a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.
Understanding the Compound: Hazard Profile
Before initiating any disposal protocol, a thorough understanding of the associated hazards is essential. This compound is classified with the following hazards:
-
Specific target organ toxicity — single exposure (Category 3), May cause respiratory irritation [2]
-
Combustible liquid [2]
This information dictates the necessity for stringent safety measures during handling and disposal.
Core Principle: Segregation of Halogenated Waste
The foundational principle for the disposal of this compound is its strict segregation as halogenated organic waste .[3][4] Due to the presence of bromine and fluorine, this compound requires specific disposal routes, typically high-temperature incineration, to prevent the formation of toxic byproducts.[4] Co-mingling halogenated waste with non-halogenated streams can lead to improper disposal, environmental contamination, and significantly increased disposal costs.[5]
| Waste Stream | Description | Disposal Container |
| Halogenated Organic Waste | This compound and any organic compounds containing fluorine, chlorine, bromine, or iodine.[4] | Clearly labeled, dedicated container for "Halogenated Organic Waste". |
| Non-Halogenated Organic Waste | Organic compounds without halogens (e.g., hydrocarbons, alcohols). | Separate, labeled container for "Non-Halogenated Organic Waste". |
| Aqueous Waste | Solutions of acids, bases, and inorganic salts. | Labeled container for "Aqueous Waste". |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of generation to the final collection for disposal.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.[3]
-
Safety Goggles: Protects against splashes and vapors.
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable option.
-
Lab Coat: Prevents skin contact.
-
Closed-toe Shoes: Protects feet from spills.
2. Waste Collection: All handling and preparation for disposal should occur within a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors.[3]
-
Select an Appropriate Container: Use a chemically compatible container, preferably plastic, with a secure, leak-proof closure.[6][7] The use of metal cans is generally not recommended for halogenated solvents as they can corrode over time.[8]
-
Initial Labeling: As soon as the first drop of waste is added, the container must be labeled.[5] The label must include the words "Hazardous Waste " and the full chemical name, "this compound" .[9][10] Do not use abbreviations or chemical formulas.[9]
-
Log Sheet: Maintain a log sheet for the container, detailing the constituents and their approximate volumes or percentages.[4]
3. Storage in a Satellite Accumulation Area (SAA): Designate a specific location within the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[7][9]
-
Container Management: Keep the waste container tightly closed except when adding waste.[7][11]
-
Secondary Containment: Store the waste container within a secondary containment system, such as a chemically resistant tray or tub, to contain any potential leaks.[6]
-
Segregation within SAA: Ensure the halogenated waste container is physically separated from incompatible materials, particularly acids, bases, and strong oxidizing agents.[8][9]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[7]
-
Time Limits: Once a container is full, it must be removed from the SAA within three days.[9] Partially filled containers can remain in the SAA for up to one year.[7][9]
4. Requesting Disposal: Follow your institution's specific procedures for arranging a hazardous waste pickup with the Environmental Health and Safety (EH&S) department or a licensed waste disposal contractor. Ensure all labeling is clear and accurate before the scheduled pickup.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate hazards.
For Small, Incidental Spills: If you are confident in your ability to handle the spill safely without endangering yourself or others:
-
Alert Personnel: Immediately notify others in the vicinity.[12][13]
-
Control Ignition Sources: As a combustible liquid, ensure all nearby ignition sources are removed.[12][14]
-
Ventilate: Ensure the area is well-ventilated; use a chemical fume hood if the spill is contained within it.[14]
-
Contain and Absorb: Use an inert absorbent material, such as vermiculite or sand, to dike and then absorb the spill.[2][12]
-
Collect Waste: Carefully collect the absorbent material and place it in a sealed, properly labeled container for hazardous waste disposal.[11][12]
-
Decontaminate: Clean the spill area thoroughly.[12]
For Large Spills or if Unsure:
-
Evacuate: Immediately evacuate the area.[14]
-
Activate Alarm: If necessary, activate the fire alarm to alert all personnel.
-
Call for Help: Contact your institution's emergency response team or EH&S immediately.[13] Provide them with the chemical name and any other relevant details.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][14]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water. If irritation persists, seek medical attention.[12][14]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 434-42-4 Name: this compound [xixisys.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. medlabmag.com [medlabmag.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 14. scribd.com [scribd.com]
Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1-Bromo-2,2,2-trifluoroethyl)benzene
This document provides essential, field-proven guidance for the safe handling of (1-Bromo-2,2,2-trifluoroethyl)benzene (CAS No: 434-42-4). As drug development professionals and researchers, our primary responsibility extends beyond experimental outcomes to ensuring a culture of safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of safe handling. This compound is a liquid compound that presents multiple hazards that dictate our choice of Personal Protective Equipment (PPE).
-
Skin Irritation (Category 2): The compound is classified with the hazard statement H315, meaning it causes skin irritation.[1] Direct contact can lead to redness, inflammation, and discomfort. This necessitates a reliable barrier between the chemical and your skin.
-
Serious Eye Irritation (Category 2): With the hazard statement H319, this chemical can cause significant and potentially damaging eye irritation upon contact.[1] The eyes are particularly vulnerable, requiring direct and robust protection from splashes and vapors.
-
Respiratory Irritation (Category 3): It may cause respiratory irritation (H335), affecting the respiratory system.[2] Inhalation of vapors must be minimized through engineering controls and, where necessary, respiratory protection.
-
Combustible Liquid: The substance has a flash point of 73.33 °C (164.0 °F), classifying it as a combustible liquid. While not highly flammable, its vapors can form explosive mixtures with air at elevated temperatures, making the control of ignition sources and static discharge critical.
Core PPE Requirements: A Multi-Layered Defense
A multi-layered approach to PPE is crucial. Engineering controls, such as a fume hood, are the first line of defense. The following PPE is mandatory for all personnel handling this compound.
| Area of Protection | Required PPE | Recommended Standard | Rationale & Causality |
| Eye & Face Protection | Chemical Splash Goggles | ANSI Z87.1 / EN 166 | Protects against splashes and vapors, directly mitigating the H319 "Serious Eye Irritation" hazard.[3] |
| Face Shield (in addition to goggles) | - | Required for procedures with a high risk of splashing (e.g., transfers of large volumes, reactions under pressure).[3] | |
| Hand Protection | Chemical-Resistant Gloves | EN 374 | Prevents direct contact, mitigating the H315 "Skin Irritation" hazard. Nitrile gloves are suitable for incidental contact. For prolonged use or immersion, consult the manufacturer's specific chemical resistance chart. |
| Body Protection | Flame-Retardant, Anti-Static Laboratory Coat | - | Protects skin from incidental contact and personal clothing from contamination. The flame-retardant property adds a layer of safety against the combustible nature of the chemical. |
| Closed-toe Shoes | - | Prevents exposure to feet in the event of a spill.[3] | |
| Respiratory Protection | Not typically required if handled within a certified fume hood. | - | A certified chemical fume hood is the primary engineering control to mitigate the H335 "Respiratory Irritation" hazard.[2][3][4] An air-purifying respirator with organic vapor cartridges should be available for emergency situations or if work outside a fume hood is unavoidable.[5] |
Procedural Guidance: From Donning to Disposal
The efficacy of PPE is directly linked to its correct use. Follow this self-validating protocol to ensure maximum protection.
Step 1: Pre-Operation Inspection & Donning
-
Inspect Your PPE: Before entering the lab, visually inspect all PPE. Check gloves for any signs of degradation, punctures, or tears. Ensure goggles are clean and the strap is intact.
-
Donning Sequence:
-
First, put on your laboratory coat and closed-toe shoes.
-
Next, put on your chemical splash goggles.
-
Finally, don your chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to create a seal.
-
Step 2: Safe Chemical Handling
-
Primary Engineering Control: All handling of this compound must be performed within a properly functioning and certified chemical fume hood.[3] This is the most critical step in preventing respiratory exposure.[2]
-
Grounding: When transferring the liquid, ground and bond the container and receiving equipment to prevent the buildup of static electricity, which could serve as an ignition source.[4]
-
Tool Selection: Use only non-sparking tools to minimize the risk of ignition.[4][6]
-
Avoid Contamination: Never wear gloves outside of the laboratory area. If you need to handle documents or use a computer, remove your gloves first or use a "clean hand" technique.
Step 3: Doffing & Disposal
-
Doffing Sequence (to prevent cross-contamination):
-
Remove gloves first, using a technique that avoids touching the outer contaminated surface with your bare skin.
-
Remove your laboratory coat, turning it inside out as you remove it.
-
Remove your eye protection last.
-
-
Immediate Hygiene: Wash your hands and face thoroughly with soap and water after handling the substance.
-
Waste Disposal:
-
Dispose of used gloves and any contaminated disposable materials (e.g., absorbent pads) in a designated hazardous waste container.[2]
-
Uncleaned, empty containers should be handled as if they still contain the product and disposed of according to institutional and local regulations.
-
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific handling task.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
